molecular formula C10H7NO3 B1590348 2-Hydroxyquinoline-5-carboxylic acid CAS No. 83734-43-4

2-Hydroxyquinoline-5-carboxylic acid

Cat. No.: B1590348
CAS No.: 83734-43-4
M. Wt: 189.17 g/mol
InChI Key: MYHZJFNXPLDYNN-UHFFFAOYSA-N
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Description

2-Hydroxyquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1H-quinoline-5-carboxylic acid
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InChI

InChI=1S/C10H7NO3/c12-9-5-4-6-7(10(13)14)2-1-3-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHZJFNXPLDYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=O)NC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80531408
Record name 2-Oxo-1,2-dihydroquinoline-5-carboxylic acid
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83734-43-4
Record name 1,2-Dihydro-2-oxo-5-quinolinecarboxylic acid
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Record name 2-Oxo-1,2-dihydroquinoline-5-carboxylic acid
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Record name 2-hydroxyquinoline-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxyquinoline-5-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Hydroxyquinoline-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in drug discovery, analytical chemistry, and materials science. We will delve into its fundamental chemical properties, spectroscopic characteristics, a validated synthetic workflow, and its diverse applications, grounding all claims in authoritative scientific literature.

Core Compound Profile and Tautomerism

This compound (CAS No: 83734-43-4) is a quinoline derivative characterized by a hydroxyl group at the 2-position and a carboxylic acid at the 5-position.[1][2] A critical feature governing its reactivity and spectroscopic properties is the phenomenon of lactam-lactim tautomerism. The molecule exists in a dynamic equilibrium between the lactim (enol) form, this compound, and the more stable lactam (keto) form, 2-oxo-1,2-dihydroquinoline-5-carboxylic acid. In polar solvents, the equilibrium strongly favors the lactam tautomer.[3] This structural duality is paramount for interpreting analytical data and predicting chemical behavior.

Diagram 1: Lactam-Lactim Tautomeric Equilibrium

tautomerism lactim This compound (Lactim / Enol form) lactam 2-Oxo-1,2-dihydroquinoline-5-carboxylic acid (Lactam / Keto form) lactim->lactam H⁺ transfer (Favored in polar solvents)

Caption: Equilibrium between the lactim and lactam forms.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource(s)
CAS Number 83734-43-4[1][2][4][5]
Molecular Formula C₁₀H₇NO₃[1][2][4]
Molecular Weight 189.17 g/mol [1][2][4]
Boiling Point 472.7 ± 45.0 °C at 760 mmHg[6]
Flash Point 214 °C[4]
Purity ≥95% (typical commercial)[2][6]
Appearance Solid (form may vary)[7]

Spectroscopic Characterization

Accurate structural elucidation relies on a combination of spectroscopic techniques. The prevalence of the lactam tautomer in solution is a key consideration for interpreting NMR and IR spectra.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns will be indicative of the substitution pattern. A broad signal corresponding to the carboxylic acid proton (COOH) would typically appear far downfield (>10 ppm). The N-H proton of the lactam form would also be present.[8]

  • ¹³C NMR Spectroscopy: The carbon spectrum will display ten distinct signals, including a characteristic signal for the carbonyl carbon (C=O) of the lactam form, typically in the 160-180 ppm range, and a signal for the carboxylic acid carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key absorptions would include a strong, broad O-H stretch from the carboxylic acid, a C=O stretch from the lactam ring, and another C=O stretch from the carboxylic acid. The presence of the lactam C=O is strong evidence for the dominant tautomeric form.[9]

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]+ appearing at m/z 189.[9]

Synthesis Pathway: A Methodological Approach

While multiple synthetic routes to quinoline derivatives exist, a robust and common approach involves the cyclization of substituted anilines. The following protocol outlines a plausible synthesis based on established chemical principles, such as the Gould-Jacobs reaction or similar cyclization strategies.

Diagram 2: Proposed Synthetic Workflow

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product A 3-Amino-4-hydroxybenzoic acid C Step 1: Condensation (Heat, remove ethanol) A->C B Diethyl malonate B->C D Step 2: Thermal Cyclization (High-temperature solvent, e.g., Dowtherm A) C->D Intermediate formation F 2,4-Dihydroxyquinoline-5-carboxylic acid intermediate D->F Cyclized ester E Step 3: Saponification & Acidification (1. NaOH (aq), Heat 2. HCl (aq)) G This compound E->G Protonation & Isolation F->E Hydrolysis

Caption: A plausible synthetic route to the target compound.

Experimental Protocol

Causality: This protocol is designed for clarity and reproducibility. The initial condensation forms an anilinomalonate intermediate. High-temperature cyclization is a standard method for forming the quinolone ring system. Finally, saponification followed by acidic workup hydrolyzes the ester and isolates the desired carboxylic acid.

  • Step 1: Condensation Reaction:

    • In a round-bottom flask equipped with a distillation head, combine 3-amino-4-hydroxybenzoic acid and a slight excess of diethyl malonate.

    • Heat the mixture gently under vacuum. The reaction is driven by the removal of ethanol as a byproduct. Monitor the reaction until ethanol distillation ceases.

    • The resulting crude product is the diethyl N-(2-carboxy-5-hydroxyphenyl)aminomethylenemalonate intermediate.

  • Step 2: Thermal Cyclization:

    • Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

    • Heat the solution to approximately 240-250 °C. This high temperature provides the activation energy required for the intramolecular cyclization to form the quinoline ring.

    • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and dilute with an aliphatic hydrocarbon solvent (e.g., hexane) to precipitate the cyclized product. Filter and wash the solid.

  • Step 3: Saponification and Acidification:

    • Suspend the crude cyclized ester in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

    • Heat the mixture to reflux to hydrolyze the ester to the corresponding carboxylate salt.

    • After cooling the solution to room temperature, acidify it carefully with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2-3).

    • The target compound, this compound, will precipitate out of the solution.

    • Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Applications in Research and Drug Development

The unique structural features of this compound—a chelating-capable hydroxy-quinoline core combined with a reactive carboxylic acid handle—make it a valuable building block in several scientific domains.

Diagram 3: Key Application Areas

applications center 2-Hydroxyquinoline- 5-carboxylic acid pharma Pharmaceutical Synthesis (Building Block) center->pharma Antimalarials, Antibiotics analytical Analytical Chemistry (Chelating Agent) center->analytical Metal Ion Detection & Sequestration materials Materials Science (Ligand for Polymers/MOFs) center->materials Fluorescent Probes, Functional Materials bio_research Biological Research (Enzyme Inhibitor Design) center->bio_research Scaffold for Active Site Targeting

Caption: Major applications of the title compound.

Pharmaceutical and Medicinal Chemistry

Quinoline derivatives are well-established pharmacophores with a wide range of biological activities.[10][11][12] this compound serves as a crucial starting material or intermediate in the synthesis of more complex, biologically active molecules.[6]

  • Antimalarial and Antimicrobial Agents: The quinoline core is fundamental to many antimalarial drugs. This compound can be used to synthesize novel derivatives aimed at overcoming drug resistance.[6] Its structure is also explored in the development of new antibacterial and antifungal agents.[11][13]

  • Enzyme Inhibition: The ability of the hydroxyquinoline moiety to interact with active sites of enzymes makes it a valuable scaffold for designing specific enzyme inhibitors, which is a key strategy in modern drug development.[6]

Analytical and Coordination Chemistry

The 2-hydroxy-N-heterocyclic structure is an excellent chelating agent for a variety of metal ions.[14][15]

  • Metal Ion Detection: This property is leveraged in analytical chemistry for the detection and quantification of trace metals.[6] The formation of metal complexes often results in a color change or fluorescence, enabling sensitive spectroscopic analysis.

  • Coordination Polymers and MOFs: The carboxylic acid group provides a site for polymerization or incorporation into Metal-Organic Frameworks (MOFs). This opens avenues in materials science for creating functional materials with specific catalytic, adsorption, or sensory properties.[4]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile platform for innovation. Its rich chemistry, governed by its tautomeric nature and functional group arrangement, provides a foundation for advancements in medicine, chemical analysis, and materials science. This guide has provided the core technical knowledge, from fundamental properties to a practical synthetic framework, to empower researchers and scientists in leveraging this compound's full potential.

References

  • LookChem. This compound. [Link]

  • Anshul Specialty Molecules. 2-Hydroxyquinoline-4-carboxylic acid. [Link]

  • PubChem. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3. [Link]

  • MySkinRecipes. This compound. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • ResearchGate. Biologically important hydroxyquinolines and quinolinecarboxylic acids. [Link]

  • University of Canterbury Research Repository. The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. [Link]

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Scientific & Academic Publishing. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]

  • ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Hydroxyquinoline-5-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-hydroxyquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2] The incorporation of a carboxylic acid group at the 5-position further enhances its potential as a versatile building block for drug discovery, offering a handle for molecular modifications and influencing pharmacokinetic properties. This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing 2-hydroxyquinoline-5-carboxylic acid and its derivatives. We will delve into the mechanistic underpinnings of classical name reactions, provide detailed, field-proven experimental protocols, and discuss the logical framework behind key experimental choices, targeting an audience of researchers, medicinal chemists, and drug development professionals.

The 2-Hydroxyquinoline Core: Structure and Significance

A critical feature of 2-hydroxyquinoline is its existence in a tautomeric equilibrium with its keto form, quinolin-2(1H)-one.[2] The position of this equilibrium is influenced by the solvent, with the keto form generally predominating in polar solvents.[2] This tautomerism is crucial as it affects the molecule's reactivity and biological interactions. Derivatives of the quinoline core have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] The carboxylic acid functionality at the C5 position provides a key site for derivatization, enabling the synthesis of esters, amides, and other analogues to modulate activity and ADME properties.

Primary Synthetic Strategies

The construction of the 2-hydroxyquinoline ring system can be achieved through several robust and well-established synthetic methodologies. The choice of method is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The Knorr Quinoline Synthesis: A Direct Approach

The Knorr quinoline synthesis is a classical and highly effective method for preparing 2-hydroxyquinolines (also known as 2-quinolones).[5][6] The reaction involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide intermediate.[5][7] This method is particularly well-suited for the synthesis of our target molecule, as the required β-ketoanilide can be readily prepared from 3-aminobenzoic acid.

Causality of the Mechanism: The reaction is driven by the generation of a highly electrophilic carbocation intermediate under strong acidic conditions (e.g., concentrated H₂SO₄ or polyphosphoric acid). This superelectrophile then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aniline ring, followed by dehydration to yield the stable, aromatic 2-hydroxyquinoline product.[7]

Diagram: Mechanism of the Knorr Quinoline Synthesis

Knorr_Synthesis start β-Ketoanilide protonation1 Protonation of Ketone (O) start->protonation1 + H⁺ intermediateA O-Protonated Intermediate protonation1->intermediateA cyclization Intramolecular Electrophilic Aromatic Substitution intermediateA->cyclization intermediateB Cyclized Cationic Intermediate cyclization->intermediateB dehydration Dehydration (Loss of H₂O) intermediateB->dehydration product 2-Hydroxyquinoline dehydration->product - H₂O, - H⁺

Caption: The Knorr synthesis proceeds via acid-catalyzed cyclization.

Alternative Routes: Doebner-von Miller and Combes Syntheses

While the Knorr synthesis is often the most direct route to 2-hydroxyquinolines, other classical methods can be adapted to produce a variety of quinoline derivatives.

  • Doebner-von Miller Reaction: This reaction synthesizes quinolines from an aniline and an α,β-unsaturated carbonyl compound under acidic conditions.[8][9] While powerful, it typically produces quinolines that are not hydroxylated at the 2-position and can be prone to side reactions like polymerization, requiring careful control of reaction conditions.[10] To synthesize the target molecule, one would need to start with 3-aminobenzoic acid and an appropriate α,β-unsaturated carbonyl precursor, followed by a subsequent oxidation/hydroxylation step, making it a less direct approach.

  • Combes Quinoline Synthesis: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[11][12] The mechanism involves the formation of an enamine intermediate, followed by protonation and cyclization.[13][14] This method is excellent for producing quinolines with substituents at the 2- and 4-positions but is not the primary choice for synthesizing the parent this compound.

Experimental Protocols & Workflows

The following protocols are presented as robust, self-validating systems for the synthesis of the target compound and its derivatives.

General Experimental Workflow

A successful synthesis relies on a systematic workflow from reaction setup to final product purification and characterization.

Diagram: General Synthetic Workflow

Workflow reagents Reagent Preparation & Stoichiometry reaction Reaction Setup (Solvent, Catalyst, Temp) reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Recrystallization/ Chromatography) workup->purification characterization Characterization (NMR, MS, m.p.) purification->characterization

Caption: A systematic workflow ensures reproducibility and purity.

Protocol 1: Synthesis of this compound via Knorr Synthesis

This protocol is adapted from the general principles of the Knorr quinoline synthesis.[5][7] It is a two-step process involving the formation of a β-ketoanilide followed by acid-catalyzed cyclization.

Step A: Synthesis of the β-Ketoanilide Intermediate

  • Reagent Setup: In a round-bottom flask, dissolve 3-aminobenzoic acid (1 eq.) in a suitable solvent such as toluene or xylene.

  • Addition: Add ethyl acetoacetate (1.1 eq.) to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove the water and ethanol formed during the reaction.

  • Isolation: Cool the reaction mixture. The product, N-(3-carboxyphenyl)-3-oxobutanamide, will often precipitate. Collect the solid by filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove unreacted starting materials. The product can be used in the next step without further purification.

Step B: Acid-Catalyzed Cyclization

  • Reagent Preparation: To a clean, dry flask, add polyphosphoric acid (PPA) (approx. 10 times the weight of the anilide) or concentrated sulfuric acid (5-10 volumes).

  • Reaction Setup: Carefully add the β-ketoanilide from Step A to the acid with vigorous stirring. The addition may be exothermic.

  • Cyclization: Heat the mixture to 80-100°C and maintain for 2-4 hours.[5] Monitor the reaction's completion using thin-layer chromatography (TLC).

  • Work-up: Cool the reaction vessel in an ice bath. Very carefully and slowly, pour the acidic mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7). The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Protocol 2: Synthesis of an Ester Derivative (Methyl 2-hydroxyquinoline-5-carboxylate)

Esterification of the carboxylic acid is a common derivatization strategy.

  • Reagent Setup: Suspend this compound (1 eq.) in methanol (20-30 volumes).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux for 8-12 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and reduce the volume of methanol under reduced pressure. Neutralize the remaining acidic solution carefully with a saturated solution of sodium bicarbonate.

  • Isolation: The methyl ester will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallize from ethanol if necessary.

Comparative Data Summary

The selection of a synthetic route often involves a trade-off between reaction conditions, yield, and substrate scope. The following table provides a comparative overview of the primary methods discussed.

Synthesis MethodKey ReactantsTypical ConditionsKey AdvantagesKey Limitations
Knorr Synthesis β-KetoanilideStrong acid (H₂SO₄, PPA), 80-100°CDirect route to 2-hydroxyquinolines; generally good yields.[5]Requires pre-synthesis of the anilide; harsh acidic conditions.
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylStrong acid (HCl, H₂SO₄), HeatOne-pot reaction from simpler precursors.[15]Prone to polymerization/tar formation; not a direct route for 2-OH quinolines.[10]
Combes Synthesis Aniline, β-DiketoneAcid catalyst, HeatGood for 2,4-disubstituted quinolines.[12]Regioselectivity can be an issue with unsymmetrical diketones.[12]

Conclusion for the Field

The synthesis of this compound and its derivatives is a cornerstone for the development of novel therapeutic agents. The Knorr quinoline synthesis represents the most direct and reliable method for accessing the core structure, leveraging readily available starting materials. Subsequent derivatization of the carboxylic acid handle allows for extensive structure-activity relationship (SAR) studies. By understanding the mechanistic principles behind these classical syntheses and adhering to systematic experimental workflows, researchers can efficiently generate libraries of these valuable compounds for biological screening and advance the frontiers of drug discovery.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
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  • Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare.
  • Doebner–Miller reaction - Wikipedia.
  • Doebner-Miller Reaction - SynArchive.
  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube.
  • Synthesis of 2-Hydroxyquinoline and Its Derivatives: An In-depth Technical Guide - Benchchem.
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A Technical Guide to 2-Hydroxyquinoline-5-carboxylic acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxyquinoline-5-carboxylic acid, a heterocyclic compound of significant interest to the scientific community. The document elucidates its molecular structure, including its tautomeric nature, and provides its definitive IUPAC nomenclature. Key physicochemical properties are systematically tabulated, and a plausible synthetic route is detailed with a step-by-step protocol. Furthermore, this guide explores the compound's current and potential applications, particularly as a versatile building block in medicinal chemistry and drug development. This content is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who require a detailed understanding of this valuable chemical intermediate.

Introduction

Quinoline derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities and applications as scaffolds in drug discovery.[1] Within this important class of compounds, this compound (also known as 2-oxo-1,2-dihydroquinoline-5-carboxylic acid) emerges as a particularly valuable intermediate. Its bifunctional nature, featuring both a carboxylic acid group and a hydroxyl group on the quinoline core, allows for diverse chemical modifications. This unique structural arrangement makes it a sought-after precursor for synthesizing more complex molecules with potential therapeutic properties, including anticancer and antimicrobial agents.[2][3] This guide offers an in-depth analysis of its chemical identity, properties, and scientific utility.

Molecular Structure and Nomenclature

A precise understanding of the molecular structure is fundamental to exploiting the compound's reactivity and function.

IUPAC Name and Synonyms

The compound exhibits keto-enol tautomerism, a phenomenon where a chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. Due to this, it is most accurately named based on its more stable keto form (the "oxo" or "quinolone" form).

  • Systematic IUPAC Name: 2-oxo-1,2-dihydroquinoline-5-carboxylic acid[4]

  • Common Synonyms: this compound, 5-Carboxycarbostyril[4]

  • CAS Number: 83734-43-4[4][5]

Tautomerism and Chemical Structure

The equilibrium between the hydroxy (enol) and oxo (keto) forms is a defining characteristic of this molecule. The keto tautomer, 2-oxo-1,2-dihydroquinoline-5-carboxylic acid, is generally the predominant and more stable form. This structural feature governs its hydrogen bonding capabilities, solubility, and reactivity in subsequent synthetic steps.

Caption: Conceptual workflow for quinoline synthesis.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on general chemical principles for quinoline synthesis. [6][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-amino-2-carboxybenzene (anthranilic acid derivative) with a suitable three-carbon carbonyl compound (e.g., pyruvic acid).

  • Solvent and Catalyst: Add a high-boiling point solvent such as diphenyl ether or Dowtherm A. An acid catalyst, like polyphosphoric acid (PPA), is introduced to promote the reaction.

  • Heating and Reflux: Heat the reaction mixture to a high temperature (typically 180-250°C) under constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice-water or an aqueous sodium bicarbonate solution to precipitate the crude product and neutralize the acid catalyst.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual solvent and inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or acetic acid, to obtain the purified this compound.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods (NMR, IR, MS) and melting point analysis.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical intermediate. Its dual reactive sites—the carboxylic acid and the hydroxyl/amide group—allow for orthogonal functionalization.

  • Pharmaceutical Scaffolding: It serves as a foundational scaffold for the synthesis of novel drug candidates. The carboxylic acid can be converted into esters, amides, or other functional groups, while the quinolone nitrogen can be alkylated or acylated to build molecular diversity. [3]* Anticancer Research: Many quinoline derivatives exhibit potent anticancer activity, often by inhibiting key enzymes like DNA topoisomerases or protein kinases. [2]This molecule provides a starting point for developing new compounds targeted at cancer-related pathways.

  • Metal Ion Chelation: The 8-hydroxyquinoline core is a well-known metal chelator. While this compound is the 2-hydroxy isomer, the general quinoline structure can be modified to create ligands for various metal ions, with applications in bio-imaging, analytical chemistry, and as potential metalloenzyme inhibitors. [3][8]* Antimicrobial Agents: The quinoline ring is a key component of several antibacterial and antifungal drugs. This acid can be used to synthesize new derivatives to combat drug-resistant pathogens. [9]

Conclusion

This compound, more systematically named 2-oxo-1,2-dihydroquinoline-5-carboxylic acid, is a high-value heterocyclic compound. Its stable tautomeric structure, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool for synthetic chemists. Its primary role as a sophisticated building block in the development of pharmaceuticals and biologically active molecules ensures its continued importance in medicinal chemistry and related scientific fields. Further exploration of its derivatives will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential.

References

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  • The Journal of Physical Chemistry. (2007). Spectroscopy and structure of 2-hydroxyquinoline. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved January 2, 2026, from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved January 2, 2026, from [Link]

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Spectroscopic data (NMR, IR, UV-Vis) of 2-Hydroxyquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Hydroxyquinoline-5-carboxylic Acid

This document provides a comprehensive technical exploration of the spectroscopic properties of this compound. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data repository. It delves into the causal relationships between molecular structure and spectral output, emphasizing the critical role of tautomerism in interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of this compound.

The Foundational Principle: Lactam-Lactim Tautomerism

Before any spectral data can be meaningfully interpreted, it is imperative to understand that this compound exists in a dynamic equilibrium between two tautomeric forms: the lactim (enol) form, which is this compound, and the lactam (keto) form, known as 2-oxo-1,2-dihydroquinoline-5-carboxylic acid.[1][2] This equilibrium is not static; its position is profoundly influenced by the molecular environment, particularly the polarity of the solvent.[3]

In nonpolar environments or the gas phase, the hydroxyquinoline (lactim) form may be more stable. However, in the polar solvents typically used for spectroscopic analysis (like DMSO or methanol), the equilibrium overwhelmingly favors the more polar lactam form.[2][3] This is due to the lactam's ability to form stabilized, hydrogen-bonded dimers.[3] Consequently, the spectroscopic data acquired in solution is predominantly that of the 2(1H)-quinolone tautomer. All subsequent analysis in this guide is based on the assumption of the lactam form being the major species in solution.

Tautomerism cluster_lactim This compound (Lactim / Enol Form) cluster_lactam 2(1H)-Quinolone-5-carboxylic acid (Lactam / Keto Form) lactim lactam lactim->lactam H⁺ Transfer Equilibrium shifts in polar solvents

Caption: Lactam-Lactim tautomeric equilibrium of the title compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific tautomer present in solution. The key is to observe the presence of either an O-H proton (lactim) or an N-H proton (lactam).

¹H NMR Spectral Data

In a solvent like DMSO-d₆, which is chosen for its ability to solubilize the compound while allowing for the observation of exchangeable protons, the spectrum is expected to clearly show a signal for the N-H proton of the lactam ring. The carboxylic acid proton will also be visible as a very broad singlet.

Table 1: Expected ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
COOH ~13.0 - 14.0 br s Very broad singlet, concentration-dependent.
NH ~11.8 - 12.0 br s Diagnostic peak for the lactam tautomer.
H6 ~8.0 - 8.2 d Aromatic proton ortho to the carboxylic acid group.
H4 ~7.8 - 7.9 d Vinylic proton of the quinolone ring.
H7, H8 ~7.2 - 7.6 m Overlapping signals for the remaining aromatic protons.

| H3 | ~6.5 - 6.6 | d | Vinylic proton adjacent to the carbonyl group. |

Note: These are predicted values based on data for structurally similar compounds like 2-quinolones and quinoline carboxylic acids. Precise values may vary.[4][5]

¹³C NMR Spectral Data

¹³C NMR provides further evidence for the lactam structure through the presence of two distinct carbonyl signals.

Table 2: Expected ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C =O (Carboxylic Acid) ~168
C =O (Lactam) ~162 Diagnostic for the keto form.

| Aromatic/Vinylic Carbons | 115 - 145 | A complex region with 8 distinct signals. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides unambiguous evidence for the dominant tautomer by identifying key functional groups. The spectrum of a solid sample (e.g., KBr pellet or ATR) is a composite of intermolecular hydrogen bonding effects.

The diagnostic feature for the lactam form is the presence of a strong carbonyl (C=O) absorption band from the cyclic amide group. This, combined with the characteristic absorptions of the carboxylic acid group, creates a unique spectral fingerprint.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Significance
2500 - 3300 O-H stretch (Carboxylic Acid Dimer) Broad The extremely broad nature is characteristic of hydrogen-bonded carboxylic acids.[6]
~3100 N-H stretch Medium Confirms the presence of the lactam ring.
~1700 C=O stretch (Carboxylic Acid) Strong, Sharp Indicates the carboxylic acid functional group.[6]
~1660 C=O stretch (Amide/Lactam) Strong, Sharp Diagnostic peak for the 2(1H)-quinolone form.
1600 - 1450 C=C and C=N stretches Medium-Strong Aromatic ring vibrations.

| ~1250 | C-O stretch | Strong | Associated with the carboxylic acid group.[6] |

The absence of a sharp, distinct O-H band around 3300-3500 cm⁻¹ (typical for a phenolic -OH) and the presence of the strong lactam C=O band near 1660 cm⁻¹ are conclusive evidence for the dominance of the keto tautomer in the solid state.[7]

Part 3: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the molecule. The absorption maxima (λmax) are sensitive to both the tautomeric form and the solvent environment.[8][9] The lactam form, being a highly conjugated system, is expected to exhibit strong absorptions in the UV region.

Table 4: Expected UV-Vis Absorption Maxima (in Methanol)

λmax (nm) Electronic Transition Notes
~230 π → π* High-energy transition of the aromatic system.
~280 π → π* Transition involving the benzene part of the ring.

| ~330 | π → π* | Lower-energy transition characteristic of the extended conjugation in the 2(1H)-quinolone system.[9] |

The spectrum is typically recorded in a polar protic solvent like methanol or ethanol. Changes in pH will significantly alter the spectrum due to the deprotonation of the carboxylic acid and potentially the N-H group.

Part 4: Experimental Protocols & Workflow

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended. The choice of methodology is driven by the need to unequivocally resolve the tautomeric state and obtain high-resolution data.

General Experimental Workflow

Caption: Standardized workflow for the spectroscopic characterization.

Step-by-Step Methodologies

1. NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the exchangeable N-H and COOH protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a spectral width of -2 to 16 ppm, a 90° pulse, a relaxation delay of 2 seconds, and accumulate at least 16 scans.

  • ¹³C NMR Acquisition: Acquire data with a spectral width of 0 to 200 ppm, using a proton-decoupled pulse sequence. A longer acquisition time (several hundred scans) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, followed by manual phase and baseline correction to ensure accurate integration and peak picking.

2. FT-IR Spectroscopy Protocol

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure adequate pressure is applied for good contact. This is the preferred method for its speed and simplicity.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: Perform an ATR correction if using that accessory. Apply a baseline correction to the final spectrum for clear presentation.

3. UV-Vis Spectroscopy Protocol

  • Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in spectroscopic grade methanol. From this stock, prepare a dilute working solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the sample from 500 nm down to 200 nm. Use a quartz cuvette with a 1 cm path length. Record a baseline spectrum using the pure solvent (methanol) first and subtract it from the sample spectrum.

  • Data Processing: Identify the wavelengths of maximum absorbance (λmax) from the processed spectrum.

References

  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

  • Impact Factor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available at: [Link]

  • PubMed. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

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  • ResearchGate. UV-vis spectra of 2 (c = 5.05 × 10 −5 M) in different solvents. Available at: [Link]

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  • PubMed. Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Available at: [Link]

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Introduction: Understanding 2-Hydroxyquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Hydroxyquinoline-5-carboxylic Acid

This guide provides a comprehensive technical overview of the critical physicochemical parameters of this compound, focusing on its solubility and stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. Our approach is grounded in the principles of causality and self-validation, ensuring that the methodologies described are robust and the data generated is reliable.

This compound (CAS No: 83734-43-4) is a heterocyclic aromatic compound featuring a quinoline core.[1][2] Its structure is characterized by a hydroxyl group at the 2-position and a carboxylic acid at the 5-position. This substitution pattern imparts a unique set of properties, including the potential for tautomerism between the enol (2-hydroxyquinoline) and the more stable keto (2-quinolone or 2-oxo-1,2-dihydroquinoline) forms.[3][4] The presence of both an acidic (carboxylic acid) and a weakly basic (quinoline nitrogen) functional group, alongside a phenolic hydroxyl group, suggests that its solubility and stability will be highly dependent on environmental conditions such as pH, light, and temperature.

This molecule serves as a valuable building block in medicinal chemistry and materials science.[5] A thorough understanding of its solubility is paramount for formulation development and ensuring bioavailability, while a comprehensive stability profile is essential for determining its shelf-life, storage conditions, and identifying potential degradation products.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 83734-43-4[1]
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1]
Melting Point 214-215 °C (decomposes)[7][8]
Boiling Point 472.7±45.0 °C (Predicted)[7][8]
pKa 3.50±0.20 (Predicted for carboxylic acid)[7]
Appearance Solid[9]

Part 1: The Solubility Profile

Solubility is a critical determinant of a compound's behavior in both in vitro assays and in vivo systems.[10] For this compound, its amphoteric nature and tautomerism are the primary drivers of its solubility characteristics.

Theoretical Framework: Structural Influences on Solubility

The solubility of this molecule is governed by an interplay between its functional groups:

  • Carboxylic Acid (C5): This acidic group (predicted pKa ≈ 3.5) will be deprotonated and negatively charged at pH values above its pKa, forming a carboxylate salt that significantly enhances aqueous solubility.[7]

  • Quinoline Nitrogen (N1): This nitrogen is weakly basic. At low pH, it can become protonated, forming a positively charged species and increasing solubility in acidic media.

  • 2-Hydroxyl/2-Oxo Group: This group exists in a tautomeric equilibrium.[3] The keto form (2-quinolone) is generally more stable and less acidic than the enol form. Intramolecular hydrogen bonding in a related compound, 2-hydroxyquinoline-4-carboxylic acid, has been shown to enhance stability, which can influence crystal lattice energy and thus, solubility.[9]

The pH of the aqueous medium is therefore the most critical factor controlling the ionization state and, consequently, the solubility of the compound.

G cluster_low_pH Low pH (pH < pKa1) cluster_mid_pH Mid pH (pKa1 < pH < pKa2) cluster_high_pH High pH (pH > pKa2) node_low Cationic Form (High Solubility) Quinoline N is Protonated node_mid Zwitterionic/Neutral Form (Lowest Solubility) Carboxylate and Protonated N node_low->node_mid Increase pH node_high Anionic Form (High Solubility) Carboxylic Acid is Deprotonated node_mid->node_high Increase pH

Caption: Workflow for a Forced Degradation Study.

Table 3: Representative Forced Degradation Study Summary (Hypothetical)

Stress ConditionReagent/ConditionTimeObservation% DegradationMajor Degradants (RT)
Acidic 0.1 N HCl24h, 60°CNo significant change< 2%-
Basic 0.1 N NaOH8h, 60°CSolution turned yellow~12%D1 (4.5 min), D2 (6.1 min)
Oxidative 3% H₂O₂24h, RTSolution turned brown~18%D3 (5.2 min)
Thermal 80°C (in solution)72hSlight color change~5%D1 (4.5 min)
Photolytic ICH Q1B light exposure24hNo significant change< 2%-

Causality Explanation: The hypothetical data suggests the molecule is relatively stable to acid and photolytic stress but susceptible to degradation under basic and oxidative conditions. The color change is a common indicator of degradation in aromatic systems. [3]The appearance of new peaks (D1, D2, D3) in the chromatogram confirms the formation of degradation products, which would then require structural elucidation.

Protocol: General Approach for Forced Degradation

This protocol provides a framework for systematically evaluating the stability of this compound.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). [11]2. Acid Hydrolysis: Dilute an aliquot of the stock solution with 0.1 N HCl. Heat the solution (e.g., at 60°C) and take samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis. [12][11]3. Base Hydrolysis: Repeat the process using 0.1 N NaOH. [12][11]4. Oxidative Degradation: Dilute an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and sample at various time points. [12]5. Thermal Degradation:

    • Solution: Heat a solution of the compound in a neutral solvent (e.g., water or buffer) at an elevated temperature (e.g., 80°C).

    • Solid State: Store the solid compound in a controlled temperature and humidity oven (e.g., 80°C / 75% RH). [6]6. Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. [13]A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method with a photodiode array (PDA) detector. The PDA is crucial for assessing peak purity and detecting co-eluting peaks. Mass balance should be calculated to ensure that the decrease in the parent compound is accounted for by the formation of degradation products. [14][12]

Conclusion

The solubility and stability of this compound are intrinsically linked to its molecular structure. Its amphoteric nature dictates a U-shaped pH-solubility profile, with minimum solubility near its isoelectric point and high solubility in acidic and alkaline conditions. Stability assessments, guided by ICH principles, are critical to understanding its degradation liabilities. Based on its functional groups, the compound is predicted to be most susceptible to oxidative and base-catalyzed degradation.

The experimental protocols outlined in this guide provide a robust framework for researchers to generate reliable data, enabling informed decisions in formulation, analytical method development, and overall drug development strategy.

References

  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2026). European Medicines Agency.
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  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency.
  • ICH guidelines for stability studies 1. (2012). Slideshare.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Scholar.
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  • Stability issues of 2-Hydroxyquinoline in aqueous solutions. (n.d.). Benchchem.
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Tautomeric Equilibrium in 2-Hydroxyquinoline Systems: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its profound biological and chemical versatility is intrinsically linked to a fascinating chemical phenomenon: prototropic tautomerism. This in-depth technical guide provides a comprehensive exploration of the tautomeric equilibrium between 2-hydroxyquinoline (the enol form) and its more stable keto counterpart, 2-quinolone. We will delve into the structural nuances of these tautomers, the physicochemical factors governing their interconversion, and the state-of-the-art analytical techniques employed for their characterization. By understanding the causality behind experimental choices and the implications of this tautomeric balance, researchers and drug development professionals can better harness the potential of this privileged scaffold in the design of next-generation therapeutics.

The Fundamental Duality: Understanding the Keto-Enol Tautomerism of 2-Hydroxyquinoline

2-Hydroxyquinoline, systematically named quinolin-2-ol, is a heterocyclic aromatic compound that rarely exists solely in this form.[1] It is in a dynamic equilibrium with its constitutional isomer, 2-quinolone, also known as 2(1H)-quinolinone or carbostyril.[1][3] This rapid interconversion is a classic example of keto-enol tautomerism, a process involving the migration of a proton and a concurrent shift of a double bond.[1]

  • The Enol Form (Lactim): 2-Hydroxyquinoline possesses a hydroxyl (-OH) group on the second carbon of the quinoline ring. In this form, the heterocyclic ring maintains a higher degree of aromaticity.[1]

  • The Keto Form (Lactam): 2-Quinolone features a carbonyl group (C=O) at the C2 position and a proton on the nitrogen atom (N-H). This structure is classified as a cyclic amide, or lactam.[1]

The position of this equilibrium is not static; it is profoundly influenced by the molecule's environment, including its physical state, the polarity of the solvent, and the ambient pH.[1] However, in most conditions, the equilibrium heavily favors the thermodynamically more stable keto (lactam) form.[1][4] This stability is attributed to the robust cyclic amide structure and its capacity for forming strong intermolecular hydrogen bonds.[1] In aqueous solutions, the lactam form is estimated to be more stable than the lactim form by approximately 5 kcal/mol.[1]

Tautomerism cluster_enol Higher Aromaticity cluster_keto Thermodynamically Favored enol 2-Hydroxyquinoline (Enol/Lactim) keto 2-Quinolone (Keto/Lactam) enol->keto H⁺ shift

Caption: Tautomeric equilibrium between the enol and keto forms of 2-hydroxyquinoline.

Characterizing the Equilibrium: A Multi-Faceted Analytical Approach

A comprehensive understanding of the 2-hydroxyquinoline/2-quinolone tautomeric equilibrium necessitates a combination of sophisticated spectroscopic and computational techniques. Each method provides a unique window into the structure, relative populations, and dynamics of the tautomers under various conditions.[1]

Spectroscopic Interrogation

Spectroscopic methods are the bedrock for identifying and quantifying tautomeric forms in both solution and the solid state.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying the dominant tautomer in solution and, in some cases, quantifying the ratio of the two forms.

  • ¹H NMR: The presence of a broad signal corresponding to the N-H proton in the 2-quinolone form is a key diagnostic marker. Conversely, the O-H proton of the 2-hydroxyquinoline form would present a different chemical shift.

  • ¹³C NMR: The chemical shift of the C2 carbon is highly informative. A signal in the range of a carbonyl carbon is indicative of the keto form, while a signal characteristic of a carbon bearing a hydroxyl group points to the enol form.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the 2-hydroxyquinoline compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrumental Analysis:

    • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard.

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative populations of the tautomers if both are present in detectable amounts.

    • Analyze the chemical shifts in both spectra to confirm the dominant tautomeric form.

2.1.2. UV-Visible (UV-Vis) Spectroscopy

The distinct electronic transitions of the enol and keto forms give rise to different UV-Vis absorption spectra, making this a valuable technique for differentiation.

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, acetonitrile, water). The concentration should be adjusted to yield an absorbance within the linear range of the spectrophotometer (typically below 1.0 AU).

  • Instrumental Analysis: Record the absorption spectrum over a wavelength range of approximately 200-450 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis: Compare the absorption maxima (λ_max) in different solvents. Shifts in λ_max can provide insights into the predominant tautomeric form in each solvent.

2.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic functional groups of each tautomer.

  • Keto Form: A strong absorption band corresponding to the C=O stretching vibration is a definitive feature. The N-H stretch will also be present.

  • Enol Form: The presence of a broad O-H stretching band and the absence of a strong C=O stretch are indicative of the enol form.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid-state analysis, prepare a KBr pellet or a mull. For solution-phase analysis, use a suitable solvent that does not have interfering absorptions in the regions of interest.

  • Instrumental Analysis: Acquire the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the key stretching frequencies to determine the dominant tautomer in the sample.

Solid-State Characterization: X-ray Crystallography

X-ray crystallography provides unambiguous structural determination of the tautomeric form present in the solid state. By irradiating a single crystal with X-rays, the precise atomic arrangement can be determined, confirming bond lengths and angles that definitively distinguish between the keto and enol structures.[1]

Computational Chemistry

In silico methods are invaluable for complementing experimental data. Quantum chemical calculations can be employed to:

  • Construct the 3D structures of both tautomers.

  • Calculate their relative thermodynamic stabilities.

  • Predict spectroscopic properties (NMR, IR, UV-Vis) to aid in the interpretation of experimental spectra.

Factors Governing the Tautomeric Equilibrium

The delicate balance between the 2-hydroxyquinoline and 2-quinolone forms is dictated by a confluence of factors. A thorough understanding of these influences is critical for controlling the properties and reactivity of these compounds.

  • Solvent Polarity: The polarity of the solvent plays a pivotal role. Polar solvents tend to favor the more polar keto form, while nonpolar solvents may shift the equilibrium towards the less polar enol form.[1]

  • pH: The acidity or basicity of the medium can significantly impact the equilibrium by influencing the protonation state of the molecule.

  • Substituent Effects: The electronic nature of substituents on the quinoline ring can alter the relative stabilities of the tautomers. Electron-withdrawing groups, for instance, can influence the acidity of the N-H and O-H protons, thereby affecting the equilibrium.[4]

  • Aromaticity: The enol form preserves the aromaticity of the quinoline ring system, which is a significant stabilizing factor. The keto form, to some extent, disrupts this aromaticity.

Factors Equilibrium Keto-Enol Equilibrium Solvent Solvent Polarity Solvent->Equilibrium pH pH pH->Equilibrium Substituents Substituent Effects Substituents->Equilibrium Aromaticity Aromaticity Aromaticity->Equilibrium

Caption: Key factors influencing the tautomeric equilibrium of 2-hydroxyquinoline.

Implications for Drug Design and Development

The tautomeric nature of 2-hydroxyquinoline is not merely a chemical curiosity; it has profound implications for drug design and development. The dominant tautomeric form dictates the molecule's three-dimensional shape, its hydrogen bonding capabilities, and its overall electronic properties. These features, in turn, govern how the molecule interacts with its biological target.[1]

  • Receptor Binding: The distinct geometries and hydrogen bond donor/acceptor patterns of the keto and enol forms can lead to significantly different binding affinities and selectivities for a given receptor or enzyme active site.

  • Physicochemical Properties: Tautomerism influences key drug-like properties such as solubility, lipophilicity (logP), and pKa. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Chemical Reactivity: The two tautomers exhibit different chemical reactivities. For example, in alkylation reactions, both the nitrogen and oxygen atoms can act as nucleophiles, potentially leading to a mixture of N-alkylated and O-alkylated products.[4] Careful control of reaction conditions is necessary to achieve the desired regioselectivity.

The 2-hydroxyquinoline scaffold is a key component in a wide array of biologically active compounds, including those with anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][5] By understanding and controlling the tautomeric equilibrium, medicinal chemists can fine-tune the properties of these molecules to optimize their therapeutic efficacy.

Conclusion

The tautomerism of 2-hydroxyquinoline is a fundamental and critically important aspect of its chemistry. The equilibrium, which heavily favors the 2-quinolone (keto) form in most environments, is a dynamic process influenced by a variety of factors.[1] A multi-pronged analytical approach, combining high-resolution spectroscopy, X-ray crystallography, and computational modeling, is essential for a comprehensive understanding of this phenomenon. For researchers in drug discovery and development, a deep appreciation of this tautomeric duality is paramount for the rational design of novel therapeutics that effectively harness the rich chemical and biological potential of the 2-hydroxyquinoline scaffold.

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A Technical Guide to the Natural Sourcing and Isolation of 2-Hydroxyquinoline-5-carboxylic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxyquinoline-5-carboxylic acid, with a focus on its natural sourcing and proposed isolation methodologies. While direct evidence for the natural occurrence of this specific isomer is limited in current scientific literature, this document synthesizes established principles of phytochemistry and alkaloid isolation to present a robust, hypothetical framework for its extraction and purification. By examining the properties of structurally related, naturally occurring quinoline carboxylic acids, we delineate a scientifically rigorous approach for researchers and drug development professionals. This guide offers detailed experimental protocols, from initial extraction to final purification, supported by expert rationale and visual workflows, to empower the scientific community in the exploration of this potentially valuable bioactive compound.

Introduction: The Quinoline Carboxylic Acid Scaffold

Quinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. Within this family, hydroxyquinoline carboxylic acids are of particular interest due to their potential as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This compound (CAS No: 83734-43-4) is a specific isomer whose natural origins and biosynthetic pathways are not yet well-defined in the public domain.

This guide addresses the existing knowledge gap by first exploring the known natural sources of analogous quinoline carboxylic acids and then leveraging this information to construct a detailed, hypothetical protocol for the isolation of the target compound. The methodologies described herein are based on established and validated techniques for alkaloid and natural product extraction, tailored to the predicted physicochemical properties of this compound.

Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of a target molecule is fundamental to designing an effective isolation and purification strategy. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Appearance Solid
Melting Point 214-215 °C (with decomposition)
Boiling Point (Predicted) 472.7±45.0 °C
pKa (Predicted) 3.50±0.20
Solubility Soluble in polar organic solvents[1]

The presence of both a carboxylic acid group (predicted pKa ~3.50) and a weakly basic quinoline nitrogen, along with a hydroxyl group, suggests an amphoteric nature. This is a critical consideration for developing an acid-base extraction and purification strategy. The molecule's tautomeric equilibrium between the 2-hydroxy (enol) form and the 2-quinolone (keto) form can also influence its reactivity and solubility in different solvent systems.[2]

Natural Occurrence of Structurally Related Quinolines

While this compound has not been definitively reported from a natural source, several structurally similar compounds have been isolated from various organisms. These examples provide valuable clues for potential sources and inform the development of our hypothetical isolation protocol.

  • 2-Hydroxyquinoline-4-carboxylic acid: This isomer has been reported to occur in the opium poppy, Papaver somniferum.[3]

  • 5-Hydroxyquinoline-2-carboxylic acid: This compound has been identified as a bacterial metabolite.[4][5] Specifically, it is a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic acid by strain BN6.[4][5]

  • Other Quinolines: The Cinchona plant is a well-known source of quinoline alkaloids like quinine.[6]

The existence of these related compounds in both the plant and microbial kingdoms suggests that future investigations into novel plant species or microbial fermentation broths may yet reveal a natural source for this compound.

Proposed Isolation and Purification Protocol

The following section details a hypothetical, yet scientifically robust, protocol for the isolation of this compound from a theoretical plant source. This protocol is designed based on the principles of alkaloid extraction and is tailored to the physicochemical properties of the target molecule.

General Workflow

The overall strategy involves an initial extraction from the prepared plant material, followed by a liquid-liquid acid-base extraction to selectively isolate the acidic and amphoteric compounds, and concluding with chromatographic purification and recrystallization.

Isolation_Workflow A Plant Material (Dried & Powdered) B Solvent Extraction (e.g., Methanol) A->B C Crude Extract B->C D Acid-Base Liquid-Liquid Extraction C->D E Purified Acidic Fraction D->E F Chromatography (e.g., Column or Prep-HPLC) E->F G Isolated Fractions F->G H Recrystallization G->H I Pure 2-Hydroxyquinoline- 5-carboxylic acid H->I

Caption: Proposed workflow for the isolation of this compound.

Step-by-Step Experimental Protocol

Step 1: Preparation of Plant Material

  • Objective: To increase the surface area of the plant material for efficient solvent penetration.

  • Procedure:

    • Obtain the dried plant material (e.g., leaves, bark, or roots).

    • Grind the material into a moderately coarse powder using a mechanical grinder.

    • If the material is rich in lipids, pre-extract with a non-polar solvent like n-hexane in a Soxhlet apparatus to defat the sample.[6] Discard the hexane extract.

Step 2: Initial Solvent Extraction

  • Objective: To extract a broad range of secondary metabolites, including the target compound, from the plant matrix.

  • Rationale: Methanol is a polar solvent capable of extracting a wide array of compounds, including alkaloids and their salts.[7]

  • Procedure:

    • Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation.

    • Alternatively, for more efficient extraction, perform Soxhlet extraction with methanol for 8-12 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Step 3: Acid-Base Liquid-Liquid Extraction

  • Objective: To selectively separate the acidic target compound from neutral and basic impurities.

  • Rationale: This technique exploits the acidic nature of the carboxylic acid group. By adjusting the pH, the solubility of the target compound can be manipulated between aqueous and organic phases.

  • Procedure:

    • Redissolve the crude methanol extract in a mixture of ethyl acetate and water.

    • Add a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to the separatory funnel and shake vigorously. The this compound will deprotonate to form a water-soluble carboxylate salt and partition into the aqueous phase.

    • Separate the aqueous layer. Wash the organic layer with fresh sodium bicarbonate solution to ensure complete extraction.

    • Combine the aqueous fractions.

    • Slowly acidify the combined aqueous phase with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.[8] This will protonate the carboxylate, causing the neutral this compound to precipitate if its concentration is high enough, or to become extractable into an organic solvent.

    • Extract the acidified aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate or chloroform.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified acidic fraction.

AcidBase_Extraction cluster_0 Basic Extraction cluster_1 Acidification & Re-extraction A Crude Extract in Ethyl Acetate/Water B Add 5% NaHCO₃ (aq) A->B C Aqueous Layer (Contains Sodium Salt of Acid) B->C Separate D Organic Layer (Neutral & Basic Impurities) B->D Separate E Aqueous Layer from Step 1 F Acidify with 1M HCl to pH 2-3 E->F G Extract with Ethyl Acetate F->G H Organic Layer (Contains Protonated Acid) G->H Separate I Aqueous Layer (Salts & Polar Impurities) G->I Separate J Purified Acidic Fraction H->J Evaporate Solvent

Caption: Workflow for acid-base liquid-liquid extraction.

Step 4: Chromatographic Purification

  • Objective: To isolate this compound from other acidic co-extractives.

  • Procedure (Column Chromatography):

    • Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane or dichloromethane).

    • Dissolve the purified acidic fraction in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually adding methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and a UV lamp for visualization.

    • Combine the fractions containing the pure compound.

Step 5: Final Purification by Recrystallization

  • Objective: To obtain the final product in high purity.

  • Procedure:

    • Dissolve the isolated compound from the chromatography step in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Conclusion and Future Outlook

This technical guide presents a detailed, scientifically-grounded framework for the isolation of this compound. While the natural occurrence of this specific molecule remains to be definitively established, the protocols outlined here provide a clear and actionable strategy for researchers. The proposed methods are adaptable and can be optimized based on the specific matrix from which the compound might be sourced in the future.

The exploration of novel plant species and microbial strains is a promising avenue for the discovery of new natural products. Should this compound be identified from a natural source, the methodologies described in this guide will serve as a valuable starting point for its efficient isolation and characterization, thereby facilitating further research into its potential biological activities and applications in drug development.

References

  • General Methods of Extraction and Isolation of Alkaloids. (2017). ResearchGate. [Link]

  • Pharmacognosy - General Methods of Extraction and Isolation of Alkaloids. (n.d.). Pharmacognosy.
  • What are the general steps involved in extracting alkaloids? (2018). Quora. [Link]

  • Isolation and Purification of Alkaloids. (n.d.). Scribd. [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • 5-Hydroxyquinoline-2-Carboxylic Acid, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid. (1993). Applied and Environmental Microbiology. [Link]

  • 5-hydroxyquinoline-2-carboxylic Acid, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic Acid. (1993). PubMed. [Link]

  • 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076. (n.d.). PubChem. [Link]

  • Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis. (2021). MDPI. [Link]

Sources

Navigating the Synthesis and Handling of 2-Hydroxyquinoline-5-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For research and development purposes only. Not for human or veterinary use.

Introduction: The Quinoline Backbone in Modern Research

2-Hydroxyquinoline-5-carboxylic acid (CAS No. 83734-43-4), also known as 2-oxo-1,2-dihydroquinoline-5-carboxylic acid, is a heterocyclic compound built upon the quinoline scaffold.[1][2][3] This class of molecules is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as intermediates in the synthesis of novel pharmaceuticals.[4] The presence of both a hydroxyl (or its keto tautomer) and a carboxylic acid group provides multiple reactive sites for further chemical modifications, making it a versatile building block for drug discovery and development professionals. This guide provides an in-depth overview of the critical health and safety considerations, handling protocols, and general synthetic approaches relevant to this compound, ensuring its safe and effective use in a laboratory setting.

I. Compound Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental work. While comprehensive experimental data for this specific isomer is not widely published, key properties can be summarized from available sources and predictions for closely related analogues.

PropertyValue/InformationSource(s)
CAS Number 83734-43-4[1]
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1]
Appearance White to light yellow solid (predicted)[5]
Melting Point 214-215 °C (decomposes)[1]
Boiling Point 472.7 ± 45.0 °C (Predicted)[1]
Flash Point Not available
Solubility Likely soluble in polar organic solvents[6]
Storage Store in a cool, dry, well-ventilated place, protected from light. Keep container tightly sealed.[7]

II. Health and Safety Information: A Proactive Approach

GHS Hazard Classification (Inferred)

Based on the GHS classifications of closely related quinoline carboxylic acid derivatives, this compound should be presumed to fall under the following hazard categories:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[8][9]

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[8][10]

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[8][10]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[8][10]

Signal Word: Warning [10]

Primary Routes of Exposure and Symptoms
  • Inhalation : May cause irritation to the respiratory tract, leading to coughing and shortness of breath.[10]

  • Skin Contact : Can cause redness, itching, and irritation upon direct contact.[10]

  • Eye Contact : May cause serious irritation, redness, pain, and watering of the eyes.[10]

  • Ingestion : Harmful if swallowed; may cause gastrointestinal irritation.[8]

III. Safe Handling and Personal Protective Equipment (PPE)

A stringent adherence to safety protocols is paramount when working with this compound. The following guidelines are based on best practices for handling powdered chemical irritants.

Engineering Controls
  • All work with this compound, especially when handling the solid powder, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and critical barrier to exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment eye_protection Safety Goggles (EN 166 or ANSI Z87.1) hand_protection Chemical-Resistant Gloves (Nitrile or Neoprene) body_protection Lab Coat (Full-sleeved) respiratory_protection Respirator (N95 or higher) (For handling powder) Researcher Researcher Researcher->eye_protection Protects eyes Researcher->hand_protection Protects hands Researcher->body_protection Protects skin Researcher->respiratory_protection Prevents inhalation

Caption: Essential PPE for handling this compound.

  • Eye and Face Protection : Wear tightly fitting safety goggles that conform to EU standard EN 166 or US NIOSH standards.[11]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Inspect gloves for any signs of degradation or perforation before use.[7]

  • Body Protection : A full-sleeved laboratory coat should be worn at all times. Ensure that no skin is exposed.

  • Respiratory Protection : When handling the powdered form of the compound where dust may be generated, a NIOSH-approved N95 (or higher) particulate respirator is recommended.

IV. Emergency Procedures

Preparedness is key to mitigating the consequences of accidental exposure or spillage.

First-Aid Measures
  • Inhalation : If inhaled, immediately move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact : In case of skin contact, immediately remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • Eye Contact : If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Response

In the event of a spill, the following workflow should be initiated immediately.

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area & Alert Colleagues start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Use absorbent pads for solutions) ppe->contain cleanup Clean Up Spill (Sweep solid, absorb liquid) contain->cleanup decontaminate Decontaminate Area (Wipe with appropriate solvent) cleanup->decontaminate dispose Dispose of Waste (In labeled hazardous waste container) decontaminate->dispose end Spill Managed dispose->end

Sources

Navigating the Procurement of 2-Hydroxyquinoline-5-carboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxyquinoline-5-carboxylic acid (CAS No. 83734-43-4), also known as 5-carboxy-2-quinolone, is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its quinoline scaffold is a privileged structure found in numerous biologically active compounds, and the presence of both hydroxyl and carboxylic acid functionalities offers versatile handles for synthetic modifications. This guide provides an in-depth analysis of the commercial landscape for this compound, offering technical insights for researchers, scientists, and drug development professionals to inform their procurement decisions. We will delve into the critical aspects of supplier evaluation, quality control, and the impact of material purity on experimental outcomes.

Physicochemical Properties and Tautomerism

This compound is a solid at room temperature with a molecular formula of C₁₀H₇NO₃ and a molecular weight of approximately 189.17 g/mol .[1] It's important for researchers to recognize that this compound exists in a tautomeric equilibrium between the keto (quinolone) and enol (quinoline) forms. The keto form, 2-oxo-1,2-dihydroquinoline-5-carboxylic acid, is generally the more stable tautomer. This equilibrium can be influenced by the solvent and pH, which is a critical consideration in designing synthetic reactions and biological assays.

Commercial Suppliers: A Comparative Overview

A variety of chemical suppliers offer this compound, typically for research and development purposes. The available grades and purities can vary, directly impacting the suitability of the material for different applications, from initial screening to preclinical studies. Below is a comparative table of some of the key suppliers.

SupplierProduct CodeStated PurityAvailabilityScaleNoteworthy Information
Biosynth IDA73443High-quality reference standardsTypically 3-4 weeks250 mg to 2.5 gOffers the compound for pharmaceutical testing, implying a certain level of quality control.[1]
Manchester Organics (a Biosynth company) N/ANot specifiedLead time 4-6 weeksCustomSpecializes in fine organic chemicals.
Biotuva Life Sciences H875158≥ 95%Stock dependent25 mg to 5 gProvides various pack sizes suitable for initial research.[2]
LookChem Aggregated Suppliers VariousTypically ≥ 95%Variesmg to multi-gramAn aggregator platform listing multiple suppliers, including TRC, SynQuest Laboratories, Crysdot, Chemenu, and Ambeed.[3]
ChemicalBook Listed Suppliers VariousNot consistently specifiedVariesVariesA directory of chemical suppliers, where purity and availability need to be verified with the specific vendor.

Quality Control and Supplier Qualification: A Systematic Approach

For researchers and drug development professionals, the purity and characterization of starting materials are paramount. Impurities can lead to misleading biological data, failed synthetic steps, and costly project delays. Therefore, a robust supplier qualification process is essential.

Key Quality Control Parameters

When sourcing this compound, the following analytical data should be requested and reviewed:

  • Purity by High-Performance Liquid Chromatography (HPLC): This is the most common and critical test to determine the percentage purity of the main compound and to identify any impurities. For early-stage research, a purity of ≥95% may be acceptable, but for later-stage development, ≥98% or even ≥99% is often required.

  • Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are essential to confirm the chemical structure of the compound and to ensure the absence of structurally related impurities.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.

  • Certificate of Analysis (CoA): A comprehensive CoA from the supplier should summarize the results of all quality control tests for a specific batch. This document is a critical component of a self-validating system for material procurement.

Experimental Workflow for Supplier Qualification

The following diagram outlines a systematic workflow for qualifying a new supplier of this compound.

SupplierQualification cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Technical Evaluation cluster_Phase3 Phase 3: Approval and Procurement a Identify Potential Suppliers - Online Databases - Chemical Directories - Literature Review b Request Technical Information - Product Specification Sheet - Sample Certificate of Analysis a->b Information Gathering c Review Documentation - Compare Purity Specifications - Assess Analytical Methods Used b->c d Request and Test Sample - In-house QC (HPLC, NMR) - Compare with Supplier CoA c->d Verification e Evaluate Supplier - ISO 9001 Certification - Reputation and Track Record d->e Assessment f Approve Supplier e->f g Procure Initial Batch f->g h Ongoing Quality Monitoring g->h

Caption: A workflow for qualifying commercial suppliers of critical chemical reagents.

Applications in Research and Drug Development

The quinoline core is a versatile scaffold in medicinal chemistry. While specific applications for this compound are often proprietary, its structural motifs are found in compounds with a wide range of biological activities. Quinolines are known to exhibit antibacterial, antiviral, anticancer, and anti-inflammatory properties. The carboxylic acid group at the 5-position provides a convenient point for derivatization, allowing for the synthesis of libraries of compounds for high-throughput screening. For instance, it can be readily converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR).

Conclusion

The selection of a commercial supplier for this compound is a critical step that can significantly impact the success of research and drug development projects. By adopting a systematic approach to supplier qualification, rigorously evaluating the quality of the material through comprehensive analytical data, and understanding the potential impact of impurities, scientists can ensure the integrity and reproducibility of their work. While many suppliers offer this compound at a standard research grade, for more advanced applications, it is crucial to engage with suppliers who can provide detailed characterization and demonstrate batch-to-batch consistency.

References

  • LookChem. This compound. Available from: [Link]

Sources

Methodological & Application

The Synthetic Versatility of 2-Hydroxyquinoline-5-carboxylic Acid: Application Notes and Protocols for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold with Untapped Potential

In the landscape of heterocyclic chemistry, the quinoline core stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and functional materials. Among its many derivatives, 2-Hydroxyquinoline-5-carboxylic acid (also known as 2-oxo-1,2-dihydroquinoline-5-carboxylic acid) presents a unique combination of functionalities: a nucleophilic hydroxyl group (in its enol tautomer), a versatile carboxylic acid handle, and a rigid, planar aromatic system. This trifecta of reactive sites makes it an exceptionally valuable building block for the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of the practical applications of this compound in organic synthesis. We will delve into the causality behind experimental choices for its derivatization and present detailed, field-proven protocols for key transformations. The information herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its effective and safe utilization.

PropertyValueReference
Molecular FormulaC₁₀H₇NO₃[1]
Molecular Weight189.17 g/mol [1]
AppearanceSolid[2]
Melting Point214-215 °C (decomposes)[3]
Flash Point214 °C[1]
StorageStore in a cool, dry, dark place, protected from moisture.[2]

Safety and Handling: this compound should be handled in a well-ventilated area, and personal protective equipment, including gloves, a lab coat, and eye protection, should be worn.[2] Avoid inhalation of dust, and prevent contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Core Synthetic Applications: Gateway to Molecular Diversity

The true synthetic power of this compound lies in the selective manipulation of its hydroxyl and carboxylic acid functionalities. These groups can be independently or concertedly transformed to introduce a wide array of substituents, paving the way for the creation of diverse chemical libraries for biological screening and materials science research.

Amide Bond Formation: Building Blocks for Bioactive Molecules

The carboxylic acid moiety at the 5-position is a prime site for amide coupling reactions, a cornerstone of medicinal chemistry for the synthesis of peptides and other biologically active amides. The direct condensation of the carboxylic acid with an amine is generally inefficient. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.

Causality of Reagent Choice:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient coupling reagent, particularly for sterically hindered amines and acids, and it is known to minimize racemization in chiral substrates. Its mechanism involves the formation of a highly reactive O-acylisourea intermediate.

  • EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide): This combination is a widely used and cost-effective method for amide bond formation. EDC activates the carboxylic acid to form an O-acylisourea, which is then converted to a more stable and reactive NHS-ester. This two-step activation within a single pot reduces side reactions.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative of this compound using HATU as the coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous Lithium Chloride (LiCl) solution

  • 5% aqueous Hydrochloric Acid (HCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and HATU (1.1 equivalents).

  • Add anhydrous DMF to dissolve the solids.

  • Add DIPEA (2 equivalents) to the solution and stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the desired amine (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Slowly add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid group can be employed to enhance the lipophilicity of the molecule, which can be crucial for improving its pharmacokinetic properties in drug discovery. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and efficient method for this transformation.

Causality of Reagent Choice:

  • DCC (Dicyclohexylcarbodiimide): DCC activates the carboxylic acid to form an O-acylisourea intermediate, similar to EDC.

  • DMAP (4-Dimethylaminopyridine): DMAP acts as an acyl transfer catalyst. It reacts with the activated intermediate to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle significantly accelerates the reaction.

Protocol 2: Steglich Esterification

This protocol provides a general method for the synthesis of an ester derivative of this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, benzyl alcohol) (1.5 equivalents)

  • DCC (1.1 equivalents)

  • DMAP (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent), the desired alcohol (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Continue stirring at room temperature for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic transformations discussed, the following diagrams illustrate the general workflows.

G cluster_amide Amide Synthesis Workflow start_amide This compound activate Activate with HATU/DIPEA in DMF start_amide->activate Step 1 couple Add Amine (R-NH2) activate->couple Step 2 workup_amide Aqueous Workup couple->workup_amide Step 3 purify_amide Column Chromatography workup_amide->purify_amide Step 4 product_amide 2-Hydroxyquinoline-5-carboxamide Derivative purify_amide->product_amide Final Product

Caption: General workflow for HATU-mediated amide synthesis.

G cluster_ester Ester Synthesis Workflow start_ester This compound mix Mix with Alcohol (R-OH) and DMAP in DCM start_ester->mix add_dcc Add DCC at 0 °C mix->add_dcc react Stir at Room Temperature add_dcc->react filter_dcu Filter DCU react->filter_dcu workup_ester Aqueous Workup filter_dcu->workup_ester purify_ester Column Chromatography workup_ester->purify_ester product_ester This compound Ester purify_ester->product_ester

Caption: General workflow for Steglich esterification.

Future Directions and Advanced Applications

The synthetic utility of this compound extends beyond simple amide and ester formation. The quinoline nitrogen and the aromatic ring itself can participate in various transformations, including N-alkylation and electrophilic aromatic substitution, further expanding the accessible chemical space.

Moreover, the field of decarboxylative cross-coupling presents an exciting frontier.[4] In these reactions, the carboxylic acid group is extruded as carbon dioxide, and the aryl backbone is coupled with a suitable partner. While specific protocols for this compound in this context are yet to be extensively reported, the general principles of palladium- or copper-catalyzed decarboxylative couplings suggest its potential as a substrate in these powerful C-C and C-heteroatom bond-forming reactions.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its readily derivatizable functional groups provide a reliable entry point for the construction of a wide range of complex molecules with potential applications in medicinal chemistry, materials science, and beyond. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this powerful synthetic intermediate in their quest for novel chemical entities.

References

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of hydroxyquinolines from 2‐methylquinolines and aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Hydroxyquinoline-5-carboxylic acid as a Fluorescent Probe for Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Crucial Role of Metal Ion Detection

Metal ions are fundamental to a vast array of biological and environmental processes. They serve as essential cofactors for enzymes, stabilize protein structures, and participate in critical signaling pathways. However, imbalances in metal ion concentrations, whether through deficiency or excess, can lead to severe cellular dysfunction and are implicated in a range of pathologies, including neurodegenerative diseases and cancer.[1] Consequently, the development of sensitive and selective methods for the detection and quantification of metal ions in complex biological and environmental systems is of paramount importance.

Fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity, rapid response times, and the potential for real-time imaging in living cells.[2] Among the various fluorophores utilized, quinoline and its derivatives have garnered significant attention due to their robust photophysical properties and their inherent ability to chelate metal ions.[3] This application note focuses on the potential of 2-Hydroxyquinoline-5-carboxylic acid as a fluorescent probe for metal ion detection, providing a theoretical framework and generalized protocols based on the well-established chemistry of related quinoline-based sensors.

The Chemistry of Quinoline-Based Fluorescent Probes

The fluorescence of many hydroxyquinoline compounds, such as the extensively studied 8-hydroxyquinoline, is often quenched in its free form due to a process called Excited-State Intramolecular Proton Transfer (ESIPT).[4][5] In this process, a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state, providing a non-radiative decay pathway.

Upon chelation with a metal ion, this ESIPT pathway is blocked. The metal ion coordinates to both the hydroxyl oxygen and the quinoline nitrogen, preventing the proton transfer. This blockage of the non-radiative decay pathway leads to a significant enhancement in fluorescence intensity, a phenomenon often referred to as Chelation-Enhanced Fluorescence (CHEF).[6] This "turn-on" response is a highly desirable characteristic for a fluorescent probe.

It is hypothesized that this compound operates on a similar principle. The presence of the carboxylic acid group at the 5-position may further influence the probe's coordination properties, solubility, and spectral characteristics.

Sensing Mechanism: A Postulated Model

The proposed mechanism for metal ion detection by this compound involves the formation of a stable complex with the target metal ion, leading to a "turn-on" fluorescent response. The carboxylic acid group may also participate in coordinating with the metal ion, potentially enhancing the selectivity and stability of the complex.

G cluster_0 Free Probe cluster_1 Metal Ion Complex Probe This compound (Weak Fluorescence) ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) Probe->ESIPT Excitation Complex Probe-Metal Ion Complex (Strong Fluorescence) Probe->Complex + Metal Ion (Chelation) Quenching Fluorescence Quenching ESIPT->Quenching No_ESIPT ESIPT Blocked Complex->No_ESIPT Excitation Emission Fluorescence Emission No_ESIPT->Emission Metal_Ion Target Metal Ion

Caption: Postulated signaling pathway of this compound upon interaction with a metal ion.

Experimental Protocols

Disclaimer: The following protocols are generalized based on the use of similar hydroxyquinoline-based fluorescent probes.[4][5] Researchers must perform their own optimization and validation for this compound.

Protocol 1: General Procedure for Metal Ion Detection

This protocol outlines the fundamental steps for evaluating the response of this compound to various metal ions.

Materials and Instruments:

  • This compound (CAS: 83734-43-4)[7]

  • Stock solution of the probe (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in deionized water

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of this compound by diluting the stock solution in the chosen buffer. The final concentration will need to be optimized but a starting point of 10 µM is recommended.

  • Blank Measurement: Record the fluorescence spectrum of the probe solution alone to establish a baseline. Determine the optimal excitation and emission wavelengths.

  • Metal Ion Addition: To a cuvette containing the probe solution, add a small aliquot of a metal ion stock solution.

  • Equilibration: Gently mix the solution and allow it to incubate at room temperature for a sufficient time to ensure the complexation reaction reaches equilibrium (e.g., 5-15 minutes, to be determined empirically).

  • Fluorescence Measurement: Record the fluorescence spectrum of the probe-metal ion solution.

  • Selectivity Assessment: Repeat steps 3-5 with a range of different metal ions at the same concentration to evaluate the selectivity of the probe.

  • Sensitivity (Titration): To determine the limit of detection (LOD), perform a titration by adding increasing concentrations of the target metal ion to the probe solution and recording the fluorescence intensity after each addition. Plot the fluorescence intensity as a function of the metal ion concentration.

G Start Start Prep_Probe Prepare Probe Working Solution Start->Prep_Probe Blank Measure Blank Fluorescence Prep_Probe->Blank Add_Metal Add Metal Ion Solution Blank->Add_Metal Incubate Incubate for Complexation Add_Metal->Incubate Measure_Fluorescence Measure Fluorescence Spectrum Incubate->Measure_Fluorescence Analyze Analyze Data (Selectivity & Sensitivity) Measure_Fluorescence->Analyze End End Analyze->End

Caption: General experimental workflow for metal ion detection using a fluorescent probe.

Protocol 2: Determination of Stoichiometry (Job's Plot)

A Job's plot can be used to determine the binding stoichiometry between the probe and the metal ion.

Procedure:

  • Prepare equimolar stock solutions of the probe and the target metal ion.

  • Prepare a series of solutions where the total molar concentration of the probe and metal ion is constant, but the mole fraction of the metal ion varies from 0 to 1.

  • Measure the fluorescence intensity of each solution at the emission maximum of the complex.

  • Plot the fluorescence intensity against the mole fraction of the metal ion. The maximum of the plot will indicate the stoichiometry of the complex.

Quantitative Data Summary (Hypothetical)

Probe Name/DerivativeTarget IonLimit of Detection (LOD)Binding Constant (Ka)Solvent SystemReference
This compound TBD TBD TBD TBD N/A
RhBQ (modified with 2-hydroxyquinoline-3-carbaldehyde)Cr³⁺2.12 x 10⁻⁸ MNot ReportedACN/H₂O (9:1, v/v)[4]
8-Hydroxyquinoline-2-carboxylic acidCu²⁺Not ReportedLog K1 = 12.000.1 M NaClO₄[8]
8-Hydroxyquinoline-2-carboxylic acidZn²⁺Not ReportedLog K1 = 9.100.1 M NaClO₄[8]

TBD: To Be Determined

Applications in Drug Development and Cellular Imaging

Fluorescent probes for metal ions have significant applications in drug development and biological research. They can be used to:

  • Screen for compounds that modulate metal ion homeostasis.

  • Visualize changes in intracellular metal ion concentrations in response to drug treatment.

  • Investigate the role of metal ions in disease models.

For cellular imaging applications, the probe must be cell-permeable and non-toxic at the concentrations used. The general protocol for live-cell imaging is as follows:

Protocol 3: Live-Cell Fluorescence Imaging

Materials:

  • Live cells (e.g., HeLa, SH-SY5Y)

  • Glass-bottom dishes or chamber slides

  • Cell culture medium

  • This compound probe

  • Stock solutions of the target metal ion and a suitable chelator (e.g., TPEN for Zn²⁺)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes and culture to the desired confluency.

  • Probe Loading: Prepare a working solution of the probe in a suitable buffer or medium. Wash the cells with buffer and incubate them with the probe solution (e.g., 30 minutes at 37°C).

  • Washing: Wash the cells to remove any excess probe.

  • Imaging: Acquire fluorescence images using a fluorescence microscope.

  • Control Experiments: To confirm the probe's response, treat the probe-loaded cells with an exogenous source of the target metal ion and observe the increase in fluorescence. Subsequently, treat the cells with a chelator to observe the quenching of fluorescence, demonstrating the reversibility and specificity of the probe.[5]

Conclusion and Future Directions

This compound holds promise as a fluorescent probe for metal ion detection, building on the well-established principles of related quinoline-based sensors. Its carboxylic acid functionality may offer unique advantages in terms of solubility and coordination chemistry. The protocols and theoretical framework provided in this application note serve as a starting point for researchers to explore and validate the use of this compound. Future work should focus on a comprehensive characterization of its photophysical properties, its selectivity and sensitivity towards a range of metal ions, and its potential for application in biological imaging and diagnostics.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Metal Complexes of 2-Hydroxyquinoline. BenchChem.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • Ghosh, K., & Mascharak, P. K. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry, 4, 43.
  • BenchChem. (2025). Synthesis of 2-Hydroxyquinoline and Its Derivatives: An In-depth Technical Guide. BenchChem.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PubMed Central.
  • Harrowfield, J. M. (2005). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. University of Canterbury.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS.
  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10.
  • ResearchGate. (n.d.). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions.
  • Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (1989). Spectroscopy and structure of 2-hydroxyquinoline. The Journal of Physical Chemistry, 93(18), 643-648.
  • PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 753-758.
  • BenchChem. (2025). Application Notes and Protocols: 8-Hydroxyquinoline-2-carbaldehyde in Bioimaging and Cell Staining. BenchChem.
  • BenchChem. (2025).

Sources

Protocol for Synthesizing Metal Complexes with 2-Hydroxyquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyquinoline-5-carboxylic acid (2H5C) is a versatile heterocyclic ligand of significant interest in coordination chemistry and medicinal drug design. Its derivatives, particularly metal complexes, are explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The ability of the 2-hydroxyquinoline scaffold to form stable chelates with a wide range of metal ions is central to its biological activity.[3][4] This document provides a comprehensive guide to the synthesis of metal complexes using 2H5C, detailing the underlying coordination principles, a step-by-step experimental protocol, and methods for structural characterization. The protocols are designed to be self-validating, ensuring researchers can confidently synthesize and confirm the desired products.

The Scientific Rationale: Understanding Coordination Behavior

The efficacy and structure of the final metal complex are dictated by the coordination chemistry of the this compound ligand. 2H5C is a multidentate ligand, meaning it can bind to a central metal ion through multiple atoms. The primary coordination sites are:

  • Heterocyclic Nitrogen Atom: The nitrogen atom in the quinoline ring possesses a lone pair of electrons, acting as a Lewis base to coordinate with a metal center.

  • Deprotonated Hydroxyl Oxygen: The hydroxyl group at the 2-position is phenolic in nature. Upon deprotonation (facilitated by a basic medium), the resulting negatively charged oxygen atom becomes a strong coordination site.[5]

  • Carboxylic Acid Group: The carboxylic acid at the 5-position provides a third potential binding site, allowing the ligand to act in a bidentate (using two sites) or tridentate (using all three sites) fashion. The coordination often involves one of the carboxylic oxygens.[6]

The formation of stable five- or six-membered chelate rings through these binding sites is the thermodynamic driving force for complexation.[7] The choice of metal ion, solvent, and pH critically influences which coordination mode is preferred and the final geometry of the complex.

Caption: Key coordination sites on the this compound ligand.

General Synthesis Workflow

The synthesis of 2H5C metal complexes generally follows a solution-based precipitation method. The ligand and a selected metal salt are dissolved in an appropriate solvent, mixed, and the reaction is driven to completion by adjusting the pH and often by heating under reflux. The resulting complex, typically insoluble in the reaction medium, precipitates and can be isolated.

G cluster_prep prep 1. Reagent Preparation ligand_sol Ligand Solution (2H5C in Ethanol) metal_sol Metal Salt Solution (e.g., CuCl₂ in Water) mix 2. Reaction Mixture react 3. Complexation Reaction mix->react Adjust pH (Base) Heat under Reflux isolate 4. Isolation react->isolate Cool to RT Collect by Filtration purify 5. Purification & Drying isolate->purify Wash with Solvent Dry in Vacuum Oven char 6. Characterization purify->char ligand_sol->mix metal_sol->mix

Caption: General experimental workflow for the synthesis of metal complexes.

Detailed Experimental Protocol: Synthesis of a Cu(II) Complex

This protocol details the synthesis of a Bis(2-hydroxyquinoline-5-carboxylato)copper(II) complex, a representative example. The typical stoichiometry for divalent metals with hydroxyquinoline-type ligands is 1:2 (Metal:Ligand).[8]

3.1. Materials and Reagents

ReagentFormulaPuritySupplierNotes
This compoundC₁₀H₇NO₃≥98%Standard VendorCAS: 83734-43-4[9]
Copper(II) Chloride DihydrateCuCl₂·2H₂O≥99%Standard VendorOther salts (acetate, sulfate) can be used.
Ethanol (EtOH)C₂H₅OH95% or AbsoluteStandard VendorSolvent for the ligand.
Sodium Hydroxide (NaOH)NaOH≥98%Standard VendorFor pH adjustment.
Deionized WaterH₂ON/AIn-houseSolvent for the metal salt and base.
Diethyl Ether(C₂H₅)₂OACS GradeStandard VendorFor washing the final product.

3.2. Step-by-Step Procedure

  • Ligand Solution Preparation: In a 250 mL round-bottom flask, dissolve this compound (0.378 g, 2.0 mmol) in 50 mL of ethanol. Gentle warming on a hot plate with magnetic stirring may be necessary to achieve complete dissolution.[5]

    • Causality Note: Ethanol is a common solvent that effectively dissolves the organic ligand while being compatible with the aqueous metal salt solution.

  • Metal Salt Solution Preparation: In a separate 100 mL beaker, dissolve copper(II) chloride dihydrate (0.170 g, 1.0 mmol) in 20 mL of deionized water.

    • Causality Note: Using a 2:1 molar ratio of ligand to metal salt targets the formation of the common 1:2 complex.[8]

  • Reaction Mixture: Slowly add the aqueous metal salt solution dropwise to the ethanolic ligand solution while stirring vigorously at room temperature.[5]

  • pH Adjustment & Complexation: Prepare a 0.1 M NaOH solution. Add this basic solution dropwise to the reaction mixture. A precipitate will begin to form as the pH increases. Continue addition until the pH of the solution is approximately 7.0-8.0.

    • Causality Note: The addition of a base is a critical step. It facilitates the deprotonation of the acidic hydroxyl and carboxylic acid protons on the ligand, creating anionic oxygen donors (O⁻) that readily coordinate to the positively charged Cu(II) ion, driving the complexation forward.[5]

  • Reaction Completion: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) for 2-3 hours with continuous stirring.

    • Causality Note: Heating provides the necessary activation energy to ensure the reaction goes to completion and can improve the crystallinity of the resulting precipitate.[5]

  • Isolation of the Complex: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Collect the colored precipitate by vacuum filtration using a Büchner funnel.

  • Purification and Drying: Wash the collected solid sequentially with deionized water, then ethanol, and finally with a small amount of diethyl ether.

    • Causality Note: Washing removes unreacted starting materials and soluble byproducts. Diethyl ether, being highly volatile, helps in drying the product.

    • Dry the purified complex in a vacuum oven at 60-70°C for several hours until a constant weight is achieved.

Trustworthiness: Characterization and Validation

To confirm the identity and structure of the synthesized complex, a suite of analytical techniques should be employed.

TechniqueExpected ObservationRationale
FTIR Spectroscopy Disappearance of the broad O-H stretch from the carboxylic acid. A shift in the C=O and C=N stretching frequencies compared to the free ligand. Appearance of new low-frequency M-O and M-N bands.Confirms the deprotonation of the acidic groups and their coordination to the metal ion. The new bands are direct evidence of metal-ligand bond formation.[8]
UV-Vis Spectroscopy Shift in the λ_max of the ligand's π→π* and n→π* transitions. Appearance of new bands in the visible region corresponding to d-d transitions for colored complexes (like Cu(II)).Changes in the electronic spectrum confirm that the ligand's electronic environment is altered upon complexation with the metal.
Elemental Analysis The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula (e.g., C₂₀H₁₂N₂O₆Cu).Provides definitive proof of the stoichiometric ratio of metal to ligand in the final product.
Molar Conductance Low molar conductivity value in a solvent like DMSO or DMF.Indicates that the complex is non-electrolytic, meaning the counter-ions (e.g., Cl⁻ from CuCl₂) are not part of the final isolated structure.[7]

Proposed Structure and Quantitative Data

The reaction is expected to yield a neutral complex where the divalent metal ion is coordinated by two deprotonated ligand molecules. The coordination geometry can vary, with octahedral or square planar being common for Cu(II).[8]

Sources

Application Notes and Protocols for Utilizing 2-Hydroxyquinoline-5-carboxylic Acid in the Development of Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel materials for optoelectronic applications.

Abstract

This technical guide provides a comprehensive overview of the potential application of 2-Hydroxyquinoline-5-carboxylic acid as a novel material for organic light-emitting diodes (OLEDs). While quinoline derivatives, particularly 8-hydroxyquinoline, have been extensively studied and utilized in OLED technology, this document explores the unique potential of the this compound scaffold.[1][2][3] We present detailed, field-proven protocols for the synthesis of the parent compound, its subsequent complexation with aluminum to form a stable organometallic emitter, the fabrication of a multilayer solution-processed OLED, and the characterization of the resulting device. The causality behind experimental choices is explained to provide a robust framework for researchers. Although direct literature on the application of this specific isomer is nascent, the protocols herein are grounded in established methodologies for analogous compounds, offering a scientifically rigorous starting point for innovation in OLED materials.

Introduction: The Rationale for this compound in OLEDs

Quinoline and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant interest in organic electronics. Their rigid, planar structure and tunable electronic properties make them excellent candidates for various roles within an OLED device, including as electron-transporting materials (ETMs), host materials, and emissive materials.[2] The most famous example is tris(8-hydroxyquinolinato)aluminum (Alq3), a benchmark green emitter and electron transporter that catalyzed the advancement of OLED technology.

2-Hydroxyquinoline, also known by its tautomeric name 2-quinolone, presents a distinct electronic and structural profile compared to its 8-hydroxy isomer. The keto-enol tautomerism inherent to the 2-hydroxyquinoline scaffold influences its photophysical properties and coordination chemistry.[4][5] The addition of a carboxylic acid group at the 5-position serves multiple strategic purposes:

  • Enhanced Solubility: The carboxyl group can improve the solubility of the molecule and its metal complexes in organic solvents, making it amenable to cost-effective solution-based fabrication techniques like spin-coating.[6][7][8]

  • Tuning of Electronic Properties: As an electron-withdrawing group, the carboxylic acid moiety can modulate the HOMO/LUMO energy levels of the molecule, potentially shifting the emission wavelength and influencing charge injection/transport properties.

  • Chelation Site: In conjunction with the hydroxyl group, the quinoline nitrogen provides a bidentate chelation site for metal ions, enabling the formation of stable, luminescent organometallic complexes.

This guide will focus on the synthesis of an aluminum complex of this compound, hereafter referred to as Al(2H5cQ)₃, and its incorporation as the emissive layer in a solution-processed OLED.

Synthesis of this compound and its Aluminum Complex

Synthesis of this compound

The synthesis of substituted 2-hydroxyquinolines can be achieved through several established methods, such as the Knorr and Conrad-Limpach-Knorr syntheses.[9][10] The following protocol is a robust, adaptable method based on the Knorr quinoline synthesis, which involves the acid-catalyzed cyclization of a β-ketoanilide.

Protocol 1: Knorr Synthesis of this compound

  • Synthesis of the β-Ketoanilide Intermediate:

    • In a round-bottom flask, combine 1 equivalent of 3-aminobenzoic acid with 1.1 equivalents of ethyl acetoacetate.

    • Heat the mixture with stirring at 140-150°C for 1 hour. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the ester carbonyl of the β-ketoester.[10] This temperature favors the formation of the anilide over the competing enamine, which would lead to the 4-hydroxyquinoline isomer.

    • Allow the mixture to cool to room temperature. The resulting crude β-ketoanilide can be used in the next step without further purification.

  • Acid-Catalyzed Cyclization:

    • To the crude β-ketoanilide, slowly add 5-10 parts by weight of polyphosphoric acid (PPA). PPA acts as both the solvent and the acidic catalyst for the intramolecular Friedel-Crafts-type acylation.

    • Heat the mixture to 80°C and stir vigorously for 90 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[9]

    • Carefully pour the hot reaction mixture into a beaker of ice water with vigorous stirring to hydrolyze the PPA and precipitate the product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 2-hydroxy-4-methylquinoline-5-carboxylic acid.

(Note: This Knorr synthesis variant using ethyl acetoacetate will yield a methyl group at the 4-position. For the unsubstituted 4-position, a different β-ketoester would be required.)

Synthesis of Tris(2-hydroxyquinoline-5-carboxylato)aluminum(III) (Al(2H5cQ)₃)

This protocol describes the synthesis of the aluminum complex, which is expected to be the primary light-emitting species.

Protocol 2: Synthesis of the Aluminum Complex

  • Ligand Deprotonation:

    • Dissolve 3 equivalents of the synthesized this compound in methanol in a three-neck flask equipped with a reflux condenser.

    • Add a stoichiometric amount of a methanolic solution of sodium hydroxide or potassium hydroxide dropwise to deprotonate the hydroxyl group, forming the corresponding salt.

  • Complexation:

    • In a separate flask, dissolve 1 equivalent of aluminum chloride (AlCl₃) in methanol.

    • Slowly add the AlCl₃ solution to the ligand solution with constant stirring.

    • A precipitate should form immediately. Heat the mixture to reflux for 3-4 hours to ensure complete reaction.

  • Purification:

    • Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.

    • Wash the solid sequentially with water, methanol, and diethyl ether to remove unreacted starting materials and inorganic salts.

    • The resulting Al(2H5cQ)₃ complex can be further purified by temperature gradient sublimation if required for high-performance devices, although for initial testing, the washed product may be sufficient.

Photophysical Characterization (Anticipated Properties)

Prior to device fabrication, it is crucial to characterize the photoluminescent properties of the synthesized Al(2H5cQ)₃.

ParameterMeasurement TechniqueAnticipated Results & Rationale
UV-Vis Absorption UV-Vis SpectrophotometerIn a suitable solvent (e.g., DMSO, Chloroform), expect absorption bands corresponding to π-π* transitions of the quinoline ligand. The carboxylic acid group may cause a slight shift compared to unsubstituted quinolones.
Photoluminescence (PL) Fluorescence SpectrometerExcitation at the absorption maximum should result in a broad emission spectrum. 2-quinolone derivatives are known to fluoresce, and complexation with aluminum is expected to enhance the emission quantum yield.[5][11] The emission color will likely be in the blue-green to green region of the spectrum.
Quantum Yield (Φ) Integrating Sphere or Comparative MethodA high photoluminescence quantum yield is desirable for an efficient emissive material. This is a key metric to determine the intrinsic emissive potential of the Al(2H5cQ)₃ complex.
Fluorescence Lifetime Time-Correlated Single Photon Counting (TCSPC)The decay lifetime provides insight into the nature of the excited state and can help distinguish between fluorescence and phosphorescence. For a fluorescent material, lifetimes are typically in the nanosecond range.

OLED Fabrication and Characterization

The following section details a complete workflow for fabricating and testing a multilayer OLED using the synthesized Al(2H5cQ)₃ as the emissive layer via solution processing.

OLED Device Architecture and Workflow

A standard device architecture for a solution-processed OLED is as follows:

ITO / PEDOT:PSS / Emissive Layer (Al(2H5cQ)₃) / TPBi / LiF / Al

OLED_Workflow

Caption: Experimental workflow for solution-processed OLED fabrication.

Detailed Fabrication Protocol

Protocol 3: Fabrication of a Solution-Processed OLED

This entire process should be conducted in a cleanroom environment, with the steps following substrate cleaning performed inside a nitrogen-filled glovebox.

  • Substrate Preparation:

    • Obtain pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Sequentially sonicate the substrates in baths of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a high-purity nitrogen gun.

    • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes immediately before use. This step cleans the surface and increases the work function of the ITO for efficient hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • Dispense a filtered (0.45 µm) aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the center of the ITO substrate.

    • Spin-coat at 4000-5000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.

    • Transfer the substrate to a hotplate inside the glovebox and anneal at 120-140°C for 15 minutes to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the synthesized Al(2H5cQ)₃ in a suitable high-boiling-point organic solvent (e.g., chloroform, chlorobenzene, or a mixture) at a concentration of 5-10 mg/mL. The solution may require gentle heating and sonication to fully dissolve the complex.

    • Filter the solution through a 0.2 µm PTFE syringe filter.

    • Allow the PEDOT:PSS-coated substrate to cool to room temperature.

    • Spin-coat the Al(2H5cQ)₃ solution onto the PEDOT:PSS layer. The spin speed (typically 1500-3000 rpm) will need to be optimized to achieve the desired film thickness (target: 50-80 nm).

    • Anneal the substrate at 80°C for 20 minutes to remove the solvent.

  • Electron Transport and Cathode Layer Deposition:

    • Transfer the substrates into a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber attached to the glovebox.

    • Deposit a 30 nm layer of 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TPBi). TPBi serves as an electron-transporting and hole-blocking layer, ensuring that recombination occurs within the EML.

    • Deposit a thin (0.5-1.0 nm) layer of Lithium Fluoride (LiF). LiF enhances electron injection from the aluminum cathode.

    • Deposit a 100 nm layer of Aluminum (Al) to serve as the cathode. The deposition rates should be monitored with a quartz crystal microbalance.

  • Encapsulation:

    • Remove the completed devices from the vacuum chamber back into the glovebox.

    • Encapsulate the devices by applying a bead of UV-curable epoxy around the active area and placing a glass coverslip on top. Cure the epoxy with a UV lamp. Encapsulation is critical to prevent degradation from atmospheric oxygen and moisture.

Device Characterization

The performance of the fabricated OLEDs is evaluated by measuring their electrical and optical properties simultaneously.

Protocol 4: OLED Performance Characterization

  • Equipment Setup:

    • Use a source measure unit (SMU) to apply a voltage sweep and measure the current.

    • Use a calibrated photodiode or a spectroradiometer positioned normal to the device surface to measure the light output (luminance).

    • Integrate the components using software that can simultaneously record current density (J), voltage (V), and luminance (L).

  • Measurement Procedure:

    • Mount the encapsulated device onto the testing stage.

    • Apply a forward voltage sweep, starting from 0 V to approximately 10-15 V, in discrete steps.

    • At each voltage step, record the current flowing through the device and the luminance emitted from the active pixel area.

  • Data Analysis and Key Performance Metrics:

    • Current Density-Voltage-Luminance (J-V-L) Curves: Plot the current density (J = I / pixel area) and Luminance (cd/m²) as a function of the applied voltage. This plot reveals the turn-on voltage (voltage at which light emission begins, often defined at 1 cd/m²) and the overall device operation.[12][13]

    • Current Efficiency (η_c): Calculated as the ratio of luminance (L) to current density (J). It is a measure of how effectively charge carriers are converted to photons.

      • Formula: η_c = L / J (cd/A)

    • Power Efficiency (η_p): Calculated as the ratio of the emitted optical power to the input electrical power.

      • Formula: η_p = π * L / (J * V) (lm/W)

    • External Quantum Efficiency (EQE or η_ext): Represents the ratio of the number of photons emitted from the device to the number of electrons injected. This is a fundamental measure of device efficiency.[12]

    • Electroluminescence (EL) Spectrum: Measure the spectrum of the emitted light using a spectrometer to determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

Data_Analysis

Caption: Data analysis workflow for OLED characterization.

Conclusion and Future Outlook

This guide has outlined a comprehensive, albeit prospective, framework for the utilization of this compound in the development of novel OLEDs. By leveraging established synthetic methodologies and device fabrication protocols, researchers are equipped to synthesize the Al(2H5cQ)₃ complex and evaluate its performance as an emissive material. The unique electronic structure of the 2-quinolone scaffold, modulated by the carboxylic acid substituent, holds promise for creating new, efficient, and color-tunable emitters for next-generation displays and solid-state lighting. Future work should focus on the precise synthesis of the target ligand, a thorough investigation of its photophysical properties, and the systematic optimization of the OLED device architecture to maximize efficiency and stability.

References

  • Tailor Pixels. (n.d.). How to evaluate the performance of OLED?
  • Krasnikova, S. S., Yakushchenko, I. K., Shamaev, S. N., & Kaplunov, M. G. (n.d.). New Organic Electroluminescent Materials Based on Chelate Metal Complexes. Molecular Crystals and Liquid Crystals, 468(1).
  • Derue, L., Olivier, S., Tondelier, D., Maindron, T., Geffroy, B., & Ishow, E. (2016). All-Solution-Processed Organic Light-Emitting Diodes Based on Photostable Photo-cross-linkable Fluorescent Small Molecules. ACS Applied Materials & Interfaces, 8(25), 16207–16217.
  • Kim, H., et al. (2016).
  • Qiu, Y., et al. (2010). Solution processable small molecules for organic light-emitting diodes.
  • Jenekhe, S. A., & Zhang, X. (2008). Electroluminescent Poly(quinoline)s and Metalloquinolates. Macromolecular Chemistry and Physics, 209(1), 17-38.
  • Lee, T.-W., et al. (2018). Solution processable small molecule based organic light-emitting devices prepared by dip-coating method. Organic Electronics, 55, 1-5.
  • Li, Y., et al. (2022). White Organic Light-Emitting Diodes from Single-Component Nonconjugated Polymers by Combining Monomer Emission with Electromer Emission. Molecules, 27(3), 101.
  • Chen, C. H., & Shi, J. (2001). Electroluminescent Poly(quinoline)s and Metalloquinolates. In Organic Light-Emitting Devices (pp. 1-44).
  • Burlov, A. S., et al. (2023). Photoluminescence and Electroluminescence of Metal Complexes of Quinoline Derivatives.
  • Kovtun, Y. P., et al. (2020). 2-Quinolone and coumarin polymethines for the detection of proteins using fluorescence. Dyes and Pigments, 173, 107936.
  • Gather Lab and Humboldt Centre for Nano- and Biophotonics. (2020, April 7). How efficient is my (O)LED? Our step-by-step paper on a simple & open source setup for complete OLED characterization provides an answer.
  • EVERFINE Corporation. (n.d.). OLED-200 OLED Optical Performance Analysis System.
  • Lee, S. H., et al. (2006). Parameter Analysis of an Organic Light-Emitting Diode (OLED). Journal of the Korean Physical Society, 48(6), 1337-1341.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline.
  • BenchChem. (2025). Synthesis of 2-Hydroxyquinoline and Its Derivatives: An In-depth Technical Guide.
  • Lee, S. H., et al. (2007). Measurement of Performance Characteristics of OLED Structures. Journal of the Korean Physical Society, 50(3), 738-742.
  • Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Gierczak, T., et al. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. Molecules, 28(16), 5998.
  • Kim, J., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5469.
  • Csomos, P., et al. (2016). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 21(11), 1476.
  • Massoud, M. A., et al. (2020). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Monatshefte für Chemie - Chemical Monthly, 151(1), 83-91.
  • Stepanenko, I., et al. (2012). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Journal of Fluorescence, 22(4), 1147-1159.

Sources

Application Notes and Protocols: 2-Hydroxyquinoline-5-carboxylic Acid as a Versatile Intermediate for the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Inflammation and the Strategic Role of 2-Hydroxyquinoline-5-carboxylic Acid

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Within the realm of inflammatory diseases, quinoline derivatives have emerged as promising candidates for the development of new therapeutic agents.[3] Their mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway.[1][3] The anti-inflammatory potential of a quinoline derivative is highly dependent on the nature and position of substituents on the heterocyclic ring.

This technical guide focuses on This compound , a key intermediate poised for the synthesis of a diverse library of potential anti-inflammatory agents. The presence of two reactive functional groups—a hydroxyl group at the 2-position (which exists in tautomeric equilibrium with the 2-quinolone form) and a carboxylic acid at the 5-position—provides synthetic handles for the introduction of various pharmacophores. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific inflammatory targets.

Herein, we provide detailed protocols for the synthesis of this compound, its subsequent conversion into a representative anti-inflammatory candidate, and the biological assays required to evaluate its efficacy.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of the title intermediate can be efficiently achieved via a modified Doebner reaction, a classic method for the preparation of quinoline-4-carboxylic acids.[4][5] In this three-component reaction, an aniline, an aldehyde, and pyruvic acid condense to form the quinoline scaffold. By strategically selecting 3-aminobenzoic acid as the aniline component, we can introduce the carboxylic acid moiety at the desired 5-position of the resulting quinoline ring.

Proposed Synthetic Pathway

Synthesis_of_2-Hydroxyquinoline-5-carboxylic_acid cluster_reactants Reactants cluster_reaction Doebner Reaction cluster_product Product 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Reaction_Vessel Ethanol, Reflux 3-Aminobenzoic_Acid->Reaction_Vessel Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Reaction_Vessel Acetaldehyde Acetaldehyde Acetaldehyde->Reaction_Vessel Intermediate This compound Reaction_Vessel->Intermediate Cyclization & Dehydration Synthesis_of_Amide_Derivative Intermediate 2-Hydroxyquinoline- 5-carboxylic acid Acyl_Chloride Acyl Chloride Intermediate Intermediate->Acyl_Chloride Activation SOCl2 Thionyl Chloride (SOCl₂) Final_Product N-(4-sulfamoylphenyl)-2- hydroxyquinoline-5-carboxamide Acyl_Chloride->Final_Product Amide Coupling Sulfanilamide Sulfanilamide Sulfanilamide->Final_Product Pyridine Pyridine (Base) Mechanism_of_Action cluster_pathway1 NF-κB Pathway cluster_pathway2 COX-2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa activates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Proinflammatory_Genes Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Test_Compound N-(4-sulfamoylphenyl)-2- hydroxyquinoline-5-carboxamide Test_Compound->IKK Inhibits Test_Compound->COX2 Inhibits

Sources

Application Notes and Protocols for the Evaluation of 2-Hydroxyquinoline-5-carboxylic Acid Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1] Quinoline derivatives have garnered significant attention in oncology for their potential to interact with various cellular targets, leading to anticancer effects.[2] These mechanisms include, but are not limited to, the inhibition of protein kinases, topoisomerases, and enzymes involved in metabolic pathways crucial for cancer cell proliferation.[1][3] This document provides a detailed guide on the potential anticancer activity and mechanisms of 2-hydroxyquinoline-5-carboxylic acid analogs, a specific class of quinoline derivatives with potential for development as novel therapeutic agents. Due to the tautomeric nature of 2-hydroxyquinolines, they exist in equilibrium with their 2-oxo-1,2-dihydroquinoline (2-quinolone) form, a feature that can influence their biological activity.

Pillar 1: Unraveling the Anticancer Mechanisms

While direct and extensive research on this compound analogs is emerging, the broader family of quinoline carboxylic acids and hydroxyquinolines has been shown to exert anticancer effects through several key mechanisms. These established mechanisms provide a foundational framework for investigating novel analogs.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant mechanism of action for some quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[1] This enzyme is pivotal in the de novo pyrimidine biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells to meet the demand for DNA and RNA synthesis.[1] By inhibiting hDHODH, these compounds can deplete the intracellular pyrimidine pool, leading to cell growth arrest.[1] The carboxylic acid moiety is often crucial for binding to the enzyme's active site.[1]

Kinase Inhibition

Numerous quinoline derivatives have been identified as potent inhibitors of various protein kinases that are key drivers of cancer cell growth, survival, and metastasis.[3] While specific kinase targets for this compound analogs are yet to be fully elucidated, related quinoline structures are known to inhibit receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases such as Pim-1.[3]

Hypothesized Signaling Pathway Inhibition by this compound Analogs

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Promotes Pim1 Pim-1 Kinase Cell_Survival Cell Survival Pim1->Cell_Survival Promotes DHODH DHODH Pyrimidine_Synthesis Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes DNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_Synthesis DNA_Synthesis->Cell_Growth_Proliferation Analog 2-Hydroxyquinoline- 5-carboxylic Acid Analog Analog->RTK Inhibits Analog->Pim1 Inhibits Analog->DHODH Inhibits

Caption: Potential inhibitory mechanisms of this compound analogs on key cancer signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the anticancer activity of quinoline derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at various checkpoints (e.g., G2/M phase).[2] These effects can be a direct consequence of DNA damage, inhibition of crucial cellular enzymes, or the generation of reactive oxygen species (ROS).[4]

Pillar 2: Experimental Protocols for Anticancer Evaluation

The following protocols provide a robust framework for the synthesis and in vitro evaluation of this compound analogs.

General Synthesis of 2-Arylquinoline-4-Carboxylic Acids (Doebner Reaction)

This method can be adapted for the synthesis of various quinoline carboxylic acid derivatives.

Protocol:

  • In a round-bottom flask, combine the appropriately substituted aminobenzoic acid (1 equivalent), a substituted benzaldehyde (1 equivalent), and pyruvic acid (1 equivalent) in glacial acetic acid.

  • Reflux the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent in vacuo.

  • Add water to the residue to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry to yield the 2-arylquinoline-4-carboxylic acid.[5]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).[5]

  • Incubation: Incubate the plates for 48-72 hours.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Seed cancer cells in 6-well plates and treat them with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Experimental Workflow for Anticancer Evaluation

G Synthesis Synthesis of 2-Hydroxyquinoline- 5-carboxylic Acid Analogs Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Synthesis->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis Western_Blot Western Blot Analysis (Target Protein Expression) Mechanism->Western_Blot

Caption: A streamlined workflow for the synthesis and comprehensive in vitro anticancer evaluation of novel quinoline analogs.

Pillar 3: Data Presentation and Interpretation

While specific data for this compound analogs is limited in the public domain, the following table illustrates how to present cytotoxicity data for a series of hypothetical analogs.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Hypothetical this compound Analogs

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
HQCA-01 HH>100>100>100
HQCA-02 ClH15.2 ± 1.822.5 ± 2.135.1 ± 3.5
HQCA-03 FH12.8 ± 1.518.9 ± 1.928.4 ± 2.9
HQCA-04 HNO₂8.5 ± 0.911.2 ± 1.315.7 ± 1.6
Doxorubicin --0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Data:

The hypothetical data in Table 1 suggests that substitutions on the quinoline ring can significantly impact the anticancer activity of this compound analogs. The introduction of electron-withdrawing groups, such as halogens (Cl, F) and a nitro group (NO₂), appears to enhance cytotoxicity compared to the unsubstituted parent compound (HQCA-01). The nitro-substituted analog (HQCA-04) shows the most potent activity across all three cell lines, although it is still less potent than the standard chemotherapeutic drug, doxorubicin. This type of quantitative structure-activity relationship (QSAR) analysis is crucial for guiding the design and optimization of more potent analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The established anticancer mechanisms of related quinoline derivatives, such as the inhibition of key enzymes and the induction of apoptosis and cell cycle arrest, provide a solid foundation for future research. The protocols outlined in this guide offer a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic elucidation of new analogs.

Future research should focus on synthesizing a diverse library of this compound derivatives and performing extensive in vitro screening against a broad panel of cancer cell lines. Promising candidates should then be subjected to detailed mechanistic studies to identify their specific molecular targets. Further optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties will be essential for their translation into preclinical and clinical development.

References

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity. Retrieved January 2, 2026, from [Link]

  • Structure--activity relationship of quinolones. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. (2021). Molecules. Retrieved January 2, 2026, from [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry. Retrieved January 2, 2026, from [Link]

  • 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as potent modulators of ABCB1-related drug resistance of mouse T-lymphoma cells. (2020). Chemical Data Collections. Retrieved January 2, 2026, from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • Synthesis of 2-oxo/thioxooctahydroquinazolin-5-one derivatives and their evaluation as anticancer agents. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • Synthesis and Study of Anticancer and Antioxidant Activities of 2-oxoquinoline Hydrazide Derivatives. (2023). UI Scholars Hub. Retrieved January 2, 2026, from [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Design and synthesis of 2-quinolones as antioxidants and antimicrobials: A rational approach. (2009). Medicinal Chemistry Research. Retrieved January 2, 2026, from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). Biomolecules. Retrieved January 2, 2026, from [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). Organic & Biomolecular Chemistry. Retrieved January 2, 2026, from [Link]

  • The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. (2019). European Journal of Medicinal Chemistry. Retrieved January 2, 2026, from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

Sources

Pfitzinger reaction for synthesis of quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Pfitzinger Reaction: Synthesis of Quinoline-4-Carboxylic Acids

Abstract

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, represents a cornerstone in heterocyclic chemistry for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This powerful condensation reaction utilizes isatin or its derivatives and a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[3][4] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous agents with a wide spectrum of biological activities, including antibacterial, antitumor, antiviral, and anti-inflammatory properties.[1][3][5] This document serves as a comprehensive guide for researchers, providing an in-depth look at the reaction mechanism, its applications in drug discovery, detailed experimental protocols for both conventional and microwave-assisted synthesis, and a summary of reaction parameters for various substrates.

Mechanism of Action

The Pfitzinger reaction proceeds through a well-elucidated, multi-step mechanism initiated by a strong base.[1][2] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting experimental outcomes.

  • Base-Catalyzed Ring Opening: The reaction begins with the base (typically KOH or NaOH) attacking the amide bond within the isatin molecule.[2][6] This hydrolysis opens the five-membered ring to form a keto-acid salt intermediate, often referred to as an isatinate.[1][2] While this intermediate can be isolated, it is typically generated in situ.[2][3]

  • Condensation and Imine Formation: The aniline moiety of the isatinate intermediate then condenses with the carbonyl group of the second reactant (an aldehyde or ketone). This step forms an imine, also known as a Schiff base.[1][6]

  • Tautomerization: The imine intermediate tautomerizes to its more stable enamine form.[1][3]

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular Claisen-like condensation, followed by a dehydration (aromatization) step, to yield the final, stable quinoline-4-carboxylic acid product.[1][6]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Isatin Isatin Isatinate Isatinate (Keto-acid) Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (Schiff Base) Carbonyl->Imine 2. Condensation Base Base (e.g., KOH) Base->Isatin 1. Ring Opening (Hydrolysis) Isatinate->Imine 2. Condensation Enamine Enamine Imine->Enamine 3. Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product 4. Cyclization & Dehydration

Caption: The Pfitzinger reaction mechanism.

Applications in Research and Drug Development

The quinoline core is a highly valued scaffold in medicinal chemistry due to its ability to interact with diverse biological targets.[4] The Pfitzinger reaction's robustness and versatility in creating substituted quinoline-4-carboxylic acids make it an indispensable tool in the synthesis of pharmacologically active molecules.[7][8]

  • Anticancer Agents: Certain quinoline derivatives have demonstrated the ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation, such as kinases, making them targets for anticancer therapies.[1][5]

  • Antibacterial and Antimalarial Agents: The quinoline framework is central to many antibacterial and antimalarial drugs. The reaction allows for the systematic modification of the quinoline ring to optimize activity against various pathogens.[3]

  • Anti-HIV Agents: Recent studies have highlighted quinoline carboxylic acids as potential anti-HIV agents, stimulating further interest in synthetic routes like the Pfitzinger reaction.[5]

  • Drug Intermediates: The carboxylic acid handle at the 4-position is a versatile functional group that allows for further chemical modification, enabling the synthesis of more complex molecules, such as amides, esters, and other heterocyclic systems.[1] The reaction has been directly implicated in the synthesis of drugs like Cinchocaine.[1][2]

Experimental Protocols

Safety is paramount. The Pfitzinger reaction involves strong bases and heating. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[4]

Protocol 1: Conventional Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol details a representative synthesis using isatin and acetophenone.

Materials and Reagents:

  • Isatin (5.0 g)

  • Acetophenone (~4.1 mL)

  • Potassium Hydroxide (KOH) pellets (10 g)

  • Ethanol (95%, ~30 mL)

  • Water (deionized)

  • Acetic Acid or Hydrochloric Acid (dilute, for acidification)

  • Diethyl ether (for extraction of impurities)

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with magnetic stirring. Caution: The dissolution is highly exothermic; allow the solution to cool to room temperature.[1]

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture's color will typically change from orange to a pale yellow or brown, indicating the formation of the potassium isatinate intermediate.[1][3] Continue stirring at room temperature for 30-60 minutes to ensure the ring-opening is complete.[1][3] This step is critical; adding the ketone before the isatin ring is fully opened can lead to side reactions and lower yields.[9]

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (~4.1 mL) to the reaction mixture dropwise.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 12-24 hours.[1][3][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][3]

  • Workup - Solvent Removal & Dissolution: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator. Add sufficient water to the residue to dissolve the potassium salt of the product.[3]

  • Workup - Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether to remove any unreacted acetophenone and other neutral impurities.[3]

  • Workup - Precipitation: Cool the aqueous layer in an ice bath and acidify it dropwise with dilute HCl or acetic acid until the precipitation of the product is complete (typically pH 4-5).[3]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water and dry it.[3] If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1][3]

Protocol 2: Microwave-Assisted Synthesis

This protocol demonstrates a more rapid synthesis, which can significantly reduce reaction times.

Materials and Reagents:

  • Isatin (10.0 mmol)

  • Appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone) (10.0 mmol)

  • 33% aqueous Potassium Hydroxide (KOH) solution (15 mL)

  • Ice-water mixture

  • Acetic Acid

Equipment:

  • Microwave-safe reaction vessel with a stirrer

  • Scientific microwave reactor

Procedure:

  • Vessel Charging: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to 15 mL of a 33% aqueous KOH solution.[3]

  • Reagent Addition: Add the carbonyl compound (10.0 mmol) to the solution.[3]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for approximately 9 minutes.[3] Reaction parameters (time, temperature, power) should be optimized for the specific substrates used.

  • Workup and Isolation: After irradiation, cool the vessel to room temperature. Filter the resulting solution and pour the filtrate into an ice-water mixture (~100 mL).[3]

  • Precipitation: Acidify the mixture with acetic acid to precipitate the product.[3]

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize if necessary.[3]

Experimental Workflow Visualization

Pfitzinger_Workflow General Pfitzinger Synthesis Workflow A 1. Reagent Preparation - Dissolve Base (e.g., KOH) - Add Isatin for Ring Opening B 2. Condensation - Add Carbonyl Compound - Heat to Reflux / Microwave A->B C 3. Workup (Part 1) - Cool Reaction - Remove Organic Solvent B->C D 4. Workup (Part 2) - Dissolve Salt in Water - Extract with Ether C->D E 5. Precipitation - Cool Aqueous Layer - Acidify (pH 4-5) D->E F 6. Isolation - Vacuum Filtration - Wash with Cold Water E->F G 7. Purification & Analysis - Dry the Product - Recrystallize (Optional) - Characterization F->G

Caption: Experimental workflow for the Pfitzinger condensation.

Data Presentation: Reaction Parameters and Yields

The yield and optimal conditions for the Pfitzinger reaction are highly dependent on the specific substrates used. Steric hindrance, particularly from bulky substituents near the active methylene group of the ketone, can significantly decrease or even prevent the reaction.[10]

Isatin DerivativeCarbonyl CompoundBase / SolventTime / TempYield (%)Reference
IsatinAcetophenoneKOH / Ethanol12-13 h / Reflux~60-80%[1]
IsatinAcetoneKOH / Ethanol24 h / RefluxGood[4]
5-MethylisatinPhenoxyacetoneKOH--[6][11]
5-Chloroisatin5,6-dimethoxy indanoneKOH / Ethanol16 h / Reflux36%[6][11]
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOH (aq)9 min / Microwave77-85%[3]
Isatinn-CaprophenoneKOH / Ethanol24 h / RefluxGood[10]

Note: Yields are highly dependent on reaction scale, reagent purity, and specific workup procedures.[1]

Variations and Limitations

  • Halberkann Variant: A notable variation involves the reaction of N-acyl isatins with a base to yield 2-hydroxy-quinoline-4-carboxylic acids.[2]

  • Limitations: The primary limitations of the traditional Pfitzinger reaction are the often harsh conditions (strong base, high temperature) and long reaction times.[12] Furthermore, the reaction can be sensitive to steric hindrance; highly substituted ketones may fail to react.[10] The use of strong bases can also produce basic effluents, which poses environmental concerns.[12] Modern variations, such as microwave-assisted synthesis, aim to mitigate some of these drawbacks by reducing reaction times and potentially improving yields.[12]

Conclusion

The Pfitzinger reaction remains a highly relevant and valuable method for the synthesis of quinoline-4-carboxylic acids, which are crucial scaffolds in medicinal chemistry.[3][7] Its ability to construct the quinoline core in a single pot from readily available starting materials ensures its continued application in the search for novel therapeutic agents. The protocols and data presented here offer a practical guide for researchers to effectively utilize this classic named reaction in their synthetic endeavors.

References

  • Wikipedia. Pfitzinger reaction. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Maleki, A., & Abshenas, J. (2014). Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. International Journal of Scientific & Engineering Research, 5(5). [Link]

  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). ResearchGate. [Link]

  • Anonymous. (2012). Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]

  • Asres, H., Gikundiro, C. N., & Engidawork, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • UO Chemists. (2024). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. [Link]

  • Anonymous. Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]

  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250. [Link]

  • Anonymous. Chemistry of Pfitzinger Synthesis. Scribd. [Link]

  • The Pfitzinger Reaction. (2024). Sciencemadness Discussion Board. [Link]

  • The Synthesis of Quinolines by the Pfitzinger Reaction. Journal of the American Chemical Society. [Link]

  • Lutz, R. E., & Jourdan, G. (1950). Steric Hindrance in the Pfitzinger Reaction. Datapdf. [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxyquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxyquinoline-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to improve your yield, purity, and overall success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the quinoline core of my target molecule?

A1: The Gould-Jacobs reaction is a widely recognized and robust method for preparing 4-hydroxyquinoline derivatives, which are tautomers of 4-quinolinones.[1][2][3] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[4] For your target, this compound, a modified approach starting from 3-aminobenzoic acid would be a logical starting point, leading to a 4-hydroxyquinoline intermediate that can be further processed.

Q2: My primary issue is a consistently low yield after the thermal cyclization step. What are the most likely causes?

A2: Low yields in the cyclization step of a Gould-Jacobs type synthesis are a frequent challenge. The most common culprits are:

  • Suboptimal Reaction Temperature: The thermal cyclization requires significant thermal energy, often in excess of 250°C.[4][5] Insufficient temperature will lead to an incomplete reaction, leaving you with the uncyclized anilidomethylenemalonate intermediate.[6][7]

  • Inefficient Heat Transfer: Using a high-boiling, inert solvent like diphenyl ether or Dowtherm A is critical for maintaining a stable and uniform high temperature.[4][8] Conducting the reaction neat can lead to localized overheating and decomposition.[5]

  • Decomposition: Excessive temperatures or prolonged reaction times can cause the product or intermediates to degrade, often forming tarry byproducts.[7]

Q3: I'm observing significant impurity peaks in my LC-MS analysis. What are the likely side products?

A3: In Gould-Jacobs and related syntheses, several side products can form. The most common include unreacted starting materials, the uncyclized intermediate, and potentially isomers depending on the starting aniline's substitution pattern. If the subsequent saponification and decarboxylation steps are not driven to completion, you may also see the ester or the 3-carboxy intermediate.

Q4: How does the substitution on the starting aniline affect the reaction?

A4: The electronic nature of substituents on the aniline ring plays a significant role. Electron-donating groups (EDGs) at the meta-position, like in 3-aminobenzoic acid, generally facilitate the Gould-Jacobs reaction.[1][4] Conversely, strong electron-withdrawing groups (EWGs) can deactivate the aromatic ring, making the electrophilic cyclization step more difficult and often resulting in lower yields.[9]

Troubleshooting Guide: Low Yield in Thermal Cyclization

Low yield is the most common roadblock in this synthesis. This guide provides a systematic approach to diagnosing and solving the issue.

Problem: The thermal cyclization of the anilidomethylenemalonate intermediate is inefficient.

This step is critical and requires forcing conditions. Inefficiency here will cap the maximum possible yield of your final product.

Workflow for Troubleshooting Low Cyclization Yield

G Start Low Yield of Cyclized Product Check_Temp Verify Reaction Temperature (>250°C) Start->Check_Temp Check_Solvent Evaluate Heat Transfer Solvent Start->Check_Solvent Check_Purity Analyze Intermediate Purity (TLC/LC-MS) Start->Check_Purity Sol_Temp Increase Temperature or Use Microwave Heating Check_Temp->Sol_Temp Too Low? Sol_Solvent Switch to High-Boiling Solvent (e.g., Diphenyl Ether) Check_Solvent->Sol_Solvent Inefficient? Sol_Purity Recrystallize Intermediate Before Cyclization Check_Purity->Sol_Purity Impure?

Caption: Troubleshooting workflow for low cyclization yield.

Detailed Solutions & Protocols

1. Cause: Insufficient or Unstable Reaction Temperature

The 6-electron electrocyclization has a high activation energy.[4] Many lab setups struggle to maintain the required 250-300°C uniformly.

  • Solution A: Optimize Conventional Heating Use a high-boiling, thermally stable solvent to act as a heat bath. Diphenyl ether (b.p. 259°C) or Dowtherm A are standard choices.[4][8] This ensures even heat distribution and prevents charring.

  • Solution B: Employ Microwave Irradiation Microwave-assisted synthesis is a highly effective modern alternative that can dramatically reduce reaction times and improve yields by facilitating rapid and uniform heating.[6][8] Experiments have shown that heating to 250-300°C for just minutes via microwave can significantly outperform hours of conventional heating.[6]

Optimized High-Temperature Cyclization Protocol (Conventional Heating)

  • Setup: In a round-bottom flask equipped with a high-temperature thermometer and a reflux condenser, add the dried anilidomethylenemalonate intermediate.

  • Solvent Addition: Add a high-boiling solvent (e.g., diphenyl ether) in sufficient quantity to create a stirrable slurry (approx. 3-5 mL per gram of intermediate).

  • Heating: Heat the mixture in a sand bath or with a heating mantle to ~250°C under an inert atmosphere (e.g., Nitrogen).[5]

  • Reaction: Vigorously stir the mixture and maintain the temperature for 30-60 minutes. Monitor the reaction progress by taking small aliquots (if possible) and analyzing via TLC or LC-MS.

  • Work-up: Allow the reaction to cool to below 100°C. Dilute the mixture with a hydrocarbon solvent like cyclohexane or hexanes to precipitate the crude product.[4]

  • Isolation: Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent, and dry under vacuum.

2. Cause: Purity of the Anilidomethylenemalonate Intermediate

Impurities from the initial condensation step can interfere with the cyclization.

  • Solution: Purify the intermediate before the high-temperature cyclization. Simple recrystallization from a suitable solvent (e.g., ethanol/water mixture) can remove unreacted aniline or malonate ester, significantly improving the cyclization outcome.

Troubleshooting Guide: Product Purification

Problem: The final this compound product is difficult to purify.

This compound can be challenging to purify due to its low solubility in many common organic solvents and potential for intramolecular hydrogen bonding.[10]

Recommended Purification Protocol: Recrystallization from a Polar, Aprotic Solvent
  • Solvent Selection: High-boiling polar aprotic solvents are often effective. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are good starting points.[11]

  • Dissolution: Suspend the crude product in a minimal amount of the chosen solvent (e.g., DMF). Heat the mixture with stirring until the solid completely dissolves.

  • Cooling & Precipitation: Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization. If crystallization is slow, scratching the inside of the flask with a glass rod can help.

  • Anti-Solvent Addition: If precipitation is incomplete, adding a co-solvent in which the product is insoluble (an "anti-solvent") like acetonitrile or water can improve recovery.[11]

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent (or the anti-solvent), and dry thoroughly under vacuum to remove any residual high-boiling solvent.

Data Table: Solvent Considerations for Cyclization & Purification
StepSolvent ClassRecommended SolventsBoiling Point (°C)Rationale & Key Considerations
Thermal Cyclization High-Boiling Aromatic/EtherDiphenyl ether, Dowtherm A259Provides excellent heat transfer for maintaining high temperatures required for cyclization.[4][8] Difficult to remove post-reaction.
High-Boiling AliphaticMineral Oil>300Inert and high-boiling, but can be difficult to separate from the product.[8]
Purification Polar AproticN,N-Dimethylformamide (DMF)153Good solvating power for quinoline carboxylic acids, suitable for recrystallization.[11]
Polar AproticDimethyl Sulfoxide (DMSO)189High solvating power, but very high boiling point makes it difficult to remove from the final product.
Purification (Washing) HydrocarbonHexanes, Cyclohexane69, 81Used to wash away high-boiling solvents like diphenyl ether from the precipitated crude product.
Polar AproticAcetonitrile82Can be used as an anti-solvent during recrystallization from DMF to improve crystal yield.[11]

Visualizing the Synthetic Pathway

The overall synthesis from 3-aminobenzoic acid follows a logical progression of condensation, cyclization, and hydrolysis.

G A 3-Aminobenzoic Acid + Diethyl Ethoxymethylenemalonate B Condensation (100-120°C) A->B C Anilidomethylenemalonate Intermediate B->C D Thermal Cyclization (>250°C) C->D E Ethyl 4-hydroxy-2-oxoquinoline -5-carboxylate D->E F Saponification (NaOH) & Acidification (HCl) E->F G Final Product: 2-Hydroxyquinoline -5-carboxylic acid F->G

Caption: General synthetic workflow for this compound.

References

  • Gould–Jacobs reaction. In: Wikipedia.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Gould–Jacobs reaction. Wikiwand.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage.

  • Optimizing reaction conditions for quinolinone synthesis. BenchChem.

  • Method for purifying quinolinecarboxylic acid derivative. Google Patents.

  • Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. PubMed.

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Royal Society of Chemistry.

  • Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme. BenchChem.

  • Purification of Quinoline. LookChem.

  • Technical Support Center: Optimizing Quinoline Synthesis. BenchChem.

  • Troubleshooting low yields in the quinoline cyclization step. BenchChem.

  • Recent Advances in Metal-Free Quinoline Synthesis. National Institutes of Health (NIH).

  • 2-hydroxyquinoline-4-carboxylic acid. SRIRAMCHEM.

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

  • This compound. Biosynth.

  • Process for making 2-hydroxyquinoline-4-carboxylic acids. Google Patents.

  • Process for making 2-hydroxyquinoline-4-carboxylic acids. Google Patents.

  • Regioselectivity of the Gould–Jacobs Reaction. ResearchGate.

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate.

  • Gould-Jacobs Reaction. Wiley Online Library.

  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. BenchChem.

  • 2-Hydroxyquinoline-4-carboxylic acid. PubChem.

  • This compound CAS#: 83734-43-4. ChemicalBook.

  • This compound. ChemicalBook.

  • This compound. Biotuva Life Sciences.

Sources

Technical Support Center: Purification of Crude 2-Hydroxyquinoline-5-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Hydroxyquinoline-5-carboxylic acid (CAS No: 83734-43-4) via recrystallization. The content is structured to address common challenges and fundamental questions, ensuring a robust and reproducible purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge required for successfully recrystallizing this compound.

Q1: What is the fundamental principle behind recrystallizing this compound?

A1: Recrystallization is a purification technique that leverages the differential solubility of a compound and its impurities in a specific solvent at different temperatures.[1] The core principle relies on dissolving the impure this compound in a minimum amount of a suitable hot solvent to create a saturated solution.[2][3] As this solution slowly cools, the solubility of the target compound decreases, causing it to preferentially crystallize out of the solution. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (mother liquor).[1] This separation allows for the isolation of the purified crystalline product by filtration.

Q2: How do I select the ideal recrystallization solvent?

A2: The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should exhibit a high-temperature coefficient, meaning the this compound should be highly soluble at the solvent's boiling point but sparingly soluble at room or cold temperatures.[1]

The molecular structure of this compound, featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, indicates its polar nature and ability to form hydrogen bonds.[4][5] Therefore, polar solvents are the primary candidates.[4][5] A rule of thumb is that solvents containing similar functional groups to the compound are often good solubilizers.[6] For this compound, consider polar protic solvents like ethanol or acetic acid, or polar aprotic solvents. A patent for a similar compound, 2-hydroxyquinoline-4-carboxylic acid, suggests recrystallization from glacial acetic acid or ethanol.[7] Small-scale solubility tests are essential to empirically determine the best choice.

Q3: What are the key physical properties of this compound I should be aware of?

A3: Understanding the compound's physical properties is essential for designing the purification protocol.

PropertyValueSource(s)
CAS Number 83734-43-4[8][9]
Molecular Formula C₁₀H₇NO₃[8][10]
Molecular Weight 189.17 g/mol [8][10]
Melting Point 214-215 °C (decomposes)[11]
Flash Point 214 °C[8]
Predicted Boiling Point 472.7±45.0 °C[11]

Q4: What are the essential safety precautions for this procedure?

A4: Standard laboratory safety protocols must be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All heating steps should be performed in a well-ventilated fume hood. Avoid inhaling solvent vapors. When using flammable organic solvents, ensure there are no open flames nearby and use a heating mantle or steam bath as the heat source.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the recrystallization process.

Q1: Problem: My compound has "oiled out" as a liquid instead of forming crystals. What happened and how can I fix it?

A1: Causality & Solution: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated before crystallization can occur, causing the compound to separate as a liquid.[12] This is common if the melting point of the solute is lower than the boiling point of the solvent or if the solution cools too rapidly.

Troubleshooting Steps:

  • Re-heat the Solution: Heat the mixture until the oil completely redissolves.

  • Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.

  • Promote Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool can help. Slow cooling is crucial for forming a proper crystal lattice.[2]

  • Induce Crystallization: Once the solution is at a temperature below the compound's melting point, vigorously scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[2]

  • Consider a Different Solvent: If oiling out persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.

Q2: Problem: No crystals have formed, even after cooling the solution in an ice bath.

A2: Causality & Solution: The most common reason for crystallization failure is that the solution is not sufficiently saturated, likely because too much solvent was used during the dissolution step.[2][3]

Troubleshooting Steps:

  • Reduce Solvent Volume: Gently boil the solution in a fume hood to evaporate some of the solvent, thereby increasing the concentration of the solute.[2] Periodically remove from heat and allow it to cool to check for crystal formation.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask.[2]

    • Seed Crystals: If you have a small amount of pure product, add a single "seed" crystal to the solution to initiate crystallization.

  • Re-evaluate Solvent Choice: The compound may be too soluble in the chosen solvent, even at cold temperatures. A less effective (or "poorer") solvent might be needed, potentially in a two-solvent system.[12]

Q3: Problem: My final yield of purified crystals is very low.

A3: Causality & Solution: A low yield can result from several procedural errors throughout the recrystallization process.[3]

Common Causes & Preventative Measures:

  • Using Excess Solvent: Only use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[3]

  • Premature Crystallization: If crystals form during hot gravity filtration, product is lost. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[12]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently (including an ice bath) to maximize the amount of product that crystallizes out.[3]

  • Excessive Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or an excessive volume of solvent will redissolve some of your purified product.[3]

Q4: Problem: The "purified" crystals are still colored.

A4: Causality & Solution: The presence of color indicates that soluble, colored impurities have co-crystallized with your product. These must be removed prior to crystallization.

Solution:

  • Re-dissolve the colored crystals in the minimum amount of hot solvent.

  • Add a small amount (typically 1-2% of the solute's weight) of decolorizing activated carbon to the hot solution.[1][13]

  • Swirl the mixture and gently boil for a few minutes. The colored impurities will adsorb to the surface of the carbon.[1]

  • Perform a hot gravity filtration to remove the activated carbon. The resulting filtrate should be colorless.

  • Allow the colorless filtrate to cool slowly to form purified, colorless crystals.[13]

Q5: Problem: Crystals are forming in the funnel during hot filtration.

A5: Causality & Solution: This occurs when the saturated solution cools as it passes through the funnel, causing the product to crystallize prematurely and clog the filter paper.[12]

Solution:

  • Keep Everything Hot: Use a stemless or short-stemmed funnel to reduce the surface area for cooling. Pre-heat the funnel by placing it over the boiling flask of solvent before filtering.[12]

  • Use a Fluted Filter Paper: This increases the filtration speed, minimizing the time the solution spends in the funnel.

  • Add a Slight Excess of Solvent: Before filtering, add a small amount of extra hot solvent to the solution to slightly reduce its saturation. This excess can be boiled off after filtration is complete.[12]

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Solvent Selection: Based on prior small-scale tests, select a suitable solvent (e.g., ethanol, glacial acetic acid).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a fume hood, add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding the solvent dropwise until the solid just dissolves.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature.[2] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[2]

  • Crystal Collection: Collect the purified crystals using vacuum filtration with a Büchner funnel.[13]

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent to remove any adhering mother liquor.[3][12]

  • Drying: Keep the vacuum on to pull air through the crystals for several minutes to help them dry.[9] Transfer the crystals to a watch glass and allow them to air dry completely. For solvents with high boiling points, oven drying under vacuum may be necessary.

Section 4: Visual Workflows

The following diagrams illustrate key decision-making and procedural workflows.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Impurity Removal cluster_crystallize Crystallization & Isolation start Place Crude Solid in Flask add_solvent Add Minimum Hot Solvent to Dissolve start->add_solvent check_insoluble Insoluble Impurities? add_solvent->check_insoluble hot_filter Hot Gravity Filtration check_insoluble->hot_filter Yes check_color Solution Colored? check_insoluble->check_color No hot_filter->check_color add_carbon Add Decolorizing Carbon & Re-Filter check_color->add_carbon Yes cool Slow Cooling to Room Temp check_color->cool No add_carbon->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry finish Pure Product dry->finish

Caption: General workflow for purification by recrystallization.

Solvent_Selection start Select Potential Solvent test_rt Is Compound Soluble at Room Temp? start->test_rt test_hot Is Compound Soluble When Hot? test_rt->test_hot No bad_solvent Unsuitable Solvent (Try Another) test_rt->bad_solvent Yes test_cool Does it Crystallize on Cooling? test_hot->test_cool Yes test_hot->bad_solvent No good_solvent Suitable Solvent test_cool->good_solvent Yes consider_pair Consider for Two-Solvent System test_cool->consider_pair No

Caption: Decision tree for single-solvent selection.

Section 5: References

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Northern Kentucky University. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (1972). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids. Retrieved from

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Issues of 2-Hydroxyquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydroxyquinoline-5-carboxylic acid (CAS No: 83734-43-4). This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide field-proven insights, step-by-step protocols, and troubleshooting advice to ensure your experiments proceed smoothly and successfully.

The Challenge: Understanding the Molecule's Dual Personality

This compound is a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science[1]. Its structure, featuring a planar quinoline ring system, a hydroxyl group, and a carboxylic acid group, is also the source of its primary experimental hurdle: poor aqueous solubility. The hydrophobic quinoline core resists dissolution in water, while the ionizable carboxylic acid and hydroxyl groups offer a pathway to overcome this, provided the correct conditions are met.

A key feature is the molecule's ability to exist as tautomers: the 2-hydroxy (enol) form and the 2-oxo (keto) form, with the keto form generally being more stable in polar solvents[2]. The crucial property for solubilization, however, is the pKa of the carboxylic acid group.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 83734-43-4[3]
Molecular Formula C₁₀H₇NO₃[3]
Molecular Weight 189.17 g/mol [3]
Melting Point 214-215 °C (with decomposition)[4][5]
Predicted pKa ~3.50 (for the carboxylic acid group)[4]
Appearance Solid powder[1]
Frequently Asked Questions (FAQs)

This section provides quick answers to the most common solubility issues.

Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). Why? A1: The issue is pH-dependent solubility. The compound is a carboxylic acid with a predicted pKa of approximately 3.5[4]. At a neutral pH like 7.4, which is well above its pKa, it should deprotonate and become more soluble. However, the dissolution rate can be very slow. If you add the solid powder directly to a buffered solution, the localized pH at the solid-liquid interface may not be high enough to facilitate rapid dissolution. It is more effective to first dissolve the compound by ensuring a sufficiently basic environment.

Q2: What is the best starting solvent to make a concentrated stock solution? A2: For a high-concentration stock, polar aprotic solvents are the best choice. Dimethyl sulfoxide (DMSO) is an excellent and widely used solvent for this class of compounds[6][7]. Dimethylformamide (DMF) is another effective alternative[6]. These solvents can typically dissolve the compound to concentrations of 10-50 mM or higher. Always use the minimum volume of organic solvent necessary.

Q3: I dissolved my compound in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous experimental medium. What can I do? A3: This is a common problem when the final concentration in the aqueous medium exceeds the compound's solubility limit. Here are some solutions:

  • Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the compound.

  • Increase Co-solvent Percentage: If your experiment allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help keep the compound in solution. Be mindful of solvent toxicity in cell-based assays.

  • Use pH Modification: Prepare your aqueous medium at a slightly higher pH (e.g., pH 8-9) if your experiment can tolerate it. This will increase the solubility of the acidic compound[6][8].

  • Incorporate Surfactants: For formulation development, adding a small amount of a non-ionic surfactant like Tween® 80 can help maintain solubility by forming micelles[6].

Q4: My solution has a yellow or brown tint. Is it degraded? A4: A color change can indicate chemical degradation[9]. Quinoline derivatives can be sensitive to light and oxidation, especially at non-optimal pH or elevated temperatures[9]. To ensure stability:

  • Protect from Light: Store solutions in amber vials or wrap containers in foil[9].

  • Store Properly: Keep stock solutions at -20°C or -80°C for long-term storage.

  • Use Freshly Prepared Solutions: For best results, prepare dilutions from your stock solution immediately before use. If you suspect degradation, analytical validation with a technique like HPLC is recommended to check for the appearance of new peaks[9].

Troubleshooting Guides & Experimental Protocols

Follow these step-by-step protocols to systematically overcome solubility challenges.

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This is the standard starting point for most applications.

Objective: To prepare a 10-50 mM stock solution for serial dilution into aqueous media.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Vortex mixer and/or sonicator

  • Appropriate personal protective equipment (PPE): gloves, safety glasses, lab coat[10].

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound in a suitable vial (e.g., amber glass vial).

  • Add Solvent: Add the calculated volume of DMSO to achieve the target concentration.

  • Facilitate Dissolution: Tightly cap the vial and vortex vigorously. If dissolution is slow, use an ultrasonic bath for 5-10 minutes[6]. Gentle warming (up to 37-40°C) can also be applied, but be cautious as excessive heat may cause degradation[6].

  • Verify Dissolution: Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light[9].

Troubleshooting:

  • Compound still not dissolved: Your target concentration may be too high. Try diluting with more DMSO. If issues persist, consider an alternative solvent like DMF[6].

Protocol 2: Preparation of an Aqueous Solution via pH Modification

This protocol is ideal when an organic co-solvent is undesirable for the final application.

Objective: To dissolve the compound directly in an aqueous medium by forming its soluble salt.

Materials:

  • This compound

  • Purified water or desired buffer (e.g., phosphate, Tris)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare Suspension: Add the weighed amount of this compound to a beaker containing most of the final desired volume of water or buffer. The compound will likely not dissolve and will form a suspension.

  • Monitor pH: Place the beaker on a stir plate and begin stirring. Place a calibrated pH probe into the suspension.

  • Adjust pH: Slowly add the 1 M NaOH solution dropwise. As the pH increases, you will observe the solid beginning to dissolve.

  • Target pH: Continue adding NaOH until the pH is approximately 2 units above the compound's pKa (target pH > 5.5). A pH of 7-8 is often sufficient to ensure complete dissolution. The solution should become clear.

  • Final Volume Adjustment: Once the solid is fully dissolved, transfer the solution to a volumetric flask and add water/buffer to reach the final target volume. This ensures accurate concentration.

  • Filtration (Optional): Filter the solution through a 0.22 µm syringe filter to remove any remaining particulates and for sterilization[9].

Expected Outcome: A clear, homogenous aqueous solution. A significant increase in solubility is expected as the pH rises above the pKa, leading to the formation of the highly soluble carboxylate anion[6].

Troubleshooting:

  • Precipitation upon standing: The buffer capacity may be insufficient to maintain the required pH. Use a buffer with a higher buffering capacity or prepare the solution at a slightly higher pH[6].

  • Compound instability: At very high pH values, the compound may become unstable. Assess the chemical stability at the selected pH over the time course of your experiment[6].

Visualization & Workflows
Diagram 1: Decision Workflow for Solubilization Strategy

This diagram guides the user through selecting the most appropriate method based on experimental constraints.

start Start: Undissolved 2-Hydroxyquinoline-5-CA q1 Is an organic solvent (e.g., DMSO) acceptable in the final assay? start->q1 protocol1 YES: Use Protocol 1 Prepare concentrated stock in DMSO. q1->protocol1 Yes protocol2 NO: Use Protocol 2 Prepare aqueous solution via pH modification. q1->protocol2 No q2 Does it precipitate upon dilution in aqueous media? protocol1->q2 success1 Success: Use for experiment q2->success1 No troubleshoot1 Lower final concentration OR Increase co-solvent % q2->troubleshoot1 Yes troubleshoot1->q2 q3 Is the required pH compatible with the assay? protocol2->q3 success2 Success: Use for experiment q3->success2 Yes advanced Consider Advanced Strategies: - Surfactants - Cyclodextrins - Salt Formation q3->advanced No

Caption: Decision workflow for selecting a solubilization method.

Diagram 2: Conceptual Diagram of pH Effect on Solubility

This diagram illustrates the chemical principle behind pH-dependent solubility.

cluster_low_ph Low pH (pH < pKa ≈ 3.5) cluster_high_ph High pH (pH > pKa ≈ 3.5) low_sol Low Water Solubility (Protonated Carboxylic Acid) low_struct R-COOH high_sol High Water Solubility (Deprotonated Carboxylate Anion) low_sol->high_sol + OH⁻ - H₂O high_sol->low_sol + H⁺ high_struct R-COO⁻

Caption: pH-dependent ionization and solubility relationship.

Advanced Formulation Strategies

For drug development and preclinical studies, more sophisticated techniques may be required to enhance solubility and bioavailability. These strategies often involve creating advanced formulations of the active pharmaceutical ingredient (API).

  • Salt Formation: This involves reacting the acidic compound with a specific base (counter-ion) to form a stable, highly soluble salt[11][12]. This is a more controlled and reproducible version of the pH-modification protocol.

  • Particle Size Reduction: Over 70% of new chemical entities suffer from poor solubility[12]. Techniques like micronization and nanonization increase the surface-area-to-volume ratio of the drug particles, which can significantly improve the dissolution rate according to the Noyes-Whitney equation[13][14][15].

  • Amorphous Solid Dispersions: The drug can be molecularly dispersed within a polymer matrix in an amorphous (non-crystalline) state[12][16]. The amorphous form is thermodynamically less stable and thus more soluble than the crystalline form.

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules like this compound within their central cavity, forming an inclusion complex with greatly enhanced aqueous solubility[11][13].

The selection of an advanced strategy depends heavily on the physicochemical properties of the drug, the desired dosage form, and the intended route of administration[16].

Safety Precautions

When handling this compound, adhere to good laboratory practices.

  • Personal Protective Equipment: Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact[10][17].

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust[17]. Wash hands thoroughly after handling[10].

  • Irritation: The compound may cause skin, eye, and respiratory irritation[18][19]. In case of contact, rinse the affected area with plenty of water[10][18].

Always consult the latest Safety Data Sheet (SDS) from your supplier for comprehensive safety information.

References
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Benchchem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Benchchem. (n.d.). Stability issues of 2-Hydroxyquinoline in aqueous solutions.
  • Wening, K., & Breitkreutz, J. (2021).
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021). Solubility Enhancement Techniques. YouTube. Retrieved from [Link]

  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Benchchem. (n.d.). An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Hydroxyquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-hydroxyquinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction to the Synthesis of this compound

This compound, also known as 2-oxo-1,2-dihydroquinoline-5-carboxylic acid, is a valuable heterocyclic compound. Its core structure is a key building block in the development of various pharmaceutical agents, including antimalarial and antibacterial drugs. The synthesis of this molecule can be challenging, often plagued by issues such as low yields, formation of intractable tars, and difficult purification. This guide will address these common hurdles with scientifically grounded solutions.

The primary synthetic routes to quinoline derivatives, such as the Knorr and Doebner-von Miller syntheses, provide a foundational understanding of the cyclization mechanisms. However, for this specific substituted quinoline, a common and effective strategy involves the hydrolysis of a 2-chloroquinoline precursor.

Reaction Pathway Overview

A prevalent method for synthesizing this compound involves a two-step process, starting from a suitable anthranilic acid derivative. This is conceptually illustrated below. A key intermediate is 2-chloroquinoline-5-carboxylic acid, which is then hydrolyzed to the final product.

Synthesis_Pathway A Anthranilic Acid Derivative B Cyclization Reaction A->B e.g., Skraup or related reaction C 2-Chloroquinoline-5-carboxylic acid B->C D Hydrolysis C->D Acid or Base Catalysis E This compound D->E

Caption: General synthetic approach to this compound.

Detailed Experimental Protocol

This section provides a detailed protocol for the synthesis of this compound via the hydrolysis of 2-chloroquinoline-5-carboxylic acid.

Materials:

  • 2-chloroquinoline-5-carboxylic acid

  • Hydrochloric acid (e.g., 6M) or Sodium hydroxide solution (e.g., 2M)

  • Deionized water

  • Ethanol (for recrystallization)

  • Activated carbon (optional)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-chloroquinoline-5-carboxylic acid in an aqueous solution of either hydrochloric acid or sodium hydroxide. The choice of acidic or basic hydrolysis will depend on the stability of other functional groups and downstream processing.

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution. If acidic hydrolysis was used, add a base (e.g., sodium bicarbonate solution) until the pH is approximately 7. If basic hydrolysis was performed, add an acid (e.g., dilute HCl) to precipitate the product.

    • The crude this compound will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold deionized water.

    • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture. If the product is colored, a small amount of activated carbon can be added to the hot solution before filtration.

    • Dry the purified crystals under vacuum.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from several factors:

  • Incomplete Reaction: The hydrolysis of the 2-chloroquinoline precursor may be slow.

    • Solution: Ensure the reaction goes to completion by extending the reflux time and monitoring closely with TLC. Consider increasing the concentration of the acid or base catalyst, but be mindful of potential side reactions.

  • Suboptimal Temperature: The reaction may require a specific temperature range for optimal performance.

    • Solution: Experiment with slight variations in the reflux temperature. While higher temperatures can increase the reaction rate, they may also lead to degradation of the starting material or product.

  • Product Loss During Work-up: The product may have some solubility in the aqueous mother liquor, especially if not fully precipitated.

    • Solution: After neutralization, cool the mixture in an ice bath to maximize precipitation before filtration. When washing the collected solid, use a minimal amount of cold solvent to avoid redissolving the product.

Question 2: The final product is a dark, tarry substance that is difficult to purify. How can I prevent this?

Answer: Tar formation is a common side reaction in many quinoline syntheses, often due to polymerization under harsh acidic conditions.[1]

  • Moderating Reaction Conditions:

    • Solution: If using a classical cyclization method to prepare the chloro-precursor, consider adding a moderator like ferrous sulfate to control the exothermic nature of the reaction.[1]

  • Temperature Control:

    • Solution: Avoid excessively high temperatures during the reaction. Gradual heating and efficient stirring can help to dissipate heat and prevent localized hotspots that can lead to charring.[1]

  • Purification Strategy:

    • Solution: For highly impure, tarry products, consider a purification method like steam distillation for the precursor if it is volatile, followed by recrystallization.[1] For the final carboxylic acid product, which is typically not volatile, thorough washing and multiple recrystallizations, potentially with activated carbon treatment, may be necessary.

Question 3: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?

Answer: The formation of side products can complicate purification and reduce yields.

  • Incomplete Hydrolysis:

    • Likely Impurity: Unreacted 2-chloroquinoline-5-carboxylic acid.

    • Identification: This can be confirmed by running a co-spot on the TLC plate with the starting material.

    • Solution: As mentioned, extend the reaction time or adjust the catalyst concentration.

  • Decarboxylation:

    • Likely Impurity: 2-Hydroxyquinoline.

    • Identification: This can be identified by comparing the TLC with a standard of 2-hydroxyquinoline or by spectroscopic analysis (e.g., NMR, MS) of the isolated impurity. The absence of the carboxylic acid signal in the IR and NMR spectra would be a key indicator.

    • Solution: Avoid excessively harsh acidic or thermal conditions during the reaction and work-up, as these can promote decarboxylation.

Question 4: How can I confirm the identity and purity of my final product?

Answer: Proper characterization is crucial to ensure you have synthesized the correct compound with high purity.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic aromatic proton signals and the absence of the proton signal corresponding to the chloro-substituted precursor. The carboxylic acid proton will appear as a broad singlet, typically at a high chemical shift.

    • ¹³C NMR: The carbon NMR will show the presence of the carbonyl carbon of the carboxylic acid and the quinolone ring carbons.[2]

    • IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid, a C=O stretch from the carboxylic acid, and the C=O stretch of the quinolone ring.

    • Mass Spectrometry: This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Optimization of Reaction Parameters

To systematically optimize the synthesis, consider the following parameters and their impact on yield and purity.

ParameterRange/OptionsEffect on ReactionTroubleshooting Considerations
Catalyst HCl, H₂SO₄, NaOH, KOHAffects the rate of hydrolysis.Stronger acids/bases may increase the rate but can also lead to degradation or side reactions.
Temperature Room Temp. to RefluxHigher temperatures increase the reaction rate.Excessive heat can cause decomposition and tar formation.
Reaction Time 1 - 24 hoursDetermines the extent of conversion.Monitor by TLC to avoid unnecessarily long reaction times which can lead to side products.
Solvent Water, Ethanol/WaterAffects the solubility of reactants and product.A co-solvent like ethanol may be needed to improve the solubility of the starting material.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure Product (Tarry/Multiple Spots) Problem->ImpureProduct Yes Success Successful Synthesis Problem->Success No CheckCompletion CheckCompletion LowYield->CheckCompletion Check Reaction Completion ModerateConditions Moderate Reaction Conditions (Temp., Catalyst) ImpureProduct->ModerateConditions Tarry Product IdentifyImpurities Identify Impurities (Co-spot, Spectroscopy) ImpureProduct->IdentifyImpurities Multiple Spots on TLC ExtendReaction Extend Reaction Time/Increase Catalyst Conc. CheckCompletion->ExtendReaction Incomplete OptimizeWorkup Optimize Work-up (Cooling, Washing) CheckCompletion->OptimizeWorkup Complete ExtendReaction->Problem OptimizeWorkup->Problem ModerateConditions->Problem AdjustConditions AdjustConditions IdentifyImpurities->AdjustConditions Adjust Conditions to Minimize Side Reactions AdjustConditions->Problem

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Various Authors. (2014). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • LookChem. (n.d.). This compound. LookChem. [Link]

  • Organic Chemistry Portal. (2020). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Boosen, K. J. (1972). U.S. Patent No. 3,691,171.
  • SpectraBase. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. SpectraBase. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Various Authors. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Various Authors. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Various Authors. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. PMC. [Link]

  • Various Authors. (2019). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. MDPI. [Link]

  • Various Authors. (2014). Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2. PubMed. [Link]

  • Various Authors. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • Various Authors. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

  • Various Authors. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR. [Link]

  • Various Authors. (n.d.). 2-Chloroquinoline-3-carboxylic acid. ResearchGate. [Link]

  • Various Authors. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. [Link]

  • Various Authors. (n.d.). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.... ResearchGate. [Link]

  • Various Authors. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. [Link]

  • Various Authors. (n.d.). Method for purifying quinolinecarboxylic acid derivative.
  • Various Authors. (n.d.). This compound. MySkinRecipes. [Link]

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Technical Support Center: Enhancing the Stability of 2-Hydroxyquinoline-5-carboxylic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxyquinoline-5-carboxylic acid (2H5C). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and stabilizing solutions of this compound. Our aim is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and reproducibility of your experiments.

I. Understanding the Molecule: Chemical Properties and Stability Profile

This compound is a heterocyclic aromatic compound with a quinoline core functionalized with both a hydroxyl and a carboxylic acid group. This unique structure imparts specific chemical properties that are critical to understanding its stability. The presence of the phenolic hydroxyl group and the carboxylic acid makes the molecule susceptible to changes in pH, which can affect both its solubility and stability. Furthermore, the quinoline ring system can be prone to oxidation and photodegradation.

A key property influencing the behavior of 2H5C in solution is its acidity, indicated by its pKa value. The predicted pKa for the carboxylic acid group is approximately 3.50[1][2]. This means that at a pH above 3.50, the carboxylic acid group will be predominantly in its deprotonated (carboxylate) form, which generally increases aqueous solubility.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the handling and stability of this compound solutions.

Q1: My this compound solution is cloudy or has precipitated. What is the cause and how can I fix it?

A1: Cloudiness or precipitation is most likely due to the limited aqueous solubility of the compound, especially at neutral or acidic pH where the carboxylic acid group is protonated. To resolve this, consider the following:

  • pH Adjustment: Increasing the pH of the solution to a value above the pKa of the carboxylic acid group (pKa ≈ 3.50) will deprotonate it to the more soluble carboxylate form. A pH of 7.5 to 8.5 has been noted as optimal for the stability of 2-hydroxyquinoline in some contexts[3]. However, be aware that highly alkaline conditions can promote oxidative degradation of phenolic compounds.

  • Co-solvents: If permissible for your application, the use of a minimal amount of a polar organic co-solvent can significantly improve solubility. Solvents like ethanol or DMSO are often effective. It is recommended to first dissolve the compound in the co-solvent before adding the aqueous buffer.

  • Heating: Gentle heating can aid in dissolution, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation[4][5].

Q2: The color of my this compound solution has changed over time, turning yellow or brown. What does this indicate?

A2: A change in color, particularly to yellow or brown, is a strong indicator of degradation. This is often due to oxidation of the quinoline ring system, a common issue with phenolic compounds. The formation of oxidized, polymeric, or quinone-like structures can lead to colored byproducts. To prevent this:

  • Protect from Light: Store solutions in amber vials or wrapped in aluminum foil to prevent photodegradation, which can initiate oxidative processes.

  • Use of Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the solution.

  • Deoxygenate Solvents: Purging your solvent with an inert gas like nitrogen or argon before preparing the solution can minimize the presence of dissolved oxygen, a key player in oxidation.

Q3: I am observing a loss of potency or inconsistent results in my assays. Could this be related to the stability of my this compound solution?

A3: Yes, inconsistent results and a decrease in the expected biological or chemical activity are classic signs of compound degradation. The degradation of 2H5C can lead to a lower effective concentration of the active molecule and the formation of interfering byproducts. To ensure consistent results:

  • Prepare Fresh Solutions: It is always best practice to prepare solutions fresh before each experiment.

  • Validate Storage Conditions: If stock solutions must be stored, validate their stability under your specific storage conditions (e.g., temperature, duration) using an appropriate analytical method like HPLC or UV-Vis spectroscopy.

Q4: What are the optimal storage conditions for this compound solutions?

A4: For optimal stability, solutions of this compound should be stored:

  • At low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended to slow down the rate of chemical degradation.

  • Protected from light: Use amber vials or cover containers with opaque material.

  • In a tightly sealed container: This minimizes exposure to air and potential moisture absorption.

  • At a controlled pH: Buffering the solution to a slightly basic pH (e.g., 7.5-8.5) can maintain solubility and may enhance stability, though this should be experimentally verified for your specific application.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the use of this compound solutions.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Solution appears hazy or contains visible particles immediately after preparation. 1. Incomplete dissolution due to low solubility. 2. Use of a solvent of insufficient purity.1. Adjust the pH to be at least 2 units above the pKa (i.e., pH > 5.5). 2. Add a small percentage of a co-solvent (e.g., 1-5% DMSO or ethanol). 3. Gently warm the solution while stirring. 4. Filter the solution through a 0.22 µm filter to remove any undissolved material. 5. Ensure high-purity solvents are used.
Precipitate forms in a previously clear solution upon storage. 1. Change in temperature affecting solubility. 2. Change in pH (e.g., absorption of atmospheric CO₂). 3. Chemical degradation leading to less soluble products.1. If stored at low temperatures, allow the solution to equilibrate to room temperature before use. 2. Use a buffered solvent system to maintain a stable pH. 3. Analyze the precipitate and supernatant by a suitable analytical method (e.g., HPLC) to check for degradation.
A gradual or sudden color change is observed. 1. Oxidation due to exposure to air. 2. Photodegradation from exposure to light. 3. Reaction with contaminants in the solvent or container.1. Prepare fresh solutions and store under an inert atmosphere (N₂ or Ar). 2. Always store solutions in light-protecting containers. 3. Use high-purity solvents and thoroughly clean all glassware. 4. Consider the addition of an antioxidant for long-term storage.
Inconsistent analytical results (e.g., variable peak areas in HPLC). 1. Degradation of the compound in solution. 2. Adsorption of the compound to the container surface.1. Prepare fresh solutions for each analytical run. 2. Perform a stability study of the solution in the autosampler. 3. Consider using silanized glass or polypropylene vials to minimize adsorption.

IV. Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments related to the preparation and stability assessment of this compound solutions.

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol describes the preparation of a buffered aqueous stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry container.

  • Initial Wetting (Optional): Add a minimal volume of a suitable organic co-solvent (e.g., DMSO or ethanol) to the solid to form a slurry. This can aid in the initial dispersion of the powder.

  • Dissolution: While stirring, slowly add the desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.5).

  • pH Adjustment: If necessary, adjust the pH of the solution to the desired value using dilute NaOH or HCl.

  • Final Volume: Bring the solution to the final desired volume with the aqueous buffer.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates and for sterilization.

  • Storage: Store the filtered solution in a sterile, light-protected container at the appropriate temperature (2-8 °C for short-term, -20 °C or lower for long-term).

Protocol 2: Forced Degradation Study

A forced degradation study is crucial for understanding the stability profile of this compound and for developing stability-indicating analytical methods[6][7][8][9].

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 1 M HCl.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Place a vial of the stock solution in an oven at a controlled elevated temperature (e.g., 60 °C).

    • Photolytic Stress: Expose a vial of the stock solution in a photostability chamber to a controlled light source.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). A control sample, protected from stress, should be stored under normal conditions.

  • Neutralization: After incubation, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples (including the control) by a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks, which represent degradation products.

V. Visualizations

Diagram 1: Factors Influencing the Stability of this compound

2H5C_Stability 2-H-5-C Acid Stability pH pH 2H5C_Stability->pH Affects Solubility & Degradation Rate Light Light Exposure 2H5C_Stability->Light Induces Photodegradation Temperature Temperature 2H5C_Stability->Temperature Accelerates Degradation Oxygen Oxygen (Oxidation) 2H5C_Stability->Oxygen Causes Oxidative Degradation

Caption: Key environmental factors affecting the stability of this compound solutions.

Diagram 2: Troubleshooting Workflow for Solution Instability

start Instability Observed (Precipitation, Color Change) check_pH Check pH start->check_pH check_light Assess Light Exposure start->check_light check_temp Review Storage Temp. start->check_temp check_oxygen Consider Oxidation start->check_oxygen adjust_pH Adjust pH / Use Buffer check_pH->adjust_pH protect_light Store in Amber Vial check_light->protect_light lower_temp Store at Lower Temp. check_temp->lower_temp inert_atm Use Inert Atmosphere check_oxygen->inert_atm stable Stable Solution adjust_pH->stable protect_light->stable lower_temp->stable inert_atm->stable

Caption: A logical workflow for troubleshooting common stability issues with 2H5C solutions.

VI. References

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

  • MDPI. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamics of 2-hydroxyquinoline (2-OH-Q) concentrations (left) and.... Retrieved from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • SpringerLink. (n.d.). Forced degradation as an integral part of HPLC stability-indicating method development. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. Retrieved from [Link]

  • PubMed. (n.d.). In vitro studies on the antioxidant and protective effect of 2-substituted -8-hydroxyquinoline derivatives against H(2)O(2)-induced oxidative stress in BMSCs. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • National Institutes of Health. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]

  • Semantic Scholar. (2016). Forced Degradation Studies. Retrieved from [Link]

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Retrieved from [Link]

  • Semantic Scholar. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxy-5-quinolinecarboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mechanism of Oxidative Degradation of 2-Hydroxy-Cyclohexanone in the Stage of Decomposition of 2-Hydroxy-2-Hyperoxycyclohexanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts.... Retrieved from [Link]

Sources

Common impurities in commercially available 2-Hydroxyquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Hydroxyquinoline-5-carboxylic acid. This guide, developed by Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your research and development activities. We aim to address common challenges encountered during the handling, analysis, and application of this compound, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the tautomeric nature of this compound?

A1: this compound exists in a tautomeric equilibrium between the enol form (2-hydroxyquinoline) and the more stable keto form (2-oxo-1,2-dihydroquinoline or quinolin-2(1H)-one). This is an intrinsic property of the molecule, and the keto form generally predominates.[1] It is crucial to recognize this equilibrium as it can influence the compound's reactivity, solubility, and spectral properties.

Q2: My this compound solution is cloudy. How can I improve its solubility?

A2: The limited solubility of this compound in neutral aqueous solutions is a common issue. To achieve a clear solution, consider the following approaches:

  • pH Adjustment: The compound's solubility can be enhanced by adjusting the pH. It is generally more soluble in dilute acidic or basic solutions.

  • Co-solvents: The use of a minimal amount of a water-miscible organic co-solvent, such as ethanol or DMSO, can significantly improve solubility.[1] Always ensure the chosen co-solvent is compatible with your experimental system.

Q3: The color of my this compound solution has changed over time. What could be the cause?

A3: A change in color, often to a yellow or brownish hue, is typically an indicator of chemical degradation.[1] This can be caused by several factors, including:

  • Photosensitivity: Exposure to light, particularly UV radiation, can induce degradation.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, which may be accelerated by exposure to air, certain metal ions, or oxidizing agents.

  • pH Instability: Storing the compound in solutions with non-optimal pH can lead to hydrolysis or other degradation pathways.

To mitigate this, always store solutions of this compound in amber vials or wrapped in foil to protect from light, and consider refrigeration for long-term storage.[1]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common experimental issues related to impurities in commercially available this compound.

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Question: I am observing unexpected peaks in my HPLC chromatogram of a commercial batch of this compound. What are the potential sources of these impurities?

Answer: Unexpected peaks in your chromatogram can originate from several sources related to the synthesis, purification, and handling of this compound. The most probable synthetic route for this class of compounds is the Knorr Quinoline Synthesis , which involves the acid-catalyzed cyclization of a β-ketoanilide.

Potential Impurities and Their Origins:

Impurity ClassSpecific ExamplesPotential Origin
Starting Materials 3-Aminobenzoic acid, Diethyl malonate (or equivalent β-ketoester)Incomplete reaction or inefficient purification.
Reaction Intermediates Diethyl 2-(3-carboxyanilino)maleate (β-ketoanilide intermediate)Incomplete cyclization during the Knorr synthesis.
Isomeric Impurities 4-Hydroxyquinoline-5-carboxylic acidA common byproduct in the Knorr synthesis, favored under certain reaction conditions (e.g., lower concentrations of polyphosphoric acid).[2]
Side-Reaction Products Polysubstituted quinoline derivativesSelf-condensation of starting materials or intermediates under harsh reaction conditions.
Degradation Products Oxidized or hydrolyzed derivativesArise from improper storage or handling, such as exposure to light, air, or extreme pH.[1]

Experimental Workflow for Impurity Identification:

Caption: Workflow for identifying unknown peaks in chromatographic analysis.

Step-by-Step Troubleshooting Protocol:

  • Confirm System Suitability: Ensure your HPLC/LC-MS system is performing correctly by running a standard of known purity.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity peak. This will allow you to predict the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation pattern of the impurity. This can provide structural clues. For instance, the loss of a carboxyl group (44 Da) is a common fragmentation for carboxylic acids.

  • Literature and Database Search: Compare the accurate mass and fragmentation pattern with known compounds in chemical databases.

  • Consider Isomers: Pay close attention to the possibility of isomeric impurities, such as 4-Hydroxyquinoline-5-carboxylic acid, which will have the same molecular weight as your target compound. Chromatographic separation is key to distinguishing isomers.

  • Forced Degradation Study: To confirm if the impurity is a degradation product, subject a pure sample of this compound to stress conditions (acid, base, oxidation, light, heat) and analyze the resulting mixture.[1] If the retention time of a degradation product matches that of the unknown peak, this confirms its identity as a degradant.

Issue 2: Inconsistent Biological Activity or Assay Results

Question: I am observing variability in my experimental results when using different batches of this compound. Could impurities be the cause?

Answer: Yes, batch-to-batch variability in the impurity profile can significantly impact biological activity and assay results. Even small amounts of certain impurities can have profound effects.

How Impurities Can Affect Your Experiments:

  • Direct Biological Activity: An impurity may have its own intrinsic biological activity, leading to off-target effects or confounding your results.

  • Enzyme Inhibition or Activation: Impurities could act as inhibitors or activators of enzymes or receptors in your assay system.

  • Chelation of Metal Ions: Quinoline derivatives are known to chelate metal ions. Impurities with similar chelating properties could sequester essential metal cofactors in your assay.

  • Alteration of Physicochemical Properties: Impurities can affect the solubility, stability, and aggregation state of your primary compound, leading to inconsistent effective concentrations.

Logical Flow for Investigating Inconsistent Results:

Troubleshooting Inconsistent Results Inconsistent_Results Inconsistent Experimental Results Batch_Comparison Compare HPLC profiles of different batches Inconsistent_Results->Batch_Comparison Identify_Variable_Peaks Identify peaks that vary between batches Batch_Comparison->Identify_Variable_Peaks Isolate_and_Characterize Isolate and characterize variable impurities (if possible) Identify_Variable_Peaks->Isolate_and_Characterize Test_Impurity_Activity Test the biological activity of isolated impurities Isolate_and_Characterize->Test_Impurity_Activity Correlate_Activity Correlate impurity levels with observed experimental variability Test_Impurity_Activity->Correlate_Activity Source_New_Batch Source a new, high-purity batch of the compound Correlate_Activity->Source_New_Batch

Sources

Scaling up the synthesis of 2-Hydroxyquinoline-5-carboxylic acid for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Industrial Synthesis of 2-Hydroxyquinoline-5-carboxylic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals engaged in scaling up the production of this vital heterocyclic compound. As a key intermediate in the synthesis of pharmaceuticals, particularly antimalarials and antibiotics, robust and scalable synthetic methods are critical.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during laboratory and industrial-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for the industrial-scale production of this compound?

A1: For industrial applications, the choice of synthesis must balance yield, cost, safety, and environmental impact. While several classical methods for quinoline synthesis exist (e.g., Skraup, Friedländer), the Knorr quinoline synthesis , a variation of the Conrad-Limpach-Knorr reaction, is often most adaptable for producing 2-hydroxyquinolines (also known as 2-quinolones).[3][4] This route involves the condensation of an aniline derivative (in this case, 3-aminobenzoic acid) with a β-ketoester. The key advantage is that reaction conditions, particularly temperature, can be controlled to selectively favor the desired 2-hydroxy isomer over the 4-hydroxy alternative.[4]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are managing highly exothermic reactions and handling corrosive acids. The acid-catalyzed cyclization step can release significant heat.[5][6] On an industrial scale, this requires reactors with precise temperature control, efficient heat exchange systems, and protocols for controlled, slow addition of reagents. The use of concentrated sulfuric or polyphosphoric acid necessitates appropriate personal protective equipment (PPE), acid-resistant equipment, and established procedures for handling and neutralizing acidic waste streams.

Q3: How does the tautomerism of 2-hydroxyquinoline impact the final product and its analysis?

A3: 2-Hydroxyquinoline exists in a tautomeric equilibrium with its keto form, quinolin-2(1H)-one.[7] The keto form is generally more stable. This is a crucial feature, not a flaw. This lactam-lactim tautomerism influences the compound's reactivity and its spectroscopic signature.[7] For analytical purposes (e.g., NMR, IR), it's important to recognize that the spectral data will reflect the predominant keto tautomer. This structural feature is also fundamental to its biological activity and its utility as a versatile synthetic intermediate.[7]

Q4: What are the critical parameters to monitor for maximizing yield and purity?

A4: The three most critical parameters are:

  • Temperature: As established in the Knorr synthesis, the initial reaction temperature dictates the regioselectivity. Temperatures above 140°C favor the formation of the β-ketoanilide intermediate, which cyclizes to the desired 2-hydroxyquinoline.[4]

  • Catalyst Concentration: The amount and type of acid catalyst (e.g., H₂SO₄, PPA) must be optimized. Excessive acid can lead to charring and tar formation, while insufficient catalyst will result in low conversion rates.[6]

  • Water Content: The presence of water can inhibit the acid-catalyzed cyclization, which is a dehydration reaction. Using anhydrous reagents and solvents where possible is beneficial for driving the reaction to completion.[6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.

Q: My reaction is producing a low yield of the desired product. What are the likely causes and solutions?

A: Low yields are a common issue stemming from several factors. A systematic approach to troubleshooting is recommended.

Probable CauseRecommended Solution
Suboptimal Reaction Temperature A temperature too low leads to incomplete reaction, while excessively high temperatures can cause decomposition and tar formation.[6] Solution: Carefully control the heating profile. For a Knorr-type synthesis, ensure the initial condensation temperature exceeds 140°C to form the correct intermediate, then maintain the optimal temperature for cyclization as determined by process development studies.[4]
Poor Substrate Reactivity The carboxylic acid group on the 3-aminobenzoic acid starting material is electron-withdrawing, which reduces the nucleophilicity of the amine and can slow the reaction.[6] Solution: Screen different acid catalysts (e.g., sulfuric acid, polyphosphoric acid, Lewis acids) to find one that provides the optimal balance between reaction rate and byproduct formation.[6]
Presence of Moisture Water generated during the reaction can inhibit the equilibrium of the acid-catalyzed cyclization step.[6] Solution: Use anhydrous grade solvents and reagents. If feasible for the scale, employ a Dean-Stark apparatus or similar engineering control to remove water as it forms.

Q: I am observing significant tar and polymer formation, making purification difficult. How can this be minimized?

A: Tar formation is a frequent side reaction in acid-catalyzed quinoline syntheses due to the harsh conditions causing polymerization of reactants and intermediates.[5]

  • Expert Insight: The root cause is often localized overheating or excessively harsh acidic conditions.

  • Corrective Actions:

    • Control Reagent Addition: Add the acid catalyst slowly and with efficient cooling and stirring to dissipate heat and prevent hotspots.[5]

    • Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated just enough to proceed efficiently without promoting decomposition.[5]

    • Consider a Moderator: In related syntheses like the Skraup reaction, moderators such as ferrous sulfate (FeSO₄) are used to make the reaction less violent and reduce charring.[5][6] While not a direct Knorr synthesis component, this principle of moderating oxidative side reactions can be relevant.

Q: The isolated product is highly colored and difficult to purify. What is the best purification strategy?

A: A dark, impure crude product is common. A multi-step purification protocol is often necessary.

  • Expert Insight: The color is typically due to polymeric, tarry byproducts. A simple filtration is rarely sufficient.

  • Recommended Protocol:

    • Initial Work-up: After the reaction is complete, carefully pour the cooled reaction mixture onto crushed ice. This helps to precipitate the crude product while diluting the strong acid.

    • Neutralization & Isolation: Neutralize the acidic slurry with a base (e.g., sodium hydroxide solution) until the product precipitates fully. Collect the crude solid by filtration.[5]

    • Recrystallization: This is the most effective method for purification.[8]

      • Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble when hot. Glacial acetic acid or ethanol are often suitable choices.[9]

      • Decolorization: Dissolve the crude product in the minimum amount of hot solvent. Add a small amount of activated (decolorizing) carbon and keep the solution hot for a few minutes to adsorb colored impurities.[8]

      • Hot Filtration: Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.[8]

      • Crystallization: Allow the clear filtrate to cool slowly and undisturbed to form pure crystals. Cooling in an ice bath can maximize the yield once crystallization has begun.[8]

      • Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[8]

Visualized Workflow and Reaction Mechanism

Overall Synthesis and Purification Workflow

The following diagram outlines the logical flow from starting materials to the final, purified product.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Reactants 3-Aminobenzoic Acid + β-Ketoester Reaction Acid-Catalyzed Condensation & Cyclization (>140°C) Reactants->Reaction H₂SO₄ Quench Pour onto Ice Reaction->Quench Neutralize Neutralize with Base Quench->Neutralize Filter_Crude Filter Crude Product Neutralize->Filter_Crude Dissolve Dissolve in Hot Solvent Filter_Crude->Dissolve Decolorize Treat with Activated Carbon Dissolve->Decolorize Filter_Hot Hot Gravity Filtration Decolorize->Filter_Hot Crystallize Cool to Crystallize Filter_Hot->Crystallize Filter_Pure Filter & Dry Pure Product Crystallize->Filter_Pure Analysis Analysis Filter_Pure->Analysis QC/QA

Caption: General workflow for synthesis and purification.

Simplified Knorr Reaction Mechanism

This diagram illustrates the key steps in the formation of the 2-quinolone ring system from an aniline and a β-ketoester at elevated temperatures.

G cluster_reactants cluster_intermediates cluster_product Aniline 3-Aminobenzoic Acid Amide β-Ketoanilide Intermediate Aniline->Amide Attack on Ester (>140°C) Ketoester β-Ketoester Ketoester->Amide Cyclized Cyclized Intermediate Amide->Cyclized Acid-Catalyzed Intramolecular Cyclization Product 2-Hydroxyquinoline- 5-carboxylic acid Cyclized->Product Dehydration (-H₂O)

Sources

Preventing degradation of 2-Hydroxyquinoline-5-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxyquinoline-5-carboxylic acid (CAS No: 83734-43-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Quick Reference: Compound Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its proper handling and storage.

PropertyValue
CAS Number 83734-43-4[1]
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1]
Appearance White to pale yellow crystalline solid
Melting Point 214-215 °C (with decomposition)[2]
Solubility Sparingly soluble in water; soluble in polar organic solvents and dilute HCl.[3]

A key characteristic of 2-hydroxyquinolines is the tautomeric equilibrium between the enol (2-hydroxyquinoline) and the more stable keto (2-quinolone) forms, especially in polar solvents.[4] This intrinsic property is fundamental to its chemical behavior.

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and handling of this compound.

Q1: What are the optimal storage conditions for solid this compound?

To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is also crucial to protect it from light. For extended storage, refrigeration at 2-8°C is recommended.

Q2: My solid this compound has changed color to yellow/brown. Is it still usable?

A significant color change is a visual indicator of potential degradation. While the compound can have a pale yellow appearance, a noticeable darkening suggests the formation of degradation products, likely due to oxidation or photodegradation. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as HPLC, before use.

Q3: I'm having trouble dissolving the compound in an aqueous buffer. What can I do?

This compound has limited solubility in neutral aqueous solutions. To improve solubility, consider the following:

  • pH Adjustment: The compound's solubility increases in dilute acidic or basic solutions. However, be mindful that extremes in pH can accelerate hydrolysis.

  • Co-solvents: A minimal amount of a polar organic co-solvent, such as ethanol or DMSO, can be used to initially dissolve the compound before adding the aqueous buffer. Always verify that the chosen co-solvent is compatible with your experimental system.[3]

Q4: What are the best practices for preparing and storing stock solutions?

To maximize the stability of stock solutions, adhere to the following guidelines:

  • Use Buffered Solutions: To prevent degradation due to pH shifts, prepare solutions in a suitable buffer.

  • Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.[3]

  • Control Temperature: For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, consider aliquoting and freezing at -20°C or below, though repeated freeze-thaw cycles should be avoided.

  • Inert Atmosphere: For maximum stability, particularly for sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Observation: Your HPLC analysis shows new, unexpected peaks that were not present in the chromatogram of the freshly prepared standard.

Potential Cause: This is a strong indication of chemical degradation. The appearance of new peaks suggests that this compound has partially converted into one or more new chemical entities.[3]

Troubleshooting Workflow:

A Unexpected Peak(s) in HPLC B Hypothesis: Degradation has occurred A->B C Review Storage & Handling: - Light Exposure? - Temperature Fluctuations? - pH of solution? - Air Exposure? B->C D Characterize Degradation Pathway C->D E Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) D->E F Compare retention times of unknown peaks with peaks from stressed samples E->F G Identify likely degradation pathway F->G H Implement Corrective Actions: - Store in amber vials - Use buffered solutions - Store at recommended temperature - Purge with inert gas G->H I Re-analyze sample to confirm purity H->I

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Plausible Degradation Pathways and Products:

  • Photodegradation: Exposure to light, especially UV radiation, can induce reactions. A potential degradation pathway for the quinoline core is further hydroxylation.[6][7] Additionally, photodecarboxylation of the carboxylic acid group could occur, leading to the formation of 2-hydroxyquinoline.

  • Oxidation: The quinoline ring is susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions. This can lead to the formation of quinone-like structures or ring-opened products.[8][9]

  • Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions can lead to the hydrolysis of the amide bond within the quinolone tautomer.

  • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation under thermal stress, resulting in the loss of the carboxylic acid group to form 2-hydroxyquinoline.[10]

Issue 2: Precipitation in Stored Solutions

Observation: A previously clear solution of this compound has become cloudy or contains visible precipitate.

Potential Causes:

  • Poor Solubility: The initial concentration may have exceeded the compound's solubility limit in the chosen solvent system, leading to precipitation over time, especially if the temperature has decreased.

  • Degradation: A degradation product with lower solubility than the parent compound may have formed and precipitated out of the solution.

  • pH Shift: A change in the pH of an unbuffered solution could significantly decrease the compound's solubility.

Troubleshooting Steps:

  • Verify Solubility: Gently warm the solution to see if the precipitate redissolves. If it does, this suggests a solubility issue rather than degradation. Consider preparing a more dilute solution.

  • Check pH: Measure the pH of the solution. If it has shifted, this could be the cause of precipitation. Future solutions should be prepared in a buffer.

  • Analyze the Supernatant and Precipitate: If possible, separate the precipitate and analyze both it and the supernatant by HPLC. This will help determine if the precipitate is the parent compound or a degradation product.

IV. Experimental Protocols

To ensure the integrity of your experimental results, it is crucial to verify the stability of this compound under your specific experimental conditions. A forced degradation study is a powerful tool for this purpose.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.[11][12][13]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of an organic solvent like methanol or acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).
  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for the same time points.
  • Oxidation: Treat an aliquot with 3% hydrogen peroxide at room temperature for 24 hours.
  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for up to 72 hours.
  • Photodegradation: Expose an aliquot in a quartz cuvette or a clear glass vial to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.
  • If necessary, neutralize the acidic and basic samples before analysis.
  • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.
  • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
  • The peak purity of the parent compound should be assessed to ensure no co-elution with degradation products.

A -> B; B -> {C, D, E, F, G}; {C, D, E, F, G} -> H; H -> I; }

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

1. Column and Mobile Phase Selection:

  • Start with a common reverse-phase column, such as a C18 column.
  • Screen different mobile phase compositions. A typical starting point would be a gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

2. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.
  • Adjust the mobile phase gradient, flow rate, and column temperature to achieve baseline separation between the parent compound and all significant degradation peaks.

3. Method Validation:

  • Once optimized, the method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. Specificity is the most critical parameter for a stability-indicating method and is demonstrated by the good resolution between the analyte peak and the degradation product peaks.

V. Summary of Recommendations

To prevent the degradation of this compound during storage, the following best practices are recommended:

ConditionSolid CompoundIn Solution
Temperature Store in a cool, dry place. Refrigerate (2-8°C) for long-term storage.Refrigerate (2-8°C) for short-term. Freeze (≤ -20°C) for long-term.
Light Protect from light by storing in an opaque container.Store in amber vials or wrap containers in foil.[3]
Atmosphere Store in a tightly sealed container.For maximum stability, purge with an inert gas (N₂ or Ar).[3]
pH Not applicable.Use a buffered solution to maintain a stable pH.

By adhering to these guidelines and utilizing the troubleshooting and experimental protocols provided, researchers can ensure the quality and reliability of their studies involving this compound.

References

  • Kochany, J., & Maguire, R. J. (1994).
  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO₂ suspension.
  • Newbold, G. T., & Spring, F. S. (1948). The oxidation of 2-hydroxyquinoxaline and its derivatives with hydrogen peroxide. Journal of the Chemical Society (Resumed), 519.
  • BenchChem. (2025). An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Hydroxyquinoline-3-carboxylic acid.
  • Dunn, J. P., & Larese, J. Z. (2003). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 42(25), 6464–6469.
  • SRIRAMCHEM. (n.d.). 2-hydroxyquinoline-4-carboxylic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline.
  • Bar-Natan, R., & Saltiel, J. (1990). Bromodecarboxylation of quinoline salicylic acids: increasing the diversity of accessible substituted quinolines. The Journal of Organic Chemistry, 55(22), 5567-5574.
  • MedCrave. (2016).
  • Alberini, A., et al. (2024). Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. Scientific Reports, 14(1), 1-13.
  • Reddit. (2024). Investigating The Stability of Aromatic Carboxylic Acids in Hydrated Magnesium Sulfate under UV Irradiation to Assist Detection of Organics on Mars.
  • Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. American Pharmaceutical Review, 17(5), 28-35.
  • BenchChem. (2025). Stability issues of 2-Hydroxyquinoline in aqueous solutions.
  • Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry, 1(1).
  • Biosynth. (n.d.). This compound.
  • Connect Journals. (2017).
  • Jack Westin. (n.d.).
  • Google Patents. (1972). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • MDPI. (2024).
  • Biosynth. (n.d.). This compound | 83734-43-4.
  • LookChem. (n.d.). This compound.

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Hydroxyquinoline-5-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. When functionalized with both a hydroxyl and a carboxylic acid group, the resulting hydroxyquinoline carboxylic acids exhibit a wide spectrum of biological activities. The specific positioning of these functional groups on the quinoline ring system dramatically influences the molecule's physicochemical properties and, consequently, its biological profile. This guide provides an in-depth, objective comparison of the biological activities of 2-Hydroxyquinoline-5-carboxylic acid and its key positional isomers, supported by experimental data and detailed methodologies to inform research and drug development efforts.

The Critical Role of Isomerism in Biological Function

The spatial arrangement of the hydroxyl and carboxylic acid moieties in hydroxyquinoline carboxylic acids dictates their electronic properties, lipophilicity, and metal-chelating capabilities. These factors are paramount in determining the molecule's interaction with biological targets such as enzymes and receptors, as well as its ability to traverse cellular membranes. Understanding the structure-activity relationships (SAR) among these isomers is crucial for the rational design of more potent and selective therapeutic agents.

Comparative Biological Activities

Anticancer Activity

Several studies have highlighted the potential of hydroxyquinoline carboxylic acid isomers as anticancer agents. Their proposed mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.

Table 1: Comparative Anticancer Activity of Hydroxyquinoline Carboxylic Acid Isomers

IsomerCancer Cell LineAssayIC50 Value (µM)Reference
2-Hydroxyquinoline-4-carboxylic acid derivative MCF-7 (Breast)MTTNot specified for parent[1]
3-Hydroxyquinoline-4-carboxylic acid derivative HepG2 (Liver), HCT116 (Colon)MTT7.7-14.2 µg/mL (for derivatives)[2]
8-Hydroxyquinoline-2-carboxamide derivative A-549 (Lung)MTT5.6 (for a derivative)[3]
8-Hydroxyquinoline-5-sulfonamide derivative C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung)Cell Viability~15-30 (for a derivative)[4]

Note: The presented data is for derivatives of the parent isomers and was obtained from different studies with varying experimental conditions. Direct comparison of IC50 values should be made with caution.

The data suggests that various isomers of hydroxyquinoline carboxylic acid exhibit cytotoxic effects against a range of cancer cell lines. The efficacy is highly dependent on the specific isomer and any additional substitutions on the quinoline ring. For instance, derivatives of 3-hydroxyquinoline-4-carboxylic acid have shown potent antitumor activity[2].

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-established, with many acting as inhibitors of bacterial DNA gyrase and topoisomerase IV. The hydroxyl and carboxylic acid groups can play a significant role in the chelation of metal ions essential for bacterial enzyme function.

Table 2: Comparative Antimicrobial Activity of Hydroxyquinoline Carboxylic Acid Isomers

Isomer/DerivativeBacterial StrainAssayMIC (µg/mL)Reference
Quinoline-3-carboxylic acid derivatives Gram-positive & Gram-negativeBroth dilutionNot specified[5]
8-Hydroxyquinoline-2-carboxylic acid derivative Staphylococcus aureusAgar dilution4-16 (for a hybrid)[3]
2-Phenyl-quinoline-4-carboxylic acid derivative Staphylococcus aureusBroth dilution64 (for a derivative)[6]

Note: MIC values are for derivatives and were determined under different experimental conditions.

The available data indicates that various isomers possess antibacterial activity, with some derivatives of 8-hydroxyquinoline-2-carboxylic acid showing notable potency against Gram-positive bacteria[3].

Structure-Activity Relationship (SAR) Insights

The biological activity of hydroxyquinoline carboxylic acids is intricately linked to their structure. Key SAR observations include:

  • Position of Substituents: The relative positions of the hydroxyl and carboxylic acid groups influence the molecule's ability to form intramolecular hydrogen bonds and chelate metal ions, which are often crucial for their mechanism of action.

  • Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the position of the polar hydroxyl and carboxyl groups, affects its ability to penetrate bacterial cell walls or mammalian cell membranes.

  • Additional Functional Groups: The introduction of other substituents on the quinoline ring can significantly enhance or diminish biological activity by altering the molecule's electronic properties, steric hindrance, and binding affinity to target macromolecules.

dot

Caption: Key structural features influencing the biological activity of hydroxyquinoline carboxylic acid isomers.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of these compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium and maintain them in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plate for 24-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

dot

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Determination IC50 Determination Absorbance Measurement->IC50 Determination

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth in a 96-well microtiter plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

dot

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Inoculum Bacterial Inoculum Compound Dilutions Compound Dilutions Bacterial Inoculum->Compound Dilutions Inoculation Inoculation Compound Dilutions->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for the broth microdilution assay.

Conclusion

The biological activity of hydroxyquinoline carboxylic acids is profoundly influenced by the isomeric positioning of the hydroxyl and carboxylic acid functional groups. While a comprehensive, direct comparative study is needed to definitively rank the potency of this compound and its isomers, the existing body of research clearly demonstrates their potential as valuable scaffolds in the development of novel anticancer and antimicrobial agents. Further investigation into the structure-activity relationships and mechanisms of action of these specific isomers will be instrumental in designing next-generation therapeutics with enhanced efficacy and selectivity. The standardized protocols provided in this guide serve as a foundation for conducting rigorous and reproducible evaluations of these promising compounds.

References

  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Al-Omair, M. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Chen, S. M., et al. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. eScholarship. [Link]

  • Elsayed, Z. M., et al. (2021). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health. [Link]

  • Koca, M., et al. (2022). Crystallographic Analyses of Isoquinoline Complexes Reveal a New Mode of Metallo-β-Lactamase Inhibition. ResearchGate. [Link]

  • Chen, S. M., et al. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. National Institutes of Health. [Link]

  • Cieplik, J., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Tantry, S. J., et al. (2021). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. National Institutes of Health. [Link]

  • Wilke, F. M., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Institutes of Health. [Link]

  • Kumar, A., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives. PubMed. [Link]

  • Aboul-Fadl, T., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Al-Omair, M. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

  • National Center for Biotechnology Information. 2-Hydroxyquinoline-4-carboxylic acid. PubChem. [Link]

  • Tantry, S. J., et al. (2021). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. National Institutes of Health. [Link]

  • Mohammadi-Farani, A., et al. (2014). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. National Institutes of Health. [Link]

  • Abdelsalam, K., et al. (2022). Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and 1,3,4-thiadiazoles 3a,b and 4a,b. ResearchGate. [Link]

  • Wang, Y., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Arena, K., et al. (2024). Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity. PubMed. [Link]

  • Crean, J., et al. (2021). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. National Institutes of Health. [Link]

  • Al-Masoudi, N. A., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

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A Comparative Guide to Quinoline-Based Chelating Agents: 8-Hydroxyquinoline vs. 2-Hydroxyquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. Among the diverse classes of chelators, quinoline derivatives have garnered substantial interest due to their robust metal-binding capabilities. This guide provides an in-depth, objective comparison of two such agents: the archetypal 8-hydroxyquinoline (8-HQ) and the less-characterized 2-Hydroxyquinoline-5-carboxylic acid. By examining their structural nuances, metal ion affinity, and providing supporting experimental frameworks, this document aims to equip you with the necessary insights to make an informed selection for your specific application.

Core Concepts: The Structural Basis of Chelation

The chelating prowess of these molecules is fundamentally dictated by the spatial arrangement of their electron-donating atoms. 8-Hydroxyquinoline is a classic bidentate chelating agent, forming a stable five-membered ring with metal ions through its phenolic oxygen and the nitrogen atom of the quinoline ring.[1] This configuration is unique among the seven isomers of monohydroxyquinoline and is the source of its potent biological activities.[2][3]

In contrast, this compound presents a different coordination geometry. While it also possesses the quinoline nitrogen and a hydroxyl group, their positions (2-hydroxy) do not favor the formation of a stable five-membered chelate ring in the same manner as 8-HQ. However, the introduction of a carboxylic acid group at the 5-position provides an additional potential coordination site. The chelation behavior of this molecule is therefore likely to be more complex, potentially involving the carboxylic oxygen, the hydroxyl oxygen, and the ring nitrogen, which may lead to different metal ion selectivity and complex stability.

To illustrate the structural differences and their implications for metal chelation, consider the following diagram:

G cluster_8HQ 8-Hydroxyquinoline (8-HQ) cluster_2H5C This compound HQ 8-HQ Structure Complex1 [M(8-HQ)₂] Complex HQ->Complex1 Bidentate Chelation (N, O⁻) M1 Metal Ion (M²⁺) M1->Complex1 HQC 2-H-5-C Structure Complex2 Potential Complex HQC->Complex2 Potential Tridentate Chelation (N, O⁻, COO⁻) M2 Metal Ion (M²⁺) M2->Complex2

Caption: Structural comparison of 8-HQ and this compound chelation.

Quantitative Comparison of Metal Chelation

The stability of the metal-ligand complex is a paramount parameter in evaluating a chelating agent's effectiveness. This is typically quantified by the stability constant (log K) or the overall formation constant (log β), with higher values indicating a more stable complex.[1]

8-Hydroxyquinoline: A Well-Characterized Chelator

8-HQ is known to form stable complexes with a wide array of divalent and trivalent metal ions.[2][3] Its derivatives have been extensively studied for their therapeutic potential in neurodegenerative diseases and cancer, often linked to their ability to modulate metal ion homeostasis.[2][4][5]

Metal Ionlog K₁log K₂Overall log β₂
Cu²⁺~12.0~11.0~23.0
Ni²⁺~9.8~8.7~18.5
Co²⁺~9.5~8.0~17.5
Zn²⁺~8.6~7.9~16.5
Fe²⁺~7.8~6.7~14.5
Mg²⁺~4.9-~4.9

Note: Stability constants can vary with experimental conditions such as solvent, ionic strength, and temperature. The values presented are indicative and compiled from various sources.[6][7]

This compound: An Emerging Contender

Direct experimental data for the stability constants of this compound with various metal ions is scarce in the literature. However, we can draw valuable inferences from a closely related analogue, 8-hydroxyquinoline-2-carboxylic acid, which features a similar tridentate (N, O⁻, COO⁻) donor set. Studies on this analogue reveal remarkably high stability constants for its metal complexes, attributed to the pre-organized structure of the ligand.[8]

The following table presents stability constant data for metal complexes of 8-hydroxyquinoline-2-carboxylic acid , which can serve as a predictive model for the potential chelating strength of this compound.

Metal Ionlog K₁ (for M(HQC))
Cu²⁺12.00
Pb²⁺11.35
La³⁺10.13
Gd³⁺9.89
Zn²⁺9.10
Cd²⁺8.57
Ca²⁺6.16
Mg²⁺4.93

Data for 8-hydroxyquinoline-2-carboxylic acid from Hancock, R. D., et al. (2001).[8]

The carboxylic acid moiety in these quinoline derivatives not only provides an additional coordination site but also enhances water solubility, a crucial property for many biological and pharmaceutical applications.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and rigorous comparison between these two chelating agents, the following detailed experimental protocols are provided. These methods are standard in the field for characterizing metal-ligand interactions.

Determination of Stability Constants by Potentiometric Titration

This method, based on the Calvin-Bjerrum technique, allows for the determination of stepwise formation constants of metal complexes in solution.[6][9]

Objective: To determine the protonation constants of the ligands and the stability constants of their complexes with a selected metal ion (e.g., Cu²⁺).

Materials:

  • 8-Hydroxyquinoline

  • This compound

  • Standardized HClO₄ or HNO₃ solution (e.g., 0.1 M)

  • Standardized NaOH or KOH solution (carbonate-free, e.g., 0.1 M)

  • Metal salt solution (e.g., Cu(NO₃)₂, standardized)

  • Background electrolyte (e.g., 1.0 M NaCl or KNO₃)

  • High-purity water

  • pH meter with a glass electrode, calibrated with standard buffers

  • Thermostated titration vessel

  • Magnetic stirrer

Procedure:

  • Ligand Protonation Constants: a. Prepare a solution containing a known concentration of the ligand (e.g., 0.01 M), the background electrolyte (e.g., 0.1 M), and a known excess of strong acid. b. Titrate this solution with the standardized strong base at a constant temperature (e.g., 25 °C). c. Record the pH after each addition of the base. d. Plot the pH versus the volume of base added. e. Calculate the protonation constants (pKa values) from the titration curve using appropriate software or graphical methods.

  • Metal-Ligand Stability Constants: a. Prepare a solution containing the ligand, the metal ion in a specific molar ratio (e.g., 1:1, 1:2, 1:5), the background electrolyte, and a known excess of strong acid.[10] b. Titrate this solution with the standardized strong base under the same conditions as the ligand titration. c. Record the pH after each addition of the base. d. The metal-ligand titration curve will be displaced to lower pH values compared to the ligand-only curve, indicating the release of protons upon complexation. e. From the titration data, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration (pL) at each point. f. Plot n̄ versus pL to generate the formation curve. g. Determine the stepwise stability constants (K₁, K₂, etc.) from the formation curve. For example, at n̄ = 0.5, pL = log K₁.[11][12]

G cluster_workflow Potentiometric Titration Workflow start Prepare Solutions (Ligand, Metal, Acid, Base) titration Perform Titrations (Ligand & Ligand+Metal) start->titration data_collection Record pH vs. Volume of Base titration->data_collection protonation Calculate Ligand pKa data_collection->protonation formation_curve Calculate n̄ and pL Generate Formation Curve data_collection->formation_curve stability_constants Determine log K values formation_curve->stability_constants

Caption: Workflow for potentiometric determination of stability constants.

Spectrophotometric Analysis of Metal Chelation

UV-Vis spectrophotometry is a powerful technique to study complex formation, especially for colored complexes or when the ligand's spectrum changes upon metal binding.[13][14]

Objective: To determine the stoichiometry and formation constant of the metal-ligand complex.

Materials:

  • Stock solutions of the chelating agents and metal salt of known concentrations.

  • Buffer solution to maintain a constant pH.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure (Job's Method of Continuous Variation):

  • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions vary (from 0 to 1).

  • Maintain a constant pH and ionic strength for all solutions.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.

  • Correct the absorbance for any absorbance from the free ligand or metal ion at this wavelength.

  • Plot the corrected absorbance versus the mole fraction of the ligand.

  • The maximum of the curve corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.

Procedure (Mole-Ratio Method):

  • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.

  • Measure the absorbance of each solution at the λ_max of the complex.

  • Plot the absorbance versus the molar ratio of ligand to metal.

  • The plot will typically show two linear portions. The intersection of these lines gives the stoichiometry of the complex.

G cluster_workflow UV-Vis Spectrophotometry Workflow (Job's Method) start Prepare Solutions with Varying Mole Fractions (Constant Total Molarity) measurement Measure Absorbance at λ_max start->measurement correction Correct for Free Ligand/ Metal Absorbance measurement->correction plotting Plot Corrected Absorbance vs. Mole Fraction correction->plotting stoichiometry Determine Stoichiometry from Plot Maximum plotting->stoichiometry

Caption: Workflow for determining complex stoichiometry using Job's Method.

Concluding Remarks for the Practicing Scientist

The choice between 8-hydroxyquinoline and this compound as a chelating agent is contingent upon the specific requirements of the application.

  • 8-Hydroxyquinoline is a well-established, potent bidentate chelator with a vast body of literature supporting its use. Its lipophilic nature facilitates crossing biological membranes, a desirable trait in drug development.[1][4]

  • This compound , while less studied, presents intriguing possibilities. The presence of the carboxylic acid group likely enhances its water solubility and introduces a potential third coordination site. Based on data from its 8-hydroxy-2-carboxylic acid analogue, it may form highly stable complexes with a range of metal ions.[8] This could translate to a different selectivity profile compared to 8-HQ, which may be advantageous in applications requiring the specific targeting of certain metal ions.

Ultimately, the empirical determination of stability constants and a thorough characterization of the metal complexes, as outlined in the provided protocols, are indispensable for validating the choice of chelating agent for any given research or development endeavor.

References

  • Mao, X., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 12, 599–613. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1205. [Link]

  • Taylor & Francis Online. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]

  • Bretti, C., et al. (2021). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega, 6(38), 24833–24844. [Link]

  • Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. [Link]

  • Ansari, F. B., et al. (2006). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Rasayan Journal of Chemistry. [Link]

  • Irving, H., & Rossotti, H. S. (1954). The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. Journal of the Chemical Society, 2904-2910. [Link]

  • IUPAC. (n.d.). Publications of Compilations and Critical Evaluations of Stability Constants. IUPAC. [Link]

  • El-Sherif, A. A., et al. (2013). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scientific Research Publishing. [Link]

  • Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. [Link]

  • Mane, S. S., et al. (2011). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry, 23(12), 5347-5349. [Link]

  • Al-Saad, Z. A. A. (2015). Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. Trade Science Inc. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • ResearchGate. (2021). UV-Vis Spectroscopy for metal analysis?. ResearchGate. [Link]

  • ResearchGate. (n.d.). UV−vis analysis of metal chelation with 2 and 29. ResearchGate. [Link]

  • Uenak, P., et al. (1993). Determination of the stability constants of uranyl complex with 8-hydroxyquinolinium sulfate. Journal of Radioanalytical and Nuclear Chemistry, 176(1), 55-64. [Link]

  • Hancock, R. D., et al. (2001). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta, 321(1-2), 123-130. [Link]

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A Comparative Guide: The 2-Hydroxyquinoline Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, heterocyclic compounds form the structural backbone of a significant majority of pharmaceuticals.[1] Their prevalence is due to the unique physicochemical properties imparted by the inclusion of heteroatoms like nitrogen, oxygen, and sulfur, which enable diverse interactions with biological targets.[2][3] Among the myriad of heterocyclic systems, the quinoline scaffold has long been recognized as a "privileged structure"—a molecular framework that can provide ligands for diverse receptors with high affinity.[4][5][6][7][8] This guide delves deeper into a specific, highly advantageous derivative: 2-hydroxyquinoline.

This document provides a comparative analysis for drug development professionals and researchers, highlighting the distinct advantages of the 2-hydroxyquinoline (2-HQ) scaffold over other common heterocyclic compounds. We will explore its unique chemical nature, synthetic versatility, and superior performance in biological applications, supported by experimental data and detailed protocols.

The Decisive Advantage: Keto-Enol Tautomerism

The cornerstone of 2-hydroxyquinoline's versatility is its existence in a state of tautomeric equilibrium.[9] It rapidly interconverts between the aromatic alcohol (enol) form, 2-hydroxyquinoline , and the non-aromatic amide (keto) form, quinolin-2(1H)-one or carbostyril .[10][11] While the keto form is generally more stable, particularly in polar solvents, the dynamic equilibrium allows the molecule to react as either tautomer.[9][10] This dual reactivity provides a rich platform for chemical modification and a unique ability to interact with biological targets, an advantage not seen in fixed heterocyclic systems like pyridine or thiophene.[10]

Keto_Enol_Tautomerism cluster_enol Enol Form (2-Hydroxyquinoline) cluster_keto Keto Form (Quinolin-2(1H)-one) enol enol keto keto enol->keto Equilibrium

Caption: Keto-enol tautomerism of the 2-hydroxyquinoline scaffold.

Advantage 1: A Privileged Scaffold with Enhanced Physicochemical Properties

The 2-hydroxyquinoline core is a sought-after building block for creating molecules with diverse biological activities.[10] Its rigid, planar structure, combined with the hydrogen bonding capabilities of the keto-enol tautomers, makes it a privileged scaffold in medicinal chemistry.[10][12]

Property2-HydroxyquinolinePyridineIndoleIsoquinolineJustification for Advantage
Molecular Formula C₉H₇NO[9]C₅H₅NC₈H₇NC₉H₇NThe presence of the oxygen atom provides unique polarity and hydrogen bonding capabilities.
Molecular Weight 145.16 g/mol [9][13]79.10 g/mol 117.15 g/mol 129.16 g/mol Provides a larger, more rigid scaffold for building complex molecules without excessive molecular weight.
H-Bond Donors 1 (N-H in keto form)01 (N-H)0The N-H group in the predominant keto form is a key hydrogen bond donor, mimicking peptide bonds.
H-Bond Acceptors 1 (C=O in keto form)1 (N)01 (N)The carbonyl group is a strong hydrogen bond acceptor, crucial for binding to many enzyme active sites.
Reactivity Dual (enol & keto)[10]Nucleophilic (N)Nucleophilic (pyrrole ring)Nucleophilic (N)Tautomerism allows for a wider range of chemical reactions and biological interactions compared to fixed systems.
Solubility Slightly soluble in water; soluble in ethanol, ether, dilute HCl.[9][13]Miscible with waterSparingly soluble in waterSlightly soluble in waterOffers a tunable solubility profile based on its tautomeric state and substitution.

Advantage 2: Versatile and Accessible Synthetic Routes

The 2-hydroxyquinoline core can be synthesized through several robust and well-established methods, allowing for the creation of a wide array of derivatives.[14] The choice of method is often dictated by the desired substitution pattern and scalability.[14]

Key Synthetic Methodologies:
  • Knorr Quinoline Synthesis : This classical method involves the acid-catalyzed intramolecular cyclization of β-ketoanilides to produce 2-hydroxyquinolines, particularly effective for derivatives with substituents at the 4-position.[11]

  • Conrad-Limpach-Knorr Synthesis : A versatile method where the reaction of anilines with β-ketoesters can yield either 2-hydroxyquinolines or 4-hydroxyquinolines depending on the reaction temperature.[14]

  • Palladium-Catalyzed Reactions : Modern cross-coupling and cyclization reactions offer high efficiency and tolerance for various functional groups, enabling the synthesis of complex substituted 2-quinolones.[15]

Synthetic_Workflow start Start: Select Synthesis Method (e.g., Knorr Synthesis) reagents Reagent Preparation: β-keto anilide start->reagents reaction_setup Reaction Setup: Add Polyphosphoric Acid (PPA) reagents->reaction_setup cyclization Cyclization Reaction: Heat to 80°C with stirring reaction_setup->cyclization workup Reaction Workup: Quench with ice-water cyclization->workup purification Purification: Filtration and Recrystallization workup->purification product Final Product: 4-Substituted-2-Quinolone purification->product Kinase_Inhibition cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Kinase Intracellular Kinase (e.g., SRC, ABL) RTK->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cell Proliferation & Survival PhosphoSubstrate->Response Inhibitor 2-Hydroxyquinoline Derivative Inhibitor->Kinase Blocks ATP Binding Site ATP ATP ATP->Kinase

Sources

A Comparative Guide to the Cytotoxicity of Quinoline Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research and drug development, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, quinoline carboxylic acid derivatives have emerged as a promising class of molecules, demonstrating significant cytotoxic effects against a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of various quinoline carboxylic acid derivatives, supported by experimental data and detailed methodologies. Designed for researchers, scientists, and drug development professionals, this document aims to serve as an in-depth technical resource, elucidating the structure-activity relationships and mechanistic underpinnings of these potent compounds.

Introduction to Quinoline Carboxylic Acids in Oncology

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry due to its presence in numerous natural and synthetic bioactive compounds. The addition of a carboxylic acid moiety, along with other functional group modifications, has been shown to significantly influence the cytotoxic potential of these derivatives. Their mechanisms of action are diverse, ranging from the induction of programmed cell death (apoptosis) to the inhibition of key enzymes essential for cancer cell proliferation and survival. This guide will delve into these aspects, offering a comparative analysis to aid in the rational design and development of next-generation anticancer therapeutics.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic efficacy of a compound is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values of various quinoline carboxylic acid derivatives against a panel of human cancer cell lines, providing a clear comparison of their pot-encies.

Table 1: Cytotoxicity (IC50, µM) of Quinoline-2-Carboxylic Acid Derivatives

DerivativeMCF-7 (Breast)HeLa (Cervical)K562 (Leukemia)Caco-2 (Colorectal)Reference
Quinoline-2-carboxylic acidSignificant Growth InhibitionSignificant Cytotoxicity--
Aryl ester of Quinoline-2-carboxylic acid----[1]

Table 2: Cytotoxicity (IC50, µM) of Quinoline-3-Carboxylic Acid Derivatives

DerivativeMCF-7 (Breast)K562 (Leukemia)HEK293 (Non-cancerous)Reference
2,4-disubstituted quinoline-3-carboxylic acid (2f)Micromolar InhibitionMicromolar InhibitionMinimal Distribution[2]
2,4-disubstituted quinoline-3-carboxylic acid (2l)Micromolar InhibitionMicromolar InhibitionMinimal Distribution[2]

Table 3: Cytotoxicity (IC50, µM) of Quinoline-4-Carboxylic Acid Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6)MLLr leukemic cell lines7.2[3]
7cMCF-7 (Breast)1.73 µg/mL[3]
41 (DHODH Inhibitor)-0.00971[3]
43 (DHODH Inhibitor)-0.0262[3]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)>80% growth reduction[4]

Table 4: Cytotoxicity (IC50, µM) of Other Quinoline Carboxylic Acid Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-6-carboxylic acid derivative (2f)-0.566[5]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12

Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies, such as cell seeding density, treatment duration, and assay methodology.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of quinoline carboxylic acid derivatives are not merely a result of non-specific toxicity but are often orchestrated through specific molecular mechanisms that target the vulnerabilities of cancer cells.

Induction of Apoptosis

A primary mechanism by which many quinoline carboxylic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a highly regulated process that eliminates damaged or unwanted cells.

A key regulatory axis in the intrinsic apoptotic pathway is the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[6] Several quinoline carboxylic acid derivatives have been shown to modulate this ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[1]

Bax_Bcl2_Pathway Quinoline Carboxylic Acid Derivatives Quinoline Carboxylic Acid Derivatives Bax Bax Quinoline Carboxylic Acid Derivatives->Bax Upregulates Bcl2 Bcl2 Quinoline Carboxylic Acid Derivatives->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase_Activation Caspase_Activation Cytochrome_c->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces

Caption: The Bax/Bcl-2 apoptosis pathway.

Enzyme Inhibition

Quinoline carboxylic acid derivatives have been identified as potent inhibitors of several enzymes that are crucial for the growth and survival of cancer cells.

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer. Certain 2-phenylquinoline-4-carboxylic acid derivatives have been designed as selective HDAC inhibitors, particularly targeting HDAC3.[7] By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis.[7]

Sirtuins are a family of NAD+-dependent deacetylases that are involved in various cellular processes, including metabolism and aging. SIRT3, a mitochondrial sirtuin, has been identified as a potential therapeutic target in certain cancers. Specific 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been developed as potent and selective SIRT3 inhibitors.[8][9]

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[10] The inhibition of DHODH can lead to pyrimidine depletion and halt cell cycle progression.[10] Several 4-quinoline carboxylic acids have been identified as potent DHODH inhibitors.[2][10]

Modulation of Signaling Pathways

The uncontrolled proliferation of cancer cells is often driven by the dysregulation of intracellular signaling pathways.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. The inhibition of this pathway is a validated strategy in cancer therapy. A quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, has been shown to induce autophagic and apoptotic cell death in pancreatic cancer cells by inhibiting the Akt/mTOR signaling pathway.[11]

Akt_mTOR_Pathway Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Promotes Quinoline_Derivative Quinoline Carboxylic Acid Derivative Quinoline_Derivative->Akt Inhibits

Caption: The Akt/mTOR signaling pathway.

Experimental Protocols for Cytotoxicity Assessment

The reliable evaluation of cytotoxicity is fundamental to the preclinical assessment of any potential anticancer agent. The following are detailed, step-by-step methodologies for key experiments used to determine the cytotoxic effects of quinoline carboxylic acid derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[3]

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Quinoline Carboxylic Acid Derivatives seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Solubilize Formazan Crystals (DMSO) incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

References

Bridging the Gap: A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 2-Hydroxyquinoline-5-carboxylic Acid Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical juncture in this process is understanding the translation of in-vitro efficacy to in-vivo performance. This guide provides an in-depth technical comparison of the in-vitro and in-vivo efficacy of drugs based on the 2-Hydroxyquinoline-5-carboxylic acid scaffold, a class of compounds showing significant potential in various therapeutic areas, particularly as anticancer agents.[1][2]

While direct comparative in-vivo studies on this compound derivatives are still emerging, this guide will synthesize available in-vitro data for this class and draw parallels with in-vivo studies on structurally related quinoline derivatives to provide a comprehensive and insightful overview. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and explore the potential mechanisms of action that govern the activity of these compounds.

The In-Vitro vs. In-Vivo Dichotomy: From Cellular Response to Systemic Effects

The initial assessment of a drug candidate's potential almost invariably begins with in-vitro studies. These "in glass" experiments utilize cultured cells to provide a rapid and cost-effective means to screen for biological activity and elucidate mechanisms of action.[1] However, the controlled environment of a cell culture plate cannot fully replicate the complex interplay of physiological processes that a drug encounters in a living organism.

In-vivo studies, conducted in animal models, are therefore indispensable for evaluating a drug's true therapeutic potential.[3] They provide crucial information on pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall systemic effects, including potential toxicities. The transition from in-vitro promise to in-vivo success is a significant hurdle in drug development, and understanding the factors that influence this translation is paramount.

In-Vitro Efficacy of 2-Hydroxyquinoline Carboxylic Acid Derivatives: A Look at the Data

Derivatives of quinoline carboxylic acid have demonstrated a range of biological activities in in-vitro settings, including anticancer, and anti-inflammatory properties.[4][5] The this compound moiety, in particular, has been a subject of interest.

Several studies have evaluated the in-vitro antiproliferative activity of quinoline carboxylic acid derivatives against various cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.[5][6]

Table 1: Summary of In-Vitro Anticancer Activity of Selected Quinoline Carboxylic Acid Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)MTT82.9% reduction in cellular growth at 100 µM[5]
2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acidHeLa (Cervical)Apoptosis Assay35.1% apoptosis at 100 µM[5]
2-Amino-4-aryl-pyrano[3,2-h]quinolone-3-carbonitrile (6-chloro-analogue)MCF-7 (Breast)MTTNot specified, but most active in series[7]
2-phenylquinoline-4-carboxylic acid derivative (D28)K562 (Leukemia)AntiproliferativeNot specified, but potent[8]
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)MLLr leukemic cell linesAntiproliferativeNot specified, but potent[9]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 is indicative of a more potent compound.

These in-vitro results highlight the potential of the quinoline carboxylic acid scaffold as a starting point for the development of novel anticancer agents. The observed cytotoxicity and induction of apoptosis provide a strong rationale for further investigation in more complex biological systems.

The Leap to In-Vivo Models: Assessing Systemic Efficacy and Tolerability

While in-vitro data is encouraging, the true test of a drug's efficacy lies in its performance within a living organism. For anticancer drugs, the most common preclinical in-vivo models are subcutaneous xenografts in immunodeficient mice.[10][11] In these models, human cancer cells are implanted under the skin of the mice, and the effect of the test compound on tumor growth is monitored over time.

Due to the limited availability of specific in-vivo data for this compound derivatives, we will consider the in-vivo performance of a closely related quinoline derivative, compound 91b1, which has been evaluated in a xenograft model.[3]

Table 2: In-Vivo Efficacy of a Representative Quinoline Derivative in a Xenograft Model

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Quinoline Derivative 91b1Nude Mice (Xenograft)Not specifiedNot specifiedSignificantly reduced tumor size[3]
Quinoline-chalcone derivative (12e)Nude Mice (Xenograft)Gastric (MGC-803 cells)Not SpecifiedSignificant inhibition reported[12]

The significant reduction in tumor size observed for compound 91b1 in the xenograft model provides crucial proof-of-concept for the anticancer potential of the broader quinoline class in a living system.[3] It underscores the importance of progressing promising in-vitro candidates to in-vivo testing to validate their therapeutic potential.

Unraveling the Mechanism of Action: A Focus on DHODH Inhibition

A key aspect of drug development is understanding how a compound exerts its biological effects. For some quinoline carboxylic acid derivatives, one proposed mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH).[13] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[13][14]

Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to sustain their growth and division. By inhibiting DHODH, these quinoline derivatives can deplete the building blocks necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[13]

Below is a diagram illustrating the de novo pyrimidine synthesis pathway and the point of inhibition by DHODH inhibitors.

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Multiple Steps Pyrimidines Pyrimidines (DNA/RNA Synthesis) UMP->Pyrimidines DHODH->Orotate Inhibitor 2-Hydroxyquinoline-5- carboxylic acid derivative Inhibitor->DHODH Inhibition

Caption: Workflow for the MTT cytotoxicity assay.

In-Vivo Efficacy Evaluation: Subcutaneous Xenograft Mouse Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in-vivo anticancer activity of a test compound.

Protocol:

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 1-5 × 10⁸ cells/mL. [15]For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor formation. [16]2. Animal Acclimatization: Use immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old, and allow them to acclimatize for at least one week. [10]3. Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse. [15]4. Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (width)² x length/2. [10]5. Drug Administration: Once tumors reach a predetermined size (e.g., 50-150 mm³), randomize the mice into treatment and control groups. [15]Administer the test compound and vehicle control according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume, body weight, and overall health of the animals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). [11]

Xenograft_Workflow A Prepare cancer cell suspension B Subcutaneously inject cells into mice A->B C Monitor tumor growth B->C D Randomize mice into treatment groups C->D E Administer drug and vehicle D->E F Measure tumor volume and body weight E->F G Excise tumors for final analysis F->G

Caption: Experimental workflow for a subcutaneous xenograft model.

Conclusion and Future Directions

The journey of a this compound-based drug from the lab bench to the clinic is a testament to the intricate process of drug discovery and development. The available in-vitro data demonstrates the clear potential of this scaffold, particularly in the realm of oncology, by exhibiting significant cytotoxicity against various cancer cell lines. While direct in-vivo evidence for this specific class is still emerging, the promising results from structurally related quinoline derivatives in preclinical animal models provide a strong impetus for continued research.

The likely mechanism of action through the inhibition of DHODH offers a compelling rationale for the observed anticancer effects and opens avenues for targeted therapeutic strategies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to conduct robust and reproducible studies, thereby accelerating the translation of these promising compounds into tangible clinical benefits.

Future research should focus on conducting comprehensive in-vivo studies on a wider range of this compound derivatives to establish a clear structure-activity relationship in a systemic context. Furthermore, elucidating the detailed pharmacokinetic and pharmacodynamic profiles of these compounds will be crucial for their successful clinical development. The path forward is challenging, but the potential rewards in the form of novel and effective therapies are immense.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of cellular response to DHODH inhibition. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Protocol Online. (2005, December 5). Xenograft Tumor Model Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). DHODH in the de novo pyrimidine biosynthesis pathway and dual action of DHODHi. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of DHODH Leads to an Accumulation of Upstream Metabolites and to a Depletion of Downstream Metabolites. Retrieved from [Link]

  • Patel, K., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1648-S1664.
  • ResearchGate. (n.d.). Schematic diagram illustrating reactions catalyzed by DHODH. Retrieved from [Link]

  • Bio-protocol. (n.d.). Tumorigenicity Assay in Nude Mice. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Subcutaneous Xenograft Models for Studying PDT in vivo. Retrieved from [Link]

  • Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Heterocyclic Chemistry, 59(5), 827-850.
  • ResearchGate. (n.d.). Subcutaneous xenograft model and drug therapy in nude mice. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • National Institutes of Health. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]

  • MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Retrieved from [Link]

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A Senior Application Scientist's Guide to Purity Validation of Synthesized 2-Hydroxyquinoline-5-carboxylic Acid: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous validation of a synthesized active pharmaceutical ingredient's (API) purity is a non-negotiable cornerstone of the development pipeline. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of synthesized 2-Hydroxyquinoline-5-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry.

The Criticality of Purity for this compound

This compound serves as a versatile scaffold in the synthesis of a variety of biologically active molecules. Its derivatives have been explored for their potential as anticancer, antibacterial, and anti-inflammatory agents. Given its role as a key starting material, ensuring its purity is paramount. Potential impurities arising from its synthesis, such as unreacted starting materials, by-products, or degradation products, could lead to unforeseen toxicities or diminished therapeutic efficacy in the final API.

This guide will focus on a robust, stability-indicating HPLC method as the primary tool for purity assessment and will objectively compare its performance against two orthogonal techniques: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[1][2] For a polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach.

The Causality Behind the HPLC Method Design

The development of a robust and reliable HPLC method is not a matter of chance but a scientifically driven process. Each parameter is carefully selected to ensure optimal separation and accurate quantification of the target analyte and any potential impurities.

dot

Caption: Logic flow for HPLC method development.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for RP-HPLC.[3] The non-polar C18 chains provide a hydrophobic stationary phase that retains the aromatic quinoline ring of our analyte through hydrophobic interactions.[4] This allows for effective separation from more polar impurities that will elute earlier, and less polar impurities that will be retained longer.

  • Mobile Phase Optimization: The mobile phase composition is a critical factor in achieving optimal separation.[5] For this compound, a mixture of a polar organic solvent (acetonitrile or methanol) and water is used.[6] Acetonitrile is often preferred due to its lower viscosity and UV transparency.[7] To ensure reproducible retention times and good peak shape for the carboxylic acid moiety, the pH of the mobile phase must be controlled with a buffer.[8] An acidic mobile phase (e.g., using formic or phosphoric acid) will suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks.[9]

  • Detector Selection: The quinoline ring system possesses a strong chromophore, making UV-Vis detection highly suitable.[10] A study on the rapid determination of quinoline and 2-hydroxyquinoline identified 289 nm as an isosbestic point, providing a stable absorbance for quantification.[11] Therefore, a detection wavelength of 289 nm is a rational starting point for method development.

A Self-Validating HPLC Protocol

The following protocol is a comprehensive, best-practice approach for the purity determination of this compound. The system suitability tests embedded within the protocol ensure the method's performance prior to sample analysis.

Experimental Protocol: RP-HPLC Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-17 min: 90% B

      • 17-18 min: 90-10% B

      • 18-20 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 289 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution.

  • System Suitability Testing (SST):

    • Inject the standard solution six times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.[12]

      • Tailing factor ≤ 2.0.

      • Theoretical plates > 2000.

  • Analysis and Purity Calculation:

    • Inject the sample solution in duplicate.

    • Calculate the purity of the sample by the area percentage method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Comparative Purity Validation: HPLC vs. Orthogonal Methods

Relying on a single analytical technique for purity determination is not considered a robust practice in the pharmaceutical industry. Therefore, the HPLC results should be corroborated by orthogonal methods that measure the same attribute (purity) based on different chemical or physical principles.

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment.[13] It allows for the direct measurement of the analyte concentration against a certified internal standard, without the need for a reference standard of the analyte itself.[14]

Principle of qNMR: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known, pure internal standard with the integral of the analyte, the purity of the analyte can be determined with high accuracy and precision.[15]

Experimental Protocol: Purity Determination by qNMR

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis and Purity Calculation:

    • Integrate a well-resolved, characteristic peak of this compound and a peak of the internal standard.

    • Calculate the purity using the following formula:

      • % Purity = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      • Where: I = integral, N = number of protons, MW = molecular weight, m = mass, P = purity of the standard.

Melting Point Analysis

Melting point determination is a classical and straightforward technique for assessing the purity of a crystalline solid.[16] A pure compound will have a sharp melting point range (typically < 2 °C), while the presence of impurities will cause a depression and broadening of the melting point range.[16][17]

Experimental Protocol: Melting Point Determination

  • Instrumentation:

    • Melting point apparatus.

  • Sample Preparation:

    • Ensure the sample is completely dry.

    • Load a small amount of the crystalline sample into a capillary tube.

  • Analysis:

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

Head-to-Head Comparison of Analytical Techniques

The choice of analytical technique for purity validation depends on the specific requirements of the analysis, including the desired accuracy, sensitivity, and the nature of the potential impurities.

FeatureHPLCqNMRMelting Point Analysis
Principle Chromatographic separation based on differential partitioning.Nuclear magnetic resonance signal intensity is proportional to molar concentration.Depression and broadening of melting range due to impurities.
Quantitative Accuracy High, but dependent on a reference standard of the analyte.High, considered a primary ratio method.[18]Semi-quantitative at best.[17]
Precision High (RSD < 2%).[12]High (RSD < 1%).[18]Low.
Sensitivity High (can detect trace impurities).[2]Lower sensitivity than HPLC.[19]Very low (impurities <1-2% may not be detectable).[20]
Specificity High (can separate structurally similar impurities).High (provides structural information for impurity identification).Low (different impurities can have similar effects).
Sample Throughput High (with autosampler).Moderate.Moderate.
Limitations Requires a reference standard for each impurity for accurate quantification.Signal overlap can be an issue in complex mixtures.[21]Not suitable for non-crystalline or thermally labile compounds.[17]

dot

Caption: A comprehensive workflow for purity validation.

Conclusion: An Integrated Approach to Purity Validation

For the robust and reliable purity validation of synthesized this compound, a multi-faceted approach is essential. High-Performance Liquid Chromatography stands out as the primary technique, offering an unparalleled combination of resolution, sensitivity, and quantitative precision for impurity profiling. However, its full potential is realized when its findings are corroborated by orthogonal methods.

Quantitative NMR serves as an excellent complementary technique, providing an independent and highly accurate measure of absolute purity, while also offering valuable structural information for impurity identification. Melting point analysis, though less quantitative, remains a simple and rapid method for a preliminary assessment of purity for crystalline solids.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for this compound, ensuring the quality and safety of this vital pharmaceutical intermediate.

References

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  • National Institutes of Health. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Wang, T., Liu, Q., Wang, M., Zhou, J., & Yang, M. (2017). Quantitative 1H NMR methodology for purity assay with high accuracy. Journal of analytical methods in chemistry, 2017. Retrieved from [Link]

  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]

  • Li, Y., Zhu, X., & Zhang, Y. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical sciences, 27(5), 493-497. Retrieved from [Link]

  • Al-Ghamdi, A. F., Al-Omair, M. A., & Alarfaj, N. A. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Molecules, 28(10), 4153. Retrieved from [Link]

  • Haddad, P. R., & Nesterenko, P. N. (2009). Separation of aliphatic and aromatic carboxylic acids by conventional and ultra high performance ion exclusion chromatography. Journal of chromatography A, 1216(44), 7483-7488. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

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A Comparative Guide to the Fluorescent Properties of Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of fluorescent molecules, 8-hydroxyquinoline (8-HQ) and its derivatives stand out as a versatile and powerful class of compounds. With applications ranging from highly sensitive chemosensors for metal ion detection to robust materials for organic light-emitting diodes (OLEDs), a deep understanding of their photophysical properties is paramount for researchers, scientists, and professionals in drug development.[1][2] This guide provides an in-depth, comparative analysis of the fluorescent behavior of key hydroxyquinoline derivatives, grounded in experimental data and mechanistic principles.

The Photophysical Heart of 8-Hydroxyquinoline: ESIPT

The fluorescence of 8-hydroxyquinoline is intrinsically linked to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[3][4][5] In its ground state, an intramolecular hydrogen bond exists between the hydroxyl group (-OH) and the nitrogen atom of the pyridine ring. Upon photoexcitation, the acidity of the hydroxyl proton increases, while the basicity of the nitrogen atom is enhanced. This facilitates the transfer of the proton from the oxygen to the nitrogen, creating a transient keto-tautomer. This process is a key factor in the molecule's fluorescent behavior.

The ESIPT process can be influenced by several factors, including solvent polarity and the presence of metal ions. In many cases, 8-HQ itself is weakly fluorescent due to the efficient ESIPT process, which provides a non-radiative decay pathway.[2][6] However, when 8-HQ coordinates with a metal ion, the hydroxyl proton is displaced, inhibiting the ESIPT process.[3][7] This chelation-enhanced fluorescence (CHEF) is a cornerstone of its application as a metal ion sensor.[2]

ESIPT_Mechanism cluster_ExcitedState Excited State (S1) GS_Enol Enol Form (Weakly Fluorescent) ES_Enol Excited Enol GS_Enol->ES_Enol Photoexcitation (hν) ES_Keto Excited Keto-Tautomer ES_Enol->ES_Keto ESIPT ES_Keto->GS_Enol Fluorescence / Non-radiative decay Characterization_Workflow start Synthesized Compound prep Prepare Stock Solution (e.g., in DMSO or Ethanol) start->prep uv_vis Measure UV-Vis Absorption Spectrum (Determine λ_abs_max) prep->uv_vis fluorescence Measure Fluorescence Emission Spectrum (Excite at λ_abs_max, find λ_em_max) uv_vis->fluorescence quantum_yield Determine Fluorescence Quantum Yield (Relative method using a standard like Quinine Sulfate) fluorescence->quantum_yield solvatochromism Solvatochromism Study (Measure spectra in solvents of varying polarity) fluorescence->solvatochromism end Comprehensive Photophysical Profile quantum_yield->end solvatochromism->end

Caption: Experimental workflow for the photophysical characterization of a fluorescent compound.

Step-by-Step Guide:

  • Sample Preparation: Prepare a dilute stock solution of the compound in a suitable solvent (e.g., ethanol, DMSO). For spectroscopic measurements, create a working solution with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Vis Absorption: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs_max).

  • Fluorescence Emission: Using a spectrofluorometer, excite the sample at its λ_abs_max and record the emission spectrum to find the wavelength of maximum emission (λ_em_max).

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and absorbance of the sample and a well-characterized fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

    • Ensure the absorbance of both the sample and standard are similar (<0.1) at the excitation wavelength.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Solvatochromism Study: Repeat the absorption and emission measurements in a series of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, ethanol, acetonitrile, water) to assess the effect of the environment on the photophysical properties.

Conclusion

The 8-hydroxyquinoline framework offers a remarkable platform for the design of fluorescent molecules with tailored properties. Through strategic chemical modifications, researchers can fine-tune their absorption and emission characteristics, quantum yields, and sensitivity to their environment. The interplay between the inherent ESIPT mechanism and the electronic effects of substituents provides a rich field for further exploration. [5]A systematic approach to synthesis and characterization, as outlined in this guide, is crucial for unlocking the full potential of these versatile fluorophores in sensing, imaging, and materials science.

References

  • Bandi, V. et al. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Chemical Record, 20(12), 1430-1473. Available at: [Link]

  • ResearchGate. (n.d.). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Available at: [Link]

  • Suliman, F. O. et al. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 20(8), 15096-15111. Available at: [Link]

  • Al-Hamdani, A. A. S. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry, 3(1). Available at: [Link]

  • Zhang, J. et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17753–17761. Available at: [Link]

  • Naik, L. R. & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 743-748. Available at: [Link]

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  • Ask This Paper. (2020). 8-hydroxyquinoline-fluorophore-for-sensing-of-metal-ions-and-anions. Available at: [Link]

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  • ResearchGate. (n.d.). Excited state proton transfer in the triplet state of 8-hydroxy-5-nitroquinoline: A transient absorption and time-resolved resonance Raman spectroscopic study. Available at: [Link]

  • Rashidnejad, H. et al. (2020). A comprehensive spectroscopic, solvatochromic and photochemical analysis of 5-hydroxyquinoline and 8-hydroxyquinoline mono-azo dyes. Journal of Molecular Structure, 1222, 128913. Available at: [Link]

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  • Hasan, M. R. et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors, 9(9), 241. Available at: [Link]

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  • ResearchGate. (n.d.). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. Available at: [Link]

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A Technical Guide to the Structure-Activity Relationship of 2-Hydroxyquinoline-5-carboxylic Acid Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this broad class, 2-hydroxyquinoline-5-carboxylic acid presents a unique framework for the design of novel therapeutic agents. Its intrinsic properties, including the ability to form the tautomeric 2-quinolone structure, and the presence of both hydrogen bond donor/acceptor groups and a carboxylic acid moiety, make it an attractive starting point for developing targeted inhibitors of various enzymes and receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data from related quinoline derivatives to elucidate key principles for lead optimization.

The this compound Scaffold: A Platform for Diverse Biological Activities

The 2-hydroxyquinoline core, which exists in equilibrium with its 2-oxo-1,2-dihydroquinoline tautomer, is a versatile template for drug design.[2] The carboxylic acid at the 5-position provides a crucial anchor for interaction with biological targets, often forming key hydrogen bonds or salt bridges within active sites. Modifications at various positions on the quinoline ring system allow for the fine-tuning of physicochemical properties and biological potency. Research into quinoline derivatives has revealed a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][3][4] This guide will focus on the antiproliferative and enzyme inhibitory potential of this compound analogs, synthesizing data from closely related compounds to establish a foundational SAR understanding.

General Synthetic Strategies for 2-Hydroxyquinoline Analogs

The construction of the 2-hydroxyquinoline scaffold can be achieved through several established synthetic routes. The choice of method is often dictated by the desired substitution pattern on the quinoline ring. A common and effective method is the Knorr quinoline synthesis, which involves the acid-catalyzed cyclization of β-ketoanilides.

Experimental Protocol: Knorr Synthesis of a Substituted 2-Hydroxyquinoline

This protocol describes a general procedure for the synthesis of a 4-substituted-2-hydroxyquinoline derivative, a common intermediate that can be further modified.

Reagents and Materials:

  • Substituted aniline

  • β-ketoester (e.g., ethyl acetoacetate)

  • Polyphosphoric acid (PPA) or sulfuric acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Formation of the β-ketoanilide: In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (1.1 eq). Heat the mixture with stirring at 120-140°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After cooling the reaction mixture, slowly add polyphosphoric acid (PPA) or concentrated sulfuric acid with stirring. Heat the mixture to 80-100°C for 1-2 hours to effect cyclization.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the desired 2-hydroxyquinoline derivative.

Structure-Activity Relationship Analysis: A Comparative Overview

Modifications of the Carboxylic Acid Group (C5-Position)

The carboxylic acid at the 5-position is a key interaction point. Its conversion to esters or amides can significantly impact activity, often by altering the molecule's ability to form hydrogen bonds or by improving its cell permeability.

Table 1: Comparison of C5-Carboxylic Acid Modifications on Biological Activity (Hypothetical Data Based on Related Compounds)

Compound IDModification at C5Target/AssayIC50 (µM)Rationale for Change in Activity
1a -COOHDihydroorotate Dehydrogenase (DHODH)15.2The carboxylate group is crucial for binding to the enzyme's active site.[5]
1b -COOCH3DHODH> 100Esterification of the carboxylic acid disrupts the key ionic interaction, leading to a loss of activity.
1c -CONH2DHODH55.8The amide can still act as a hydrogen bond donor/acceptor, but the interaction is weaker than that of the carboxylate.
1d -COOHAnticancer (MCF-7 cell line)25.4The acidic group may contribute to cytotoxicity or interaction with an intracellular target.[4]
1e -CONH-PhAnticancer (MCF-7 cell line)12.1The phenyl amide may enhance activity through increased lipophilicity, improving cell penetration, or by providing additional binding interactions.
Substitution on the Benzenoid Ring (C6, C7, C8-Positions)

Modifications on the benzene ring of the quinoline scaffold are critical for modulating lipophilicity, electronic properties, and steric interactions with the target protein.

Table 2: Influence of Benzenoid Ring Substituents on Biological Activity (Hypothetical Data Based on Related Compounds)

Compound IDSubstitutionTarget/AssayIC50 (µM)Rationale for Change in Activity
2a HProtein Kinase CK218.2Unsubstituted parent compound.
2b 7-ClProtein Kinase CK29.5The electron-withdrawing chloro group can enhance binding through halogen bonding or by altering the electronics of the ring system.
2c 7-OCH3Protein Kinase CK215.8The methoxy group can act as a hydrogen bond acceptor and increase polarity.
2d 6-FDHODH8.7A fluorine atom at the C6 position has been shown to be beneficial for DHODH inhibition in related quinoline 4-carboxylic acids.[5]
2e 8-OHCarbonic Anhydrase61.9 nMThe 8-hydroxy group is a known zinc-binding pharmacophore in carbonic anhydrase inhibitors.[6]
Substitution on the Pyridinone Ring (C3, C4-Positions)

Substitutions on the pyridinone ring can influence the orientation of the molecule within the binding pocket and provide additional points of interaction.

Table 3: Effect of Pyridinone Ring Substitutions on Biological Activity (Hypothetical Data Based on Related Compounds)

Compound IDSubstitutionTarget/AssayIC50 (µM)Rationale for Change in Activity
3a HAnticancer (P388 leukemia)32.5Unsubstituted parent compound.[7]
3b 4-CH3Anticancer (P388 leukemia)21.1A small alkyl group at C4 can provide favorable hydrophobic interactions.
3c 4-PhAnticancer (P388 leukemia)10.8A phenyl group at C4 can significantly enhance activity through pi-stacking or other hydrophobic interactions.
3d 3-BrAntimicrobial (S. aureus)15.6A halogen at the C3 position can introduce a potential halogen bonding interaction site.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the key structural features influencing biological activity and the process of evaluating these compounds, the following diagrams are provided.

Key SAR Insights for this compound Analogs

SAR_Summary cluster_C5 C5-Position cluster_Benzenoid Benzenoid Ring (C6, C7, C8) cluster_Pyridinone Pyridinone Ring (C3, C4) Core This compound Scaffold C5_COOH -COOH (Essential for some enzyme interactions) Core->C5_COOH Critical for activity Benzenoid_Halogen Halogens (e.g., F, Cl) (Enhance activity, potential for halogen bonding) Core->Benzenoid_Halogen Fine-tunes potency Pyridinone_Aryl Aryl Groups (Pi-stacking, increased potency) Core->Pyridinone_Aryl Often increases activity C5_Amide -CONH-R (Modulates solubility and can add interactions) C5_COOH->C5_Amide Bioisosteric replacement Benzenoid_Alkoxy Alkoxy (e.g., -OCH3) (Modulates electronics and polarity) Benzenoid_OH -OH at C8 (Potential for metal chelation) Pyridinone_Alkyl Small Alkyl Groups (Hydrophobic interactions)

Caption: Key modification sites on the this compound scaffold and their general impact on biological activity.

General Workflow for Synthesis and Biological Evaluation

Workflow Start Design Analogs Synthesis Chemical Synthesis (e.g., Knorr Synthesis) Start->Synthesis Purification Purification & Characterization (Crystallization, Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Hit_Identification Hit Identification (Analogs with significant activity) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Cell-based Antiproliferative Assay) Hit_Identification->Secondary_Screening SAR_Analysis Structure-Activity Relationship Analysis Secondary_Screening->SAR_Analysis SAR_Analysis->Start Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the design, synthesis, and biological evaluation of novel this compound analogs.

Standard Protocol for In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Reagents and Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has synthesized information from related compound series to infer key structure-activity relationships, it is evident that a dedicated and systematic exploration of this specific scaffold is warranted. Future research should focus on the synthesis and evaluation of a comprehensive library of this compound analogs against specific, well-defined biological targets. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical framework and will undoubtedly contribute to the discovery of new and effective drugs for a range of diseases.

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  • Zhang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(11), 1581. [Link]

  • Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, S2451-9456(24)00331-5. [Link]

  • Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-796. [Link]

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A Comparative Guide for OLED Emissive Layer Materials: The Established Alq3 Versus the Potential of 2-Hydroxyquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the performance of the emissive layer is paramount to achieving high efficiency, stability, and desired color purity. For decades, tris(8-hydroxyquinoline)aluminum, universally known as Alq3, has been the workhorse and benchmark material for green OLEDs due to its robust performance and well-understood properties. However, the quest for novel materials with potentially superior characteristics is relentless. This guide provides an in-depth technical comparison between the established Alq3 and the prospective, yet underexplored, 2-Hydroxyquinoline-5-carboxylic acid.

While direct, extensive experimental data for this compound in OLEDs is not yet widely available in published literature, this guide will leverage the known properties of the 2-hydroxyquinoline scaffold to project its potential and frame a comparative analysis against the well-documented performance of Alq3. This document is intended for researchers and scientists in materials science and optoelectronics, offering both a retrospective on a foundational material and a forward-looking perspective on a promising new candidate.

The Incumbent: Tris(8-hydroxyquinoline)aluminum (Alq3)

Alq3 is a fluorescent metal chelate complex that has been instrumental in the development of OLED technology.[1] Its widespread adoption stems from a favorable combination of properties:

  • Good Thermal Stability: Alq3 possesses a high glass transition temperature, which contributes to the morphological stability and longevity of OLED devices.[2]

  • Efficient Electron Transport: It exhibits excellent electron mobility, facilitating the transport of electrons from the cathode to the emissive layer for recombination with holes.[3]

  • Strong Green Electroluminescence: Alq3-based OLEDs typically emit a bright green light with a peak wavelength around 520-530 nm.

  • High Quantum Yield: It demonstrates a high fluorescence quantum yield, leading to efficient conversion of electrical energy into light.[1]

The fundamental structure of an OLED device incorporating Alq3 as the emissive and electron transport layer is depicted below.

Caption: A typical multilayer OLED device structure featuring Alq3.

The Challenger: The Promise of this compound

While Alq3 has set a high bar, there is always room for improvement, particularly in areas like color tuning, quantum efficiency, and long-term stability under electrical stress. 2-Hydroxyquinoline derivatives, including the specific molecule this compound, present an intriguing alternative scaffold for designing novel OLED materials.

The potential advantages of 2-hydroxyquinoline-based materials can be inferred from their fundamental chemical and photophysical properties:

  • Tunable Electronic Properties: The quinoline core is an electron-deficient system, which is beneficial for electron transport. The presence of hydroxyl and carboxylic acid functional groups on the this compound molecule offers sites for chemical modification. These modifications can be used to fine-tune the HOMO/LUMO energy levels, thereby altering the emission color and charge injection properties.

  • Novel Coordination Chemistry: The 2-hydroxyquinoline scaffold can act as a ligand to form metal complexes, similar to the 8-hydroxyquinoline in Alq3. This opens up the possibility of creating a new family of emissive metal chelates with potentially different and improved photophysical properties compared to Alq3. For instance, europium complexes with 2-hydroxyquinoline-4-carboxylic acid have been synthesized and shown to exhibit characteristic red luminescence.[5]

Performance Benchmarking: Alq3 vs. Projected Performance of this compound

The following table summarizes the known performance metrics of Alq3 and offers a projected performance profile for a hypothetical OLED device based on a this compound derivative. It is crucial to note that the values for the 2-hydroxyquinoline derivative are speculative and serve as a target for future experimental validation.

Performance MetricTris(8-hydroxyquinoline)aluminum (Alq3)Projected: this compound Derivative
Emission Color Green (~520-530 nm)Potentially tunable from blue to red via chemical modification
External Quantum Efficiency (EQE) Typically 1-5% (can be enhanced)[6]Target: >5%
Maximum Luminance >10,000 cd/m²[1]Target: >10,000 cd/m²
Electron Mobility ~10⁻⁶ cm²/Vs[3]Potentially comparable or higher due to the quinoline core
Thermal Stability High (Tg ~175 °C)Expected to be high, with potential for further enhancement
Device Lifetime (LT50) Hundreds to thousands of hoursTarget: Comparable or improved stability

Experimental Protocol for Comparative Device Fabrication and Characterization

To empirically benchmark the performance of a new material like this compound against Alq3, a standardized fabrication and characterization workflow is essential. The following protocol outlines the key steps for creating and evaluating simple bilayer OLED devices.

Experimental_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (Thermal Evaporation) cluster_char Characterization ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Solvents) Plasma_Treatment Oxygen Plasma Treatment ITO_Cleaning->Plasma_Treatment Enhances work function and removes organic residues HTL_Deposition Deposit Hole Transport Layer (HTL) (e.g., TPD) Plasma_Treatment->HTL_Deposition Transfer to vacuum chamber EML_Deposition Deposit Emissive Layer (Alq3 or 2-Hydroxyquinoline derivative) HTL_Deposition->EML_Deposition Create heterojunction Cathode_Deposition Deposit Cathode (LiF/Al) EML_Deposition->Cathode_Deposition Complete the device IVL_Measurement Current-Voltage-Luminance (I-V-L) Measurement Cathode_Deposition->IVL_Measurement Encapsulate and test EL_Spectrum Electroluminescence Spectrum Measurement IVL_Measurement->EL_Spectrum EQE_Calculation External Quantum Efficiency (EQE) Calculation IVL_Measurement->EQE_Calculation Lifetime_Testing Device Lifetime Measurement (Constant Current) IVL_Measurement->Lifetime_Testing EL_Spectrum->EQE_Calculation

Caption: A generalized experimental workflow for OLED fabrication and characterization.

Step-by-Step Methodology
  • Substrate Preparation:

    • Begin with patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with oxygen plasma immediately before deposition to increase the ITO work function and improve hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

    • Deposit a hole transport layer (HTL), for example, N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD), to a thickness of ~40 nm.

    • Deposit the emissive layer. For the benchmark device, use Alq3 (~60 nm). For the experimental device, use the 2-hydroxyquinoline derivative (~60 nm). The deposition rate for organic layers should be maintained at 1-2 Å/s.

  • Cathode Deposition:

    • Without breaking vacuum, deposit a thin layer of Lithium Fluoride (LiF) (~1 nm) to facilitate electron injection.

    • Deposit the Aluminum (Al) cathode (~100 nm) at a higher deposition rate (~5-10 Å/s).

  • Encapsulation and Characterization:

    • Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.

    • Measure the current-voltage-luminance (I-V-L) characteristics using a source meter and a calibrated photodiode.

    • Record the electroluminescence spectra at different driving voltages using a spectrometer.

    • Calculate the external quantum efficiency (EQE), luminous efficacy, and power efficiency from the I-V-L data and the emission spectra.

    • Assess the operational stability by monitoring the luminance decay over time under a constant current density.

Conclusion and Future Outlook

Tris(8-hydroxyquinoline)aluminum remains a cornerstone of OLED technology, providing a reliable and well-understood platform for research and commercial applications. Its performance characteristics serve as a crucial benchmark for the evaluation of new materials.

While this compound and its derivatives are currently underexplored in the context of OLEDs, the fundamental properties of the 2-hydroxyquinoline scaffold suggest significant potential. The ability to tune its electronic properties through chemical modification and to form novel metal complexes opens up exciting avenues for the development of next-generation emissive materials.

The path forward requires a systematic investigation into the synthesis of various 2-hydroxyquinoline derivatives and their metal complexes, followed by rigorous characterization of their photophysical properties and performance in OLED devices using standardized protocols as outlined in this guide. Such research will be instrumental in determining whether this promising class of materials can indeed challenge and potentially surpass the performance of the venerable Alq3.

References

  • Pérez-Bolívar, C., et al. (2011). High-efficiency tris(8-hydroxyquinoline)aluminum (Alq(3)) complexes for organic white-light-emitting diodes and solid-state lighting. Chemistry, 17(33), 9076-82. [Link]

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  • Kim, H. J., et al. (2013). Performance of Alq3-based Organic Light-Emitting Diode Fabricated under Light Irradiation. Journal of Photopolymer Science and Technology, 26(5), 659-662. [Link]

  • Al-Asbahi, B. A., et al. (2021). Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications. Materials, 14(21), 6533. [Link]

  • Sarjidan, M. K., et al. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Journal of Advanced Research in Applied Sciences and Engineering Technology, 33(1), 164-173. [Link]

  • Baruah, B., et al. (2015). Electron mobility in tris(8-hydroxyquinoline)aluminum (Alq3) films by transient electroluminescence from single layer organic light emitting diodes. AIP Advances, 5(8), 087120. [Link]

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  • Li, J., et al. (2012). Influence of Different Organic Bases on The Luminescence Properties of Europium Complexes with 2-Hydroxyquinoline-4-Carboxylic Acid. Crystal Growth & Design, 12(7), 3562-3571. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxyquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment & Characterization

The foundational step in any disposal procedure is a thorough understanding of the compound's potential hazards. In the absence of specific toxicological data for 2-Hydroxyquinoline-5-carboxylic acid, we must infer its hazard profile from closely related quinoline derivatives. This conservative approach ensures that we operate with a sufficient margin of safety.

The primary hazards associated with analogous compounds like 2-hydroxyquinoline and its carboxylic acid isomers include skin irritation, serious eye damage, and potential respiratory irritation.[1][2][3][4] Therefore, this compound must be handled as a hazardous substance.

Table 1: Inferred Hazard Classification

Hazard ClassCategoryGHS StatementCausality
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6]The quinoline ring system and acidic functional group can disrupt skin integrity upon direct contact.
Serious Eye Damage/IrritationCategory 2A / 1H319/H318: Causes serious eye irritation/damage[1][5]Direct contact with eye tissue is likely to cause significant irritation or damage.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3]Inhalation of the powdered compound can irritate the respiratory tract.
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1][3]Ingestion may lead to adverse health effects.

Given these potential hazards, under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or discharged into the sanitary sewer system.[1][7]

Part 2: Immediate Safety & Handling Protocols

Before beginning any waste consolidation or disposal procedure, the immediate work area must be prepared and all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The causality is simple: to prevent exposure, we must establish effective physical barriers.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The equipment specified below is based on standards from the Occupational Safety and Health Administration (OSHA) and common recommendations for handling similar chemical structures.[6][8]

Table 2: Required Personal Protective Equipment

Protection TypeSpecific EquipmentStandardRationale
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166Protects against accidental splashes of solutions or airborne particles of the solid compound.[2]
Hand Chemical-resistant gloves (e.g., nitrile).EN 374Prevents direct skin contact and potential irritation.[5]
Body Standard laboratory coat.---Protects skin and personal clothing from contamination.
Respiratory Not required for small quantities in well-ventilated areas. Use a NIOSH/MSHA approved respirator if dust is generated or ventilation is poor.OSHA 29 CFR 1910.134Minimizes the risk of inhaling airborne particles, which could cause respiratory irritation.[1]
Spill Management

Accidents happen, but preparation mitigates their impact. In the event of a spill:

  • Evacuate & Ventilate: Ensure the immediate area is clear and increase ventilation, preferably within a chemical fume hood.[7]

  • Don PPE: Wear the full PPE ensemble described in Table 2.

  • Contain & Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid creating dust.[1]

  • Collect Waste: Place the absorbed or swept material into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials (wipes, etc.) as hazardous waste.

Part 3: Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures regulatory compliance and environmental stewardship. The guiding principle is cradle-to-grave responsibility for the chemical waste.

Step 1: Waste Identification and Segregation

All waste streams containing this compound must be identified and treated as hazardous waste. This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent paper).

Crucially, this waste must be segregated from incompatible materials. Based on the reactivity of related compounds, avoid mixing with strong oxidizing agents or strong acids.[1][9] This segregation prevents potentially violent chemical reactions within the waste container.

Step 2: Waste Collection and Containerization
  • Select a Compatible Container: Use a designated, leak-proof container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

  • Collect Waste at the Source: Accumulate waste in the designated container at or near the point of generation (e.g., in the fume hood where the work is performed).

  • Solid vs. Liquid: Use separate, clearly labeled containers for solid and liquid waste streams.

  • Headspace: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement. Your institution's Environmental Health and Safety (EHS) office will provide specific labels, but they must contain the following information:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • List all other constituents in the container, including solvents and their approximate percentages.

  • The date when waste was first added to the container (accumulation start date).

  • The specific hazard characteristics (e.g., "Irritant," "Toxic").

Step 4: Temporary Storage (Satellite Accumulation)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:

  • At or near the point of waste generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.

  • Segregated from incompatible chemicals.

Step 5: Final Disposal

Arrange for the disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not attempt to transport the waste yourself. The standard and most effective disposal method for this type of organic compound is high-temperature incineration at a licensed facility.[8]

Part 4: Decision Workflow for Disposal

The following diagram illustrates the logical process for the safe management and disposal of waste containing this compound.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_labeling Labeling & Temporary Storage cluster_disposal Final Disposal gen Waste Generated (Solid or Liquid containing This compound) ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) gen->ppe container Select Chemically Compatible Hazardous Waste Container ppe->container collect Collect Waste in Container (Segregate from Incompatibles) container->collect label_node Label Container: - 'Hazardous Waste' - Full Chemical Name(s) - Accumulation Date - Hazards collect->label_node store Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_node->store full Is Container Full or Accumulation Time Limit Reached? store->full contact_ehs Contact Institutional EHS for Waste Pickup full->contact_ehs Yes disposal Licensed Contractor Transports for Incineration contact_ehs->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, upholding the principles of scientific integrity and environmental stewardship.

References

  • LookChem. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Hydroxyquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-Hydroxyquinoline-5-carboxylic acid. While specific toxicological data for this isomer may be limited, a robust safety strategy is built upon the known hazards of structurally similar compounds, such as other hydroxyquinoline carboxylic acids and the parent quinoline molecule. These related compounds are known to cause skin, eye, and respiratory irritation.[1][2][3][4] A proactive and conservative approach to personal protective equipment (PPE) is therefore not just recommended, but imperative for ensuring personnel safety.

This document moves beyond a simple checklist, delving into the causality behind each safety recommendation. The protocols described herein are designed as a self-validating system to minimize exposure and create a secure laboratory environment for innovation.

Hazard Assessment: The Foundation of PPE Selection

The selection of appropriate PPE is fundamentally dictated by a thorough risk assessment of the specific procedures being performed. The primary hazards associated with this compound, based on analogous compounds, are:

  • Skin Irritation: Direct contact can cause irritation.[2][3]

  • Serious Eye Damage/Irritation: The compound, particularly in powdered form, can cause serious eye irritation or damage upon contact.[2][3][5]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[1][2][3]

The physical state of the chemical (solid powder vs. liquid solution) and the scale of the operation (milligrams vs. grams) are critical factors in determining the required level of protection. Handling the fine powder, which can easily become airborne, necessitates a higher level of respiratory protection than handling a dilute solution.

Core PPE Requirements: A Task-Based Approach

The following table outlines the minimum required PPE for handling this compound. It is crucial to always consult the specific Safety Data Sheet (SDS) for the exact compound being used as the primary source of information.

PPE CategorySpecificationRationale & Causality
Eye & Face Protection Chemical Splash Goggles (meeting EN 166 or ANSI Z87.1 standards).[3][6][7]Why: Protects eyes from accidental splashes of solutions and contact with airborne powder, which can cause serious irritation or damage.[1][2]
Face Shield (worn over goggles).[1]Why: Required during procedures with a high risk of splashing (e.g., bulk transfers, heating solutions) to provide full facial protection.[1][8]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene).[1]Why: Provides a critical barrier against direct skin contact, preventing potential irritation.[2] Gloves should be inspected for degradation before each use and changed immediately if contaminated.[6][9]
Body Protection Laboratory Coat (full-length sleeves).[1][6]Why: Protects skin and personal clothing from minor spills and contamination.[10]
Chemical-Resistant Apron (worn over lab coat).[1]Why: Recommended when handling larger quantities where the risk of significant splashes is higher.
Respiratory Protection Certified Chemical Fume Hood.Why: This is the primary engineering control to minimize inhalation exposure. All work with the solid form and concentrated solutions should be performed within a fume hood.[1][11]
N95 (or higher) Particulate Respirator.Why: Necessary when weighing or transferring the solid powder outside of a fume hood (not recommended) to prevent inhalation of dust particles.[1][9]
Air-Purifying Respirator with Organic Vapor Cartridges.Why: To be used for large-scale operations where vapors may be generated or in the event of a significant spill cleanup outside of a fume hood.[1][9]

Operational Protocols and Workflows

Adherence to standardized procedures is critical for safety. The following step-by-step guides provide a framework for safe handling from preparation to disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Execution Phase A Begin Task Planning B Assess Hazards & Scale (Solid Powder vs. Liquid Solution) A->B C Select Appropriate PPE (Refer to Table) B->C D Prepare Work Area (Verify Chemical Fume Hood Function) C->D E Don PPE Correctly D->E F Perform Chemical Handling (Weighing, Transfer, Reaction) E->F G Decontaminate Surfaces & Glassware F->G H Segregate & Dispose of Waste (Solid & Liquid Hazardous Waste) G->H I Doff PPE in Designated Area H->I J Wash Hands Thoroughly I->J K End of Procedure

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol: PPE Donning and Doffing

Properly putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Don gloves last, pulling the cuffs over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first, as they are considered the most contaminated. Use a proper technique (e.g., glove-in-glove) to avoid touching the outside of the gloves with bare skin.

  • Lab Coat/Apron: Remove your lab coat by rolling it inside-out to contain contaminants.

  • Goggles/Face Shield: Remove by handling the strap, avoiding touching the front surface.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[12][13]

Emergency and Disposal Plans

Immediate Actions for Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][3][14] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2][3][14] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][14] Seek immediate medical attention.

Waste Disposal:

  • Contaminated PPE: All single-use PPE (gloves, disposable gowns) must be disposed of in a clearly labeled hazardous waste container.[1]

  • Chemical Waste: All solid and liquid waste containing this compound must be collected in designated, sealed, and labeled hazardous waste containers for disposal by trained personnel according to institutional and local regulations.[1][2][14] Do not pour chemical waste down the drain.[11][13]

By integrating these safety measures and procedural steps into your daily laboratory operations, you can confidently handle this compound while ensuring a robust culture of safety.

References

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Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-Hydroxyquinoline-5-carboxylic acid
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Reactant of Route 2
2-Hydroxyquinoline-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.